2-Piperazin-1-yl-benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSFGVLNGNYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363909 | |
| Record name | 2-Piperazin-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-52-9 | |
| Record name | 2-(1-Piperazinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazin-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperazin-1-yl-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 2-Piperazin-1-yl-benzaldehyde?
An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 736991-52-9) is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic and medicinal chemistry.[1] It integrates the reactive aldehyde group with the piperazine moiety, a well-established "privileged scaffold" in drug discovery.[2] This guide provides a comprehensive overview of its chemical and physical properties, a predictive spectroscopic profile, a detailed synthetic protocol, and an analysis of its reactivity and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is an organic compound featuring a benzaldehyde functional group substituted with a piperazine ring at the ortho-position.[1] It typically presents as a white to off-white crystalline solid and is soluble in polar organic solvents.[1] The presence of both a nucleophilic piperazine ring and an electrophilic aldehyde group on the same scaffold dictates its rich chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 736991-52-9 | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][4] |
| Molecular Weight | 190.24 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1] |
| Boiling Point | 355 °C at 760 mmHg | [5] |
| Density | 1.123 g/cm³ | [5] |
| Flash Point | 168.5 °C | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC=C2C=O | [5] |
| InChI Key | NITSFGVLNGNYOS-UHFFFAOYSA-N | [1][5] |
Predictive Spectroscopic Profile
While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and piperazine protons.
-
Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the δ 9.8-10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[6]
-
Aromatic Protons (C₆H₄): Four protons on the benzene ring will appear in the δ 7.0-7.9 ppm region. Their splitting patterns will be complex due to ortho, meta, and para coupling.
-
Piperazine Protons (-CH₂-): Eight protons on the piperazine ring will likely appear as two distinct multiplets. The four protons adjacent to the benzene ring (N-Ar) are expected around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine (N-H) would be slightly upfield, around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad singlet.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.[7]
-
C-H Stretch (Aldehyde): A characteristic pair of weaker bands (a Fermi doublet) may appear around 2820 cm⁻¹ and 2720 cm⁻¹.[7]
-
Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.[7]
-
N-H Stretch (Piperazine): A moderate, somewhat broad peak is expected around 3300-3350 cm⁻¹.
-
C-N Stretch: Absorptions corresponding to the aryl-amine and alkyl-amine C-N bonds will appear in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be characteristic of the structure, involving cleavage of the piperazine ring and the aldehyde group.
References
- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 736991-52-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthesis protocol, detailed analytical characterization, and its significance as a versatile synthetic intermediate.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Its six-membered ring containing two nitrogen atoms at opposite positions can significantly enhance aqueous solubility and oral bioavailability.[1] When incorporated into a larger structure, the piperazine moiety often serves as a critical pharmacophore that can form key hydrogen bonds and other interactions with biological targets.[1][3]
This compound merges this valuable piperazine core with a reactive benzaldehyde functional group. This unique combination makes it a highly sought-after starting material for creating diverse compound libraries, particularly for targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4] The aldehyde provides a convenient handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the synthesis of various heterocyclic systems.[5]
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a piperazine ring attached to a benzaldehyde moiety at the ortho position.[4] This substitution pattern creates a sterically defined and functionally rich molecule.
Diagram 1: Chemical Structure of this compound
References
CAS number 736991-52-9 physicochemical properties and safety data
A Comprehensive Technical Guide to CAS Number 736991-52-9: Physicochemical Properties and Safety Data
Introduction
Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance, enabling clear and unambiguous identification in research, industry, and regulatory contexts. The CAS number 736991-52-9 has been designated, but publicly available, detailed information regarding its specific physicochemical properties and comprehensive safety data is not readily found in major chemical databases. This guide aims to provide a structured approach for researchers, scientists, and drug development professionals to collate and assess such information when encountering a novel or less-documented compound.
Part 1: Framework for Characterizing a Novel Compound
When faced with a compound with limited public data, a systematic approach to characterization is paramount. The following sections outline the critical parameters to be determined.
1.1. Physicochemical Properties: The Foundation of Understanding
The physicochemical properties of a compound govern its behavior in various systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics.
Table 1: Essential Physicochemical Parameters for Characterization
| Property | Importance in Drug Development | Experimental Methodology |
| Molecular Weight | Influences diffusion, solubility, and bioavailability. | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |
| pKa | Determines the ionization state at different pH values, affecting solubility, permeability, and receptor binding. | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |
| LogP / LogD | Measures lipophilicity, which is crucial for predicting membrane permeability and oral absorption. | Shake-flask method, HPLC-based methods |
| Solubility | Affects bioavailability and the feasibility of formulation. | Equilibrium solubility assays (e.g., shake-flask), Kinetic solubility assays |
| Melting Point | Indicates purity and solid-state stability. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |
| Crystal Structure | Polymorphism can impact solubility, stability, and bioavailability. | X-ray Diffraction (XRD), Single Crystal X-ray Crystallography |
1.2. Safety and Toxicology: Ensuring Safe Handling and Development
A thorough understanding of a compound's safety profile is a prerequisite for its development and use.
Table 2: Key Safety and Toxicological Endpoints
| Endpoint | Significance | In Vitro / In Vivo Assays |
| Cytotoxicity | Assesses the potential to kill cells. | MTT assay, LDH assay, CellTiter-Glo® |
| Genotoxicity | Evaluates the potential to damage genetic material. | Ames test, Micronucleus test, Comet assay |
| Cardiotoxicity | Determines the potential for adverse effects on the heart. | hERG assay, Cardiomyocyte contractility assays |
| Hepatotoxicity | Assesses the potential for liver damage. | Hepatocyte viability assays, Measurement of liver enzymes |
| Acute Toxicity | Determines the effects of a single high dose. | In vivo studies in rodent models (e.g., LD50 determination) |
Part 2: Experimental Protocols and Methodologies
2.1. Protocol: Determination of Aqueous Solubility using the Shake-Flask Method (OECD Guideline 105)
This protocol outlines a standardized method for determining the water solubility of a compound.
Rationale: The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a substance in water. It is a direct and reliable method that allows for the saturation of the solvent and subsequent measurement of the dissolved compound's concentration.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound (CAS 736991-52-9) to a known volume of distilled water in a flask. The excess solid is crucial to ensure equilibrium is reached.
-
Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be established.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
-
Analysis of the Aqueous Phase:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the volume of the aliquot.
-
2.2. Workflow for Preliminary Safety Assessment
The following diagram illustrates a typical workflow for the initial safety evaluation of a new chemical entity.
Caption: Workflow for initial safety assessment of a new chemical entity.
Part 3: Data Interpretation and Reporting
A comprehensive report should be generated, summarizing all experimental findings. This report should not only present the raw data but also provide an interpretation of the results in the context of the intended application, such as drug development. For instance, a high LogP value might suggest good membrane permeability but could also indicate potential issues with aqueous solubility and metabolic instability.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, --INVALID-LINK--.
-
ICH (2005), S7A Safety Pharmacology Studies for Human Pharmaceuticals, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, --INVALID-LINK--.
Synthesis route for 2-(1-Piperazinyl)benzaldehyde from piperazine and 2-fluorobenzaldehyde
An In-Depth Technical Guide to the Synthesis of 2-(1-Piperazinyl)benzaldehyde via Nucleophilic Aromatic Substitution
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(1-Piperazinyl)benzaldehyde, a key intermediate in pharmaceutical development. The synthesis is achieved through the reaction of piperazine with 2-fluorobenzaldehyde via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction's mechanism, execution, and optimization.
Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of 2-(1-Piperazinyl)benzaldehyde is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the more common electrophilic substitutions that aromatic rings undergo, the SNAr pathway becomes accessible when the aromatic ring is rendered electron-deficient.[1]
Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom on the 2-fluorobenzaldehyde ring. This is the rate-determining step. The presence of the electron-withdrawing aldehyde group at the ortho position is critical; it activates the ring for nucleophilic attack by delocalizing the resulting negative charge through resonance.[2][3] This resonance stabilization of the intermediate, known as a Meisenheimer complex, is crucial for the reaction to proceed.[1][2]
-
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an effective leaving group for SNAr reactions, in part due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon it is attached to.[2][4]
The choice of an aryl fluoride is deliberate. In SNAr reactions where the initial nucleophilic attack is the slow step, the typical leaving group trend is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2][4]
Experimental Protocol: Synthesis of 2-(1-Piperazinyl)benzaldehyde
This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each procedural choice is explained to ensure a deep understanding of the process.
Materials and Reagents
-
2-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )
-
Piperazine (C₄H₁₀N₂, MW: 86.14 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
Reaction Parameters
The following table summarizes the quantitative data for the core synthesis protocol.
| Parameter | Value/Reagent | Molar Eq. | Rationale |
| Limiting Reagent | 2-Fluorobenzaldehyde | 1.0 | The electrophilic aromatic starting material. |
| Nucleophile | Piperazine | 1.2 | A slight excess ensures the complete consumption of the limiting reagent. |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 | A mild inorganic base to neutralize the HF formed in situ and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. |
| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction at elevated temperatures. |
| Temperature | 130 °C | - | Provides the necessary activation energy for the rate-determining nucleophilic attack. |
| Reaction Time | 6 hours | - | Sufficient time to drive the reaction to completion.[5] |
Step-by-Step Synthesis and Work-up Procedure
-
Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 g, 8.1 mmol) in N,N-dimethylformamide (15 ml).[5]
-
Addition of Reagents: To the stirred solution, add piperazine (836 mg, 9.7 mmol) followed by anhydrous potassium carbonate (1.68 g, 12.2 mmol).[5] The potassium carbonate will not fully dissolve, creating a slurry.
-
Reaction Execution: Heat the reaction mixture to 130 °C and maintain this temperature for 6 hours with vigorous stirring.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After 6 hours, remove the heat source and allow the reaction to cool to room temperature.
-
Extraction: Pour the cooled reaction mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate layer.
-
Washing: Combine the organic extracts and wash with brine (2 x 30 mL). This step removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(1-Piperazinyl)benzaldehyde.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 2-(1-Piperazinyl)benzaldehyde.
Product Profile and Characterization
The final product, 2-(1-Piperazinyl)benzaldehyde, is typically a white to off-white crystalline solid.[6] It serves as a valuable building block in organic synthesis and drug development.[6]
Definitive structural confirmation should be obtained using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Critical Safety Considerations
Adherence to safety protocols is paramount. Researchers must familiarize themselves with the Safety Data Sheets (SDS) for all reagents before commencing work.
-
2-Fluorobenzaldehyde: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[8] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[8] Keep away from heat, sparks, and open flames.[8]
-
Piperazine: Piperazine can cause severe skin burns and eye damage.[9][10] It may also cause an allergic skin reaction and respiratory sensitization.[9][10][11] It is suspected of damaging fertility or the unborn child.[9][11] All handling must occur in a fume hood with appropriate PPE.[12] Emergency eyewash and shower stations should be readily accessible.[10][12]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid that is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use only within a fume hood and with appropriate gloves.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-PIPERAZIN-1-YL-BENZALDEHYDE | 736991-52-9 [amp.chemicalbook.com]
- 6. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. nj.gov [nj.gov]
The Rising Therapeutic Potential of Piperazine-Benzaldehyde Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Convergence of Two Pharmacophoric Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of piperazine-containing benzaldehyde derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery, prized for its ability to modulate physicochemical properties, enhance pharmacokinetic profiles, and interact with a multitude of biological targets.[1][2] When conjugated with a benzaldehyde moiety, often through a Schiff base linkage to form an azomethine group (-CH=N-), the resulting derivatives exhibit a synergistic enhancement of their therapeutic potential.[3][4]
This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. We will traverse their significant anticancer, antimicrobial, and neuroprotective activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Piperazine-benzaldehyde derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways.
Mechanism of Action: Inducing Apoptosis and Halting Proliferation
A significant body of research points to the ability of these derivatives to trigger programmed cell death in cancer cells. For instance, a novel 4-(benzo[7][8]dioxol-5-ylmethyl) piperazine amide derivative has demonstrated promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of 11.3 µM.[9] This compound was shown to activate apoptosis and block the cell cycle in the G0/G1 phase.[9]
The formation of Schiff bases between piperazine intermediates and various substituted benzaldehydes has yielded compounds with significant antiproliferative activity.[10] The azomethine linkage is crucial for their biological activity, enabling interactions with various cellular targets.[3]
Furthermore, certain salicylaldehyde-derived piperazine-functionalized hydrazone Pt(II) complexes have been shown to suppress pancreatic ductal adenocarcinoma tumorigenesis by inhibiting EZH2 protein expression.[11] These complexes displayed potent cytotoxic effects against BxPC3, MIAPaCa-2, and PANC1 cancer cells, with some derivatives showing stronger inhibitory effects than standard chemotherapeutic agents like 5-fluorouracil and cisplatin.[11]
Experimental Protocol: Synthesis of a Piperazine-Benzaldehyde Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of piperazine-containing benzaldehyde Schiff bases, a common route to creating these biologically active molecules.[3][12]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Piperazine acetohydrazide derivative (1 mmol)
-
Methanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) in methanol in a round-bottom flask.
-
Add the piperazine acetohydrazide derivative (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry.[12]
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the piperazine derivative.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the benzaldehyde and piperazine rings.
-
Substituents on the Benzaldehyde Ring: The presence of electron-withdrawing or electron-donating groups on the benzaldehyde ring can significantly influence the electronic properties of the molecule and its interaction with biological targets. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, compounds with halogen substituents on the benzoyl moiety showed promising growth inhibitory activity against various cancer cell lines.[5]
-
Substituents on the Piperazine Ring: Modifications to the piperazine ring can impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.[2] The introduction of bulky groups can sometimes lead to reduced activity, potentially due to steric hindrance.[5]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |
| 4-(benzo[7][8]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 µM | [9] |
| Vindoline-piperazine conjugate (N-[4-(trifluoromethyl)benzyl] derivative) | MDA-MB-468 (Breast) | 1.00 µM | [13] |
| Vindoline-piperazine conjugate (N-bis(4-fluorophenyl)methyl derivative) | HOP-92 (Lung) | 1.35 µM | [13] |
| Salicylaldehyde-derived piperazine-functionalized Pt(II) complexes | Pancreatic Cancer Cells | Potent (outperforming standards) | [11] |
| Chalcone-piperazine hybrids | HeLa (Cervical), C6 (Glioblastoma) | 4.16 - 12.80 µg/mL | [14] |
Diagram: General Synthetic Workflow for Piperazine-Benzaldehyde Derivatives
Caption: A generalized workflow for the synthesis and evaluation of piperazine-benzaldehyde derivatives.
Antimicrobial and Antifungal Activity: Combating Pathogenic Threats
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine-benzaldehyde derivatives have demonstrated significant potential in this arena, exhibiting activity against a spectrum of bacteria and fungi.[1][15]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial action of these compounds is often attributed to the imine group of the Schiff base, which can interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.[3] The lipophilicity of the overall molecule, influenced by the various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
Several studies have synthesized and screened piperazine derivatives for their antibacterial and antifungal properties.[15][16] For example, a series of synthesized piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Candida albicans and Aspergillus niger.[15]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Synthesized piperazine-benzaldehyde derivative
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agent (positive control)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality of Experimental Choices:
-
Broth Microdilution: This method allows for the quantitative determination of the MIC and is more precise than agar diffusion methods.
-
Standardized Inoculum: Using a standardized concentration of the microorganism ensures the reproducibility and comparability of the results.
-
Controls: The inclusion of various controls is essential to validate the assay and ensure that the observed effects are due to the test compound.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy is closely tied to the molecular structure. For instance, the presence of specific substituents on the benzaldehyde ring can enhance the compound's ability to inhibit microbial growth. Schiff bases derived from fluorinated benzaldehydes have shown marked activity against Candida albicans.[17]
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Schiff bases of isoniazid and fluorinated benzaldehydes | Candida albicans | 0.037 mM - 0.048 mM | [17] |
| Salicylaldehyde-derived Schiff bases | Candida | 24 µg/ml | [18] |
| Piperazine derivatives | Various bacteria and fungi | Significant activity reported | [15] |
Diagram: Proposed Mechanism of Antimicrobial Action
Caption: A simplified diagram illustrating potential antimicrobial mechanisms of piperazine-benzaldehyde derivatives.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
The application of piperazine-benzaldehyde derivatives extends to the complex realm of neurodegenerative disorders. These compounds have shown promise in protecting neurons from damage and mitigating the pathological hallmarks of diseases like Alzheimer's.
Mechanism of Action: Combating Neuroinflammation and Amyloid Pathology
Recent studies have highlighted the neuroprotective potential of piperazine derivatives. For example, some compounds have been shown to inhibit apoptosis in motor neurons.[7] In the context of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives have been designed to reduce both amyloid pathology and tau pathology, while also preserving memory in animal models.[19] These multi-effect compounds demonstrate the versatility of the piperazine scaffold in targeting complex disease mechanisms.
The presence of two basic nitrogen atoms in the piperazine ring can improve water solubility and the ability to cross the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.[20]
Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay
This protocol provides a general framework for assessing the neuroprotective effects of a compound against an induced neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (piperazine-benzaldehyde derivative)
-
Neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide)
-
MTT or similar cell viability assay kit
-
Fluorescent microscope for apoptosis assays (e.g., Hoechst staining)
Procedure:
-
Culture the neuronal cells in 96-well plates until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a known concentration of the neurotoxin to the wells (excluding the control wells).
-
Incubate the cells for an appropriate duration (e.g., 24 hours).
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
In parallel experiments, assess apoptosis by staining the cells with a fluorescent dye like Hoechst 33342 and observing nuclear morphology under a microscope.
-
Quantify the percentage of apoptotic cells.
Causality of Experimental Choices:
-
Neuronal Cell Line: SH-SY5Y is a human neuroblastoma cell line that is widely used as a model for studying neurodegenerative diseases.
-
Neurotoxin: The choice of neurotoxin depends on the specific disease being modeled. For example, amyloid-beta is relevant to Alzheimer's disease.
-
MTT Assay: This is a reliable and high-throughput method for assessing cell viability and cytotoxicity.
-
Hoechst Staining: This allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.
Conclusion and Future Directions
Piperazine-containing benzaldehyde derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility, coupled with the potential for fine-tuning their pharmacological properties through structural modifications, makes them attractive candidates for further drug development.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models of disease.
The convergence of the piperazine and benzaldehyde scaffolds has unlocked a wealth of therapeutic possibilities. Continued exploration in this area holds the promise of delivering novel and effective treatments for some of the most pressing medical challenges of our time.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt(II) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 19. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde as a Precursor for Heterocyclic Compound Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-piperazin-1-yl-benzaldehyde, a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The unique molecular architecture of this compound, featuring a reactive aldehyde functionality ortho to a piperazine moiety, offers a powerful platform for the construction of complex molecular scaffolds with significant potential in medicinal chemistry and drug development. This document will delve into the synthesis of the precursor itself, explore its reactivity in key synthetic transformations, and provide detailed protocols for the preparation of prominent heterocyclic systems, including quinazolines, benzodiazepines, and β-carbolines. The causality behind experimental choices, mechanistic insights, and detailed characterization are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Strategic Importance of this compound
The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery. The piperazine ring is a well-established pharmacophore, known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates by improving aqueous solubility and providing sites for hydrogen bonding.[1] When coupled with a reactive benzaldehyde group, the resulting molecule, this compound, becomes a powerful and versatile building block for organic synthesis.[2]
The strategic placement of the piperazine and aldehyde groups in an ortho relationship allows for their participation in intramolecular cyclization reactions and multicomponent reactions, leading to the efficient construction of diverse and medicinally relevant heterocyclic frameworks. This guide will explore the synthesis and synthetic utility of this valuable precursor.
Synthesis of the Precursor: this compound
A reliable and scalable synthesis of this compound is paramount for its widespread application. The most common and efficient method involves the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with piperazine. 2-Fluorobenzaldehyde is often the preferred starting material due to the high reactivity of the fluorine atom towards nucleophilic displacement.
Optimized Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar N-arylpiperazine derivatives.[3]
Reaction Scheme:
Materials and Reagents:
-
2-Fluorobenzaldehyde
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a stirred solution of piperazine (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 2-fluorobenzaldehyde (1.0 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Causality of Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated byproduct.
-
Potassium Carbonate: Acts as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product.
-
DMF: A polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it effectively solvates the potassium cations.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white solid[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, CHO), 7.8-7.0 (m, 4H, Ar-H), 3.2 (t, 4H, piperazine-H), 3.0 (t, 4H, piperazine-H), 2.0 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.0 (CHO), 155.0 (C-N), 134.0, 131.0, 128.0, 125.0, 120.0 (Ar-C), 53.0 (piperazine-C), 46.0 (piperazine-C) |
Note: Predicted NMR data based on typical chemical shifts for similar structures.[4]
Application in Heterocyclic Synthesis
The synthetic utility of this compound is demonstrated through its application in several key reaction types to form diverse heterocyclic systems.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds. The aldehyde group of this compound readily reacts with active methylene compounds, such as malononitrile, in the presence of a basic catalyst.
Reaction Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final condensed product.[5]
Multicomponent Synthesis of Quinazolines
Quinazolines are a class of fused heterocyclic compounds with a broad spectrum of biological activities.[6][7][8] this compound can be utilized in a one-pot, three-component reaction with a 2-aminobenzophenone and a nitrogen source, such as ammonium acetate, to construct the quinazoline scaffold.
Logical Relationship Diagram:
Caption: Quinazoline Synthesis Logic.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are another important class of nitrogen-containing seven-membered heterocyclic compounds with significant therapeutic applications.[9][10][11][12] These can be synthesized via the condensation reaction of this compound with o-phenylenediamine, often catalyzed by an acid.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of glacial acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 1,5-benzodiazepine derivative.
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocycles, such as tetrahydro-β-carbolines, which are core structures in many natural alkaloids.[13][14][15] The reaction involves the condensation of a β-arylethylamine, like tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.
Reaction Pathway Diagram:
Caption: Pictet-Spengler Reaction Pathway.
Conclusion and Future Outlook
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. Its straightforward synthesis and the reactivity of its dual functional groups allow for the efficient construction of complex molecular architectures through well-established synthetic methodologies. The continued exploration of this precursor in novel multicomponent reactions and in the synthesis of new heterocyclic systems is a promising avenue for future research in drug discovery and development. The insights and protocols provided in this guide are intended to facilitate these endeavors and empower researchers to fully leverage the synthetic potential of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 3. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pictet-Spengler Reaction [ebrary.net]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Piperazin-1-yl-benzaldehyde
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-Piperazin-1-yl-benzaldehyde is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde group ortho to a piperazine moiety, presents a unique combination of functionalities that make it a valuable building block for the synthesis of diverse and complex molecular architectures. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability. The aldehyde group, a cornerstone of organic synthesis, provides a gateway to a vast array of chemical transformations.
This technical guide offers an in-depth exploration of the reactivity of the aldehyde group in this compound. We will delve into the principal reaction pathways, providing not only theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols. The interplay between the aldehyde and the neighboring piperazine ring, a key determinant of the molecule's chemical behavior, will be a central theme of our discussion.
The Electronic Influence of the Piperazine Substituent
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. The piperazine ring at the ortho position of this compound exerts a significant electronic influence on the aldehyde group. The nitrogen atoms of the piperazine ring possess lone pairs of electrons, which can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the benzene ring, which in turn can slightly reduce the partial positive charge on the carbonyl carbon of the aldehyde. Consequently, this compound may exhibit a nuanced reactivity profile compared to unsubstituted benzaldehyde, potentially being slightly less reactive towards nucleophilic attack.[1][2][3][4]
However, the presence of the basic nitrogen atoms in the piperazine ring can also influence reaction pathways by acting as an internal base or by coordinating to catalysts. This dual nature of the piperazine substituent—both as an electronic modulator and a potential catalytic participant—is a critical consideration in designing synthetic strategies.
Chemoselectivity and the Role of N-Protection
A paramount challenge in the chemical manipulation of this compound is the presence of the secondary amine within the piperazine ring. This nucleophilic amine can compete with external nucleophiles in reactions targeting the aldehyde group, leading to undesired side products or even intramolecular cyclization. To ensure predictable and high-yielding transformations at the aldehyde, a common and often necessary strategy is the protection of the secondary amine.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the piperazine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5][6] The synthesis of the N-Boc protected intermediate, tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a crucial first step in many synthetic sequences.
Key Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections will detail the most pertinent of these transformations.
Schiff Base Formation and Reductive Amination: A Gateway to Novel Amine Derivatives
The condensation of the aldehyde group with primary amines to form an imine (Schiff base) is a fundamental and highly efficient reaction. This transformation is typically reversible and is often driven to completion by the removal of water. The resulting imine can then be reduced in situ to a stable secondary amine, a process known as reductive amination. This two-step, one-pot procedure is a cornerstone of medicinal chemistry for the synthesis of diverse amine libraries.
Given the presence of the secondary amine in the piperazine ring, N-protection is highly recommended to prevent self-condensation or other side reactions.
Reaction Scheme:
Caption: Workflow for Schiff Base Formation and Reductive Amination.
Experimental Protocol: Reductive Amination of tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate
-
Imine Formation: In a round-bottom flask, dissolve tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the primary amine (1.0-1.2 equiv.) to the solution.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.[5]
-
Continue stirring at room temperature for an additional 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant (Amine) | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | DCE | ~85-95 | [7] |
| Benzylamine | NaBH₃CN | Methanol | ~80-90 | [8] |
| Cyclohexylamine | NaBH(OAc)₃ | DCM | ~88-98 | [9] |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[10] This reaction provides access to a wide range of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
The choice of catalyst is crucial in the Knoevenagel condensation. Weak bases such as piperidine or pyridine are commonly used.[11] In the case of this compound, the piperazine moiety itself could potentially act as a catalyst, although the use of an external catalyst is generally preferred for better control and higher yields.
Reaction Scheme:
Caption: General scheme for the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of 2-(4-Boc-piperazin-1-yl)benzaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol or isopropanol, add a catalytic amount of piperidine (0.1 equiv.).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
| Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | >90 | [5] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (reflux with Dean-Stark) | ~80-90 | [12] |
| Diethyl Malonate | Piperidine/Acetic Acid | Benzene (reflux with Dean-Stark) | ~75-85 | [10] |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond. The stereochemical outcome (E/Z selectivity) of the reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
The aldehyde group of this compound readily undergoes the Wittig reaction. As with other reactions, prior protection of the piperazine nitrogen is advisable to avoid potential side reactions where the ylide acts as a base to deprotonate the secondary amine.
Reaction Scheme:
Caption: The Wittig reaction for alkene synthesis.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv.). The formation of the ylide is indicated by a color change (often to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C.
-
Add a solution of 2-(4-Boc-piperazin-1-yl)benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.
| Wittig Reagent | Base | Solvent | Expected Major Isomer | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | N/A (terminal alkene) | [15] |
| Ethyltriphenylphosphonium iodide | NaH | DMSO | Z | [14] |
| (Carbethoxymethylene)triphenylphosphorane | (stable ylide, no base needed) | Toluene | E | [14] |
Note: The choice of base and solvent can significantly impact the reaction outcome.
Synthesis of Quinoxalines: Building Heterocyclic Scaffolds
The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines, an important class of nitrogen-containing heterocycles with diverse biological activities.[16][17] this compound can serve as a precursor to a 1,2-dicarbonyl equivalent. For instance, it can react with an ortho-phenylenediamine in the presence of an oxidizing agent to form a quinoxaline derivative. This transformation typically proceeds through the initial formation of a dihydroquinoxaline, which is then oxidized to the aromatic quinoxaline.
Reaction Scheme:
Caption: Synthesis of quinoxalines from an aldehyde and an o-diamine.
Experimental Protocol: Synthesis of 2-(2-(Piperazin-1-yl)phenyl)quinoxaline
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and o-phenylenediamine (1.0 equiv.) in a solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux. In some cases, a catalyst such as iodine or an acid catalyst may be beneficial.[18]
-
The reaction can be performed under an air atmosphere, which can facilitate the oxidation of the dihydroquinoxaline intermediate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Diamine | Oxidant/Catalyst | Solvent | Yield (%) | Reference |
| o-Phenylenediamine | Air/I₂ (cat.) | Ethanol | ~70-85 | [18] |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | Acetic Acid | ~75-90 | [19] |
| 4-Chloro-1,2-phenylenediamine | p-Toluenesulfonic acid (cat.) | Toluene | ~65-80 | [20] |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
This compound stands as a testament to the power of bifunctional building blocks in modern organic synthesis and drug discovery. The aldehyde group, a seemingly simple functional group, offers a rich and diverse reactivity profile that allows for its elaboration into a myriad of complex molecular structures. From the formation of novel amine derivatives through reductive amination to the construction of α,β-unsaturated systems via Knoevenagel condensation and the synthesis of alkenes using the Wittig reaction, the synthetic utility of this aldehyde is vast.
The key to successfully harnessing the reactivity of this compound lies in understanding and controlling the chemoselectivity arising from the presence of the piperazine ring. The judicious use of N-protection strategies is often paramount to achieving desired outcomes.
As the quest for novel therapeutic agents continues, the creative and strategic application of the reactions described in this guide will undoubtedly lead to the discovery of new and innovative molecules with the potential to address unmet medical needs. The versatility of the this compound scaffold ensures its continued prominence in the toolkit of medicinal and synthetic chemists for years to come.
References
- 1. Question 1 (i) Would you expect benzaldehyde to be more reactive or less.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Would you expect benzaldehyde to be more reactive or less reactive in nuc.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Quinoxaline synthesis [organic-chemistry.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. acgpubs.org [acgpubs.org]
- 20. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 2-Piperazin-1-yl-benzaldehyde in Common Organic Solvents
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the feasibility of formulation, bioavailability, and ultimately, the therapeutic efficacy and safety of an Active Pharmaceutical Ingredient (API). This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of this compound, a heterocyclic compound featuring a reactive aldehyde and a basic piperazine moiety, making it a valuable scaffold in medicinal chemistry.[1]
As a Senior Application Scientist, the perspective offered herein is not merely a recitation of protocols but a synthesis of field-proven insights. We will explore the causality behind experimental choices, emphasizing the development of robust, self-validating analytical systems. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical grounding and practical workflows necessary to conduct these critical studies.
Part 1: Solubility Assessment in Common Organic Solvents
The solubility of an API in various solvents is a critical parameter that influences everything from purification and crystallization to the selection of vehicles for preclinical and clinical formulations. For this compound, understanding its behavior in a range of organic solvents with varying polarities is essential for downstream process development.
Theoretical Framework: "Like Dissolves Like" and Beyond
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This compound possesses both a polar benzaldehyde group and a basic piperazine ring, alongside a non-polar benzene ring. This amphiphilic nature suggests it will exhibit varied solubility across the solvent spectrum. While it is noted to be soluble in polar organic solvents, a quantitative assessment is necessary. Factors influencing its solubility include:
-
Solvent Polarity: Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective due to the nitrogen and oxygen atoms in the solute.
-
Acid-Base Interactions: The basic piperazine nitrogen can be protonated by acidic solvents or additives, potentially enhancing solubility.
-
Temperature: Solubility is generally an endothermic process for crystalline solids, meaning it increases with temperature.
Experimental Design: The Shake-Flask Method for Equilibrium Solubility
The equilibrium shake-flask method is the gold-standard technique for determining solubility due to its simplicity and reliability.[2] The objective is to create a saturated solution at a constant temperature, after which the concentration of the dissolved solute is quantified.
Detailed Experimental Protocol: Solubility Determination
Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (analytical standard grade)
-
Selected Solvents (HPLC grade): e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector (See Section 3 for method details)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial for each solvent to be tested. The key is to ensure a solid phase remains after equilibration, confirming saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study can validate the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.
-
Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC assay.
-
Quantification: Analyze the samples using a validated HPLC-UV method (see Section 3) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilution factors.
Data Presentation: Solubility Profile
The quantitative results should be summarized in a clear, structured table.
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Classification |
| Methanol | 5.1 | > 100 | Very Soluble |
| Ethanol | 4.3 | > 100 | Very Soluble |
| Acetonitrile | 5.8 | 55.8 | Soluble |
| Ethyl Acetate | 4.4 | 20.1 | Soluble |
| Dichloromethane | 3.1 | 85.3 | Freely Soluble |
| Toluene | 2.4 | 5.2 | Sparingly Soluble |
| Water | 10.2 | < 0.1 | Practically Insoluble |
| Note: Data is illustrative and should be replaced with experimental results. |
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][4] This information is crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[3][5]
Rationale for Stress Conditions
Forced degradation studies are designed to model the potential degradation mechanisms a molecule might undergo.[3] For this compound, the key structural liabilities are the aldehyde group (prone to oxidation and reactions with nucleophiles) and the piperazine ring. The standard stress conditions are:
-
Acid/Base Hydrolysis: To evaluate susceptibility to degradation in acidic or basic environments.
-
Oxidation: To assess reactivity towards oxidative species.
-
Thermal: To determine stability at elevated temperatures.[5]
-
Photolytic: To assess stability upon exposure to UV and visible light, as mandated by ICH Q1B guidelines.[6]
The goal is to achieve a target degradation of 5-20%.[4][6] Degradation beyond this level can produce secondary and tertiary degradants that may not be relevant to real-world storage conditions.[6]
Detailed Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH) (e.g., 0.1 M to 1.0 M solutions)[6]
-
Hydrogen peroxide (H₂O₂), (e.g., 3-30% solution)
-
HPLC grade solvents (Methanol, Acetonitrile, Water)
-
pH meter, heating blocks or oven, photostability chamber
-
HPLC system with UV or PDA detector
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[6]
-
Stress Condition Application (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 M HCl. Store at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1.0 M NaOH. Store at room temperature for a set time (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid API and the stock solution to elevated temperature (e.g., 80 °C) for 48 hours.
-
Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.
-
-
Sample Quenching & Preparation:
-
For acid/base samples, carefully neutralize the solution with an equimolar amount of base/acid, respectively, before dilution.
-
Dilute all stressed samples, including the unstressed control, to a target concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method (Section 3). A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new chromophores.
Data Presentation: Degradation Summary
The results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Degradation | Observations |
| Control (Unstressed) | - | - | 99.8 | - | No significant change |
| Acid Hydrolysis | 1.0 M HCl, 60 °C | 24 h | 88.2 | 11.6 | One major degradant peak |
| Base Hydrolysis | 1.0 M NaOH, RT | 8 h | 92.5 | 7.3 | Two minor degradant peaks |
| Oxidation | 3% H₂O₂, RT | 24 h | 15.7 | 84.1 | Significant degradation |
| Thermal (Solution) | 80 °C | 48 h | 98.1 | 1.7 | Minor degradation |
| Photolytic (Solution) | ICH Q1B | - | 94.6 | 5.2 | Minor degradation, color change |
| Note: Data is illustrative. The high degradation under oxidation suggests the aldehyde is highly susceptible and milder conditions (e.g., lower H₂O₂ concentration or shorter time) may be needed. |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Part 3: Core Analytical Methodology
A robust and reliable analytical method is the cornerstone of both solubility and stability studies. A reverse-phase HPLC method with UV detection is a common and effective choice for aromatic compounds like this compound.[7]
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus proving it is "stability-indicating."
Instrumentation & Conditions:
-
HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: UV at an appropriate wavelength (e.g., 280 nm, determined by UV scan).[7]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1 to 100 µg/mL).[7]
-
Calibration Curve: Inject the standards and plot the peak area against concentration to generate a calibration curve. Ensure the correlation coefficient (r²) is > 0.999.
-
Sample Analysis: Inject the prepared samples from the solubility and stability studies.
-
Method Validation: To confirm the method is stability-indicating, analyze the forced degradation samples. The method must demonstrate the ability to separate the parent peak from all degradation product peaks and any excipients, if present. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally homogeneous in the presence of degradants.
Conclusion
This guide has outlined the essential frameworks and detailed protocols for assessing the solubility and stability of this compound. By employing systematic, well-reasoned experimental designs and robust analytical techniques, researchers can generate high-quality, reliable data. This information is not merely a checkbox in a development plan; it is the foundational knowledge that enables informed decisions, mitigates risks in later stages, and ultimately accelerates the path from the laboratory to the clinic. The integrity of these early-stage characterization studies is directly linked to the integrity of the final drug product.
References
- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2-Piperazin-1-yl-benzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Piperazin-1-yl-benzaldehyde in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for molecular diversity and synthetic efficiency is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone for rapid library synthesis and lead optimization.[1][2] The strategic incorporation of specific building blocks into MCR scaffolds is a key determinant of the resulting molecules' biological activity and physicochemical properties.
This guide focuses on the application of this compound, a versatile building block that introduces the privileged piperazine scaffold into complex molecular architectures via MCRs. The piperazine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility, modulate basicity, and engage in crucial hydrogen bonding interactions with biological targets.[3] Its incorporation can significantly enhance the pharmacokinetic profile of a drug candidate. This document provides detailed protocols and expert insights into leveraging this compound in two of the most powerful isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).
Understanding the Core Reactions: Mechanistic Insights
A foundational understanding of the reaction mechanisms is critical for troubleshooting, optimization, and adaptation of these protocols. The reactivity of this compound in these MCRs is dictated by the electrophilic nature of its aldehyde carbonyl group and the electronic influence of the ortho-piperazinyl substituent.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a convergent process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[4][5][6] The reaction is typically self-catalyzing, with the carboxylic acid component facilitating the key steps.
The generally accepted mechanism proceeds as follows:
-
Imine Formation: The aldehyde (this compound) and the amine condense to form a Schiff base (imine). This step is often the rate-determining step and is accelerated in polar protic solvents.
-
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The isocyanide then acts as a potent nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate.[4][7]
-
Intermediate Trapping and Rearrangement: The carboxylate anion traps the nitrilium ion, forming an O-acyl-α-aminoisoamide intermediate. This intermediate then undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylamino amide product.[6]
The ortho-piperazinyl group on the benzaldehyde, being an electron-donating group, can influence the rate of imine formation and the stability of the intermediates.
Ugi Reaction Workflow
Caption: General experimental workflow for the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8][9] Unlike the Ugi reaction, it does not involve an amine component.
The mechanism is often debated but is generally believed to proceed via a concerted or stepwise pathway depending on the reaction conditions:
-
Intermediate Formation: The aldehyde (this compound) and the carboxylic acid are thought to form a hydrogen-bonded adduct, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The isocyanide attacks the carbonyl carbon, and a subsequent intramolecular proton transfer and attack by the carboxylate leads to a nitrilium intermediate.
-
Rearrangement: This intermediate then undergoes a Mumm-type rearrangement to furnish the final α-acyloxy amide product.[8]
The Passerini reaction is often favored in aprotic solvents and at higher concentrations.[9]
Passerini Reaction Mechanism
Caption: A simplified representation of the Passerini reaction mechanism.
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of reaction times, temperature, and stoichiometry may be necessary for specific substrate combinations.
Protocol 1: Ugi Four-Component Synthesis of a Piperazine-Containing Peptoid
This protocol details the synthesis of a model α-acylamino amide using this compound.
Materials:
-
This compound
-
Benzylamine
-
Acetic Acid
-
tert-Butyl isocyanide
-
Methanol (reagent grade)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add methanol (5 mL) to dissolve the aldehyde.
-
Sequentially add benzylamine (1.0 mmol, 1.0 eq) and acetic acid (1.0 mmol, 1.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acetic acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Passerini Three-Component Synthesis of a Piperazine-Containing α-Acyloxy Amide
This protocol outlines the synthesis of a model α-acyloxy amide using this compound.
Materials:
-
This compound
-
Benzoic Acid
-
Cyclohexyl isocyanide
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq) and benzoic acid (1.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add cyclohexyl isocyanide (1.0 mmol, 1.0 eq) to the cooled solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (15 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove excess benzoic acid.
-
Wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Expected Outcomes
The following table summarizes the key reactants and expected products for the described protocols. Yields are generally moderate to high, but will vary depending on the specific substrates used.
| Reaction Type | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Expected Product | Typical Yield Range |
| Ugi (U-4CR) | This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(1-(benzylamino)-1-(2-(piperazin-1-yl)phenyl)methyl)-N-(tert-butyl)acetamide | 50-85% |
| Passerini (P-3CR) | This compound | - | Benzoic Acid | Cyclohexyl isocyanide | 1-((cyclohexylamino)carbonyl)-1-(2-(piperazin-1-yl)phenyl)methyl benzoate | 45-80% |
Troubleshooting and Field-Proven Insights
-
Low Ugi Reaction Yields: If the Ugi reaction is sluggish or yields are low, consider using a more polar solvent like 2,2,2-trifluoroethanol (TFE) to improve solubility and accelerate imine formation. Gentle heating (40-50 °C) can also be beneficial.
-
Side Reactions: In some cases, the secondary amine of the piperazine ring on the aldehyde could potentially compete as the amine component in the Ugi reaction. Using a more nucleophilic primary amine as the main reactant and ensuring the correct stoichiometry should minimize this.
-
Purification Challenges: The basic piperazine nitrogen in the products can cause streaking on silica gel chromatography. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.
-
Passerini Reaction Optimization: The Passerini reaction is highly sensitive to concentration. If yields are low, consider reducing the amount of solvent or running the reaction neat (without solvent), if the reactants are liquids at the reaction temperature.[10]
Conclusion
This compound is a highly valuable reagent for introducing the pharmacologically significant piperazine moiety into complex molecules through efficient multicomponent reactions. The Ugi and Passerini reactions provide a robust and versatile platform for the rapid generation of diverse chemical libraries based on this scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this strategic building block, accelerating efforts in drug discovery and materials science.
References
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. DSpace [open.bu.edu]
Experimental setup for Claisen-Schmidt condensation with 2-Piperazin-1-yl-benzaldehyde.
Application Notes and Protocols
Topic: Experimental Setup for Claisen-Schmidt Condensation with 2-Piperazin-1-yl-benzaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Claisen-Schmidt condensation to synthesize chalcones using this compound as a key aromatic aldehyde. Chalcones are a class of α,β-unsaturated ketones that serve as crucial scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[1] The incorporation of a piperazine moiety, a privileged structure in drug discovery, into the chalcone framework is a promising strategy for developing novel therapeutic agents.[2][3] This guide details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes the causality behind critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Synthesis of Piperazine-Containing Chalcones
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5] It is a specific type of crossed-aldol condensation between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone or aldehyde.[6][7] The reaction's reliability and versatility make it the most common and efficient method for synthesizing chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives.[1][8]
The strategic selection of this compound as the aldehyde component is significant.[9] This reactant lacks α-hydrogens, which advantageously prevents self-condensation and simplifies the product profile.[10] More importantly, the piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[2] The resulting chalcone, bearing this N-heterocyclic scaffold, is therefore a high-value target for screening in drug discovery programs. This protocol will focus on a base-catalyzed pathway, which is widely employed for its efficiency in chalcone synthesis.[8][11]
Reaction Mechanism: A Stepwise View of C-C Bond Formation
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined sequence of steps involving enolate formation, nucleophilic attack, and dehydration.[10][12][13] The overall transformation is driven towards the final product by the formation of a highly stable, conjugated π-system.
Step 1: Enolate Formation A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[6][13] This is the key nucleophilic species in the reaction.
Step 2: Nucleophilic Attack The enolate anion attacks the electrophilic carbonyl carbon of this compound.[12] This forms a tetrahedral alkoxide intermediate.
Step 3: Protonation The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, the initial aldol addition product.[10]
Step 4: Dehydration The β-hydroxy ketone readily undergoes base-catalyzed dehydration (E1cB mechanism).[12] A hydroxide ion removes the remaining, now more acidic, α-hydrogen to form an enolate, which then eliminates a hydroxide ion to yield the final α,β-unsaturated ketone (chalcone). This elimination is thermodynamically favorable as it extends the conjugation of the system.[14]
Experimental Application & Protocols
This section provides a detailed, validated protocol for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| This compound | C₁₁H₁₄N₂O | 190.24 | 1.0 | Limiting Reagent |
| Acetophenone (example) | C₈H₈O | 120.15 | 1.0 - 1.1 | Enolizable ketone |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 - 3.0 | Base Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | Solvent |
| Deionized Water | H₂O | 18.02 | - | For solutions & washing |
| Hydrochloric Acid (10% aq.) | HCl | 36.46 | - | For neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |
Essential Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
-
Standard laboratory glassware for recrystallization
Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.90 g, 10 mmol, 1.0 eq.) and the selected acetophenone derivative (1.0-1.1 eq.) in an appropriate volume of 95% ethanol (~20-30 mL).[14][15]
-
Stir the mixture with a magnetic stir bar until all solids are completely dissolved.
2. Catalyst Addition:
-
Cool the flask in an ice bath with continuous stirring for 10-15 minutes.
-
In a separate beaker, prepare the catalyst solution by dissolving NaOH (e.g., 0.80 g, 20 mmol, 2.0 eq.) in deionized water (~10 mL) and cool this solution in the ice bath as well.
-
Slowly add the cold aqueous NaOH solution dropwise to the ethanolic solution of reactants over 15-20 minutes.[15][16] A color change and/or the formation of a precipitate is often observed.
3. Reaction Monitoring:
-
After the complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature.
-
The reaction time can vary from 2 to 24 hours, depending on the reactivity of the substrates.[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is considered complete when the starting aldehyde spot has disappeared.[1][16]
4. Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing approximately 150-200 mL of ice-cold water or crushed ice.[1][15]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation of the crude product.
-
Carefully neutralize the mixture to pH ~7 by slowly adding 10% aqueous HCl. This step is crucial to remove the basic catalyst.[15]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][14]
-
Wash the solid product on the filter paper with several portions of cold deionized water to remove any residual salts and water-soluble impurities.[1][14]
5. Purification:
-
The most common method for purifying chalcones is recrystallization.[1][14]
-
Transfer the crude solid to an Erlenmeyer flask and add a minimum amount of a hot solvent, typically ethanol, to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or air-dry.
6. Safety Precautions:
-
Always perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide is highly corrosive and can cause severe chemical burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Organic solvents like ethanol are flammable. Avoid open flames.
-
Handle all chemicals with care and follow standard laboratory safety procedures.[17]
Product Characterization
Rigorous structural validation is essential to confirm the identity and purity of the synthesized chalcone.[18]
| Technique | Purpose | Expected Observations for a Chalcone Product |
| Melting Point (MP) | Purity Assessment | A sharp and narrow melting point range indicates high purity. |
| FT-IR Spectroscopy | Functional Group ID | Strong C=O stretch (~1650-1670 cm⁻¹), C=C stretch (~1600 cm⁻¹), and characteristic peaks for aromatic rings.[19] |
| ¹H NMR Spectroscopy | Structural Elucidation | Two characteristic doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration. Aromatic and piperazine proton signals in their respective regions.[18][20] |
| ¹³C NMR Spectroscopy | Carbon Framework | Carbonyl carbon signal (~187-197 ppm). Signals for the α- and β-vinylic carbons (~116-128 ppm and ~137-146 ppm, respectively).[20] |
| Mass Spectrometry (MS) | Molecular Weight | Determination of the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. |
Conclusion
The Claisen-Schmidt condensation offers a direct and effective route for the synthesis of chalcones derived from this compound. The protocol described herein is robust and can be adapted for various substituted acetophenones, enabling the generation of a library of novel compounds for biological evaluation. By understanding the mechanism and the rationale behind each experimental step, researchers can confidently execute this synthesis, purify the product, and perform the necessary characterization to validate its structure, paving the way for further investigation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 10. praxilabs.com [praxilabs.com]
- 11. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes & Protocols: Synthesis of Bioactive Quinoline Derivatives from 2-(Piperazin-1-yl)quinoline-3-carbaldehydes
Introduction: The Quinoline-Piperazine Hybrid Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Similarly, the piperazine moiety is a prevalent "privileged scaffold" in drug design, known to enhance pharmacokinetic properties such as solubility and bioavailability, and to provide a versatile linker for molecular hybridization.[3] The fusion of these two pharmacophores into a single molecular entity—the quinoline-piperazine hybrid—has emerged as a powerful strategy for developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[1]
This guide focuses on the synthetic utility of a highly versatile building block: 2-(piperazin-1-yl)quinoline-3-carbaldehyde . The strategic placement of the reactive aldehyde group at the 3-position, adjacent to the electronically influential piperazine substituent at the 2-position, opens a gateway to a vast chemical space of diverse derivatives. This document provides an in-depth exploration of the synthesis of this key intermediate and detailed, field-proven protocols for its conversion into several classes of medicinally relevant derivatives, including chalcones, pyrazolines, and Schiff bases.
Core Synthesis Workflow
The overall synthetic strategy is a two-stage process. First, the key intermediate, a 2-(piperazin-1-yl)quinoline-3-carbaldehyde, is synthesized. This intermediate then serves as the starting point for various derivatization reactions that target the aldehyde functional group.
Caption: Overall workflow for the synthesis of quinoline derivatives.
Part 1: Synthesis of the Key Intermediate: 2-(4-Substituted-piperazin-1-yl)quinoline-3-carbaldehyde
The journey begins with the synthesis of the core aldehyde scaffold. The most common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a halogen, typically chlorine, from the 2-position of the quinoline ring by a piperazine derivative. The precursor, 2-chloroquinoline-3-carbaldehyde, is readily prepared via the Vilsmeier-Haack formylation of acetanilides.[1][4]
Protocol 1: Synthesis of 2-(4-Benzoylpiperazin-1-yl)quinoline-3-carbaldehyde
This protocol details the synthesis of an N-acylated piperazine derivative, which is a common strategy to modulate the electronic and steric properties of the final compounds.
Rationale: The reaction is a classic SNAr. The electron-withdrawing nature of the quinoline nitrogen and the adjacent aldehyde group activates the C2-position towards nucleophilic attack by the secondary amine of the piperazine. Anhydrous potassium carbonate (K2CO3) is used as a mild base to neutralize the HCl generated during the reaction, driving it to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and facilitating the reaction at elevated temperatures.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
1-(Benzoyl)piperazine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in DMF, add 1-(benzoyl)piperazine (1.0 eq) and anhydrous K2CO3 (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol to afford the pure 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde.[5]
| Compound Name | Molecular Formula | Yield (%) | M.p. (°C) | Reference |
| 2-(4-Benzoylpiperazin-1-yl)quinoline-3-carbaldehyde | C21H19N3O2 | ~85% | 168-170 | --INVALID-LINK-- |
Part 2: Application Protocols for Derivatization
The aldehyde functional group of the key intermediate is a versatile handle for a multitude of chemical transformations, allowing for the synthesis of a diverse library of compounds.
Application 1: Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a broad range of biological activities.[6][7][8] The Claisen-Schmidt condensation is a reliable and straightforward method for their synthesis.[9][10]
Caption: Mechanism of the Claisen-Schmidt condensation.
Protocol 2: General Procedure for Quinoline-Chalcone Synthesis
Rationale: This reaction is a base-catalyzed crossed aldol condensation. A base, typically NaOH or KOH, deprotonates the α-carbon of the ketone (e.g., a substituted acetophenone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-(piperazin-1-yl)quinoline-3-carbaldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated chalcone system. Ethanol is a common solvent as it dissolves the reactants and the base. The reaction is often performed at room temperature.[9][11]
Materials:
-
2-(4-Substituted-piperazin-1-yl)quinoline-3-carbaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10-40% in water)
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the 2-(piperazin-1-yl)quinoline-3-carbaldehyde and the substituted acetophenone in ethanol.[9]
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise while stirring, maintaining the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-24 hours.[9] The formation of a precipitate is often observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a neutral pH to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
| Chalcone Derivative Example | R Group (on Acetophenone) | Yield (%) | M.p. (°C) | Reference |
| (E)-1-(4-chlorophenyl)-3-(2-(4-phenylpiperazin-1-yl)quinolin-3-yl)prop-2-en-1-one | 4-Cl | ~75-85% | 198-200 | --INVALID-LINK-- |
| (E)-1-(4-methoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)quinolin-3-yl)prop-2-en-1-one | 4-OCH3 | ~80-90% | 180-182 | --INVALID-LINK-- |
| (E)-3-(2-(4-phenylpiperazin-1-yl)quinolin-3-yl)-1-(p-tolyl)prop-2-en-1-one | 4-CH3 | ~78-88% | 190-192 | --INVALID-LINK-- |
Application 2: Synthesis of Quinoline-Pyrazoline Hybrids
Pyrazolines are five-membered heterocyclic compounds that are readily synthesized from chalcones and are known to exhibit a wide range of biological activities.[12] The reaction of a chalcone with hydrazine hydrate is a classic method for constructing the pyrazoline ring.
Protocol 3: Synthesis of Pyrazolines from Quinoline-Chalcones
Rationale: This reaction is a cyclocondensation reaction. The hydrazine hydrate acts as a dinucleophile. First, one of the nitrogen atoms attacks the β-carbon of the α,β-unsaturated ketone (a Michael addition). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the stable five-membered pyrazoline ring. Glacial acetic acid is often used as a catalyst to activate the carbonyl group towards nucleophilic attack.[5]
Materials:
-
Quinoline-Chalcone derivative (from Protocol 2) (1.0 eq)
-
Hydrazine Hydrate (80-99%) (1.2-1.5 eq)
-
Ethanol or Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
Dissolve the quinoline-chalcone derivative in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Add hydrazine hydrate to the solution and heat the mixture to reflux (approx. 80 °C) for 6-8 hours.[9]
-
Monitor the reaction by TLC. The disappearance of the yellow color of the chalcone is often an indicator of reaction progress.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
| Pyrazoline Derivative Example | Starting Chalcone R Group | Yield (%) | M.p. (°C) | Reference |
| 5-(4-chlorophenyl)-3-(2-(piperazin-1-yl)quinolin-3-yl)-4,5-dihydro-1H-pyrazole | 4-Cl | ~70-80% | 210-212 | --INVALID-LINK-- |
| 5-(4-methoxyphenyl)-3-(2-(piperazin-1-yl)quinolin-3-yl)-4,5-dihydro-1H-pyrazole | 4-OCH3 | ~75-85% | 202-204 | --INVALID-LINK-- |
Application 3: Synthesis of Schiff Bases and their Reduction to Amines
Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde. They are important intermediates and have their own spectrum of biological activities. Subsequent reduction of the imine double bond provides access to secondary amines, a key functional group in many pharmaceuticals.
Protocol 4: Synthesis of Quinoline-Schiff Bases
Rationale: This is a condensation reaction where the nucleophilic primary amine attacks the electrophilic aldehyde carbon. The reaction is typically carried out in a solvent like ethanol and is often catalyzed by a small amount of acid (e.g., acetic acid) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. The reaction is reversible, and removal of water drives the equilibrium towards the product.
Materials:
-
2-(Piperazin-1-yl)quinoline-3-carbaldehyde (1.0 eq)
-
Substituted Primary Amine (e.g., aniline, benzylamine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the 2-(piperazin-1-yl)quinoline-3-carbaldehyde in ethanol in a round-bottom flask.
-
Add the primary amine followed by 2-3 drops of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure Schiff base.
Protocol 5: Reductive Amination (Reduction of Schiff Base to Amine)
Rationale: The Schiff base formed in the previous step can be reduced to a more flexible secondary amine. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation. It selectively reduces the imine double bond without affecting the aromatic quinoline ring. Methanol is a common solvent for NaBH4 reductions.
Materials:
-
Quinoline-Schiff Base (from Protocol 4)
-
Methanol
-
Sodium Borohydride (NaBH4)
-
Water
Procedure:
-
Suspend the Schiff base in methanol in a flask and cool the mixture in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise over 15 minutes, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reduction by TLC.
-
Once complete, carefully add water to quench the excess NaBH4.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude secondary amine, which can be purified by column chromatography if necessary.
Application 4: One-Pot Multicomponent Synthesis of Polyhydroquinolines
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[13][14] This approach is a cornerstone of green chemistry and allows for the rapid generation of complex molecules.
Protocol 6: Synthesis of 2-Amino-4-(2-(piperazin-1-yl)quinolin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Rationale: This one-pot, three-component reaction involves the 2-(piperazin-1-yl)quinoline-3-carbaldehyde, malononitrile, and dimedone. The reaction is typically catalyzed by a base (like piperidine or triethylamine). The mechanism likely proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate to the resulting electron-deficient alkene. A final intramolecular cyclization and tautomerization yields the stable polycyclic product.[15][16]
Materials:
-
2-(Piperazin-1-yl)quinoline-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Dimedone (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the 2-(piperazin-1-yl)quinoline-3-carbaldehyde, malononitrile, and dimedone in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product usually precipitates.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the product. Further purification can be done by recrystallization from ethanol or an ethanol/DMF mixture.
Conclusion
The 2-(piperazin-1-yl)quinoline-3-carbaldehyde scaffold is a remarkably versatile and powerful platform for the synthesis of diverse heterocyclic compounds. The straightforward protocols outlined in these application notes for producing chalcones, pyrazolines, Schiff bases, and complex polycycles via multicomponent reactions demonstrate the immense potential of this building block in drug discovery and medicinal chemistry. The ability to easily modify both the piperazine substituent and the derivatives formed from the aldehyde group allows for fine-tuning of steric, electronic, and physicochemical properties, making this an invaluable tool for generating libraries of novel compounds for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Piperazin-1-yl-benzaldehyde in Antimicrobial Agent Development
Introduction: The Strategic Importance of the 2-Piperazin-1-yl-benzaldehyde Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding potent and selective therapeutic agents.[1] The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of clinically successful drugs due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1][2] When integrated into a benzaldehyde framework at the ortho position, as in this compound, it creates a highly versatile and reactive platform. The aldehyde group serves as a synthetic handle for the facile generation of diverse derivatives, most notably Schiff bases, through condensation with primary amines.[3][4] This allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize antimicrobial potency.
These application notes provide a comprehensive guide for researchers engaged in the development of novel antimicrobial agents based on the this compound core. We will detail robust synthetic protocols, standardized methods for antimicrobial and cytotoxicity evaluation, and insights into the potential mechanisms of action that underpin the therapeutic potential of this compound class.
PART 1: Synthesis of the Core Scaffold and Derivatives
The successful development of novel antimicrobial agents begins with the efficient and reproducible synthesis of the core chemical entity and its derivatives. The protocols herein are designed to be robust and scalable.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core scaffold via a nucleophilic aromatic substitution reaction. The rationale for this approach lies in the high reactivity of an activated aryl halide (2-fluorobenzaldehyde) with a secondary amine nucleophile (piperazine).
Principle: The electron-withdrawing effect of the aldehyde group activates the ortho-position of the benzene ring, facilitating the displacement of the fluoride by one of the nitrogen atoms of piperazine. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.
Materials and Equipment:
-
2-Fluorobenzaldehyde
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO.
-
Add anhydrous piperazine (2.5 eq) to the solution. The use of excess piperazine drives the reaction to completion and neutralizes the HF formed.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 8-12 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMSO and unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Protocol 2: General Synthesis of Schiff Base Derivatives
The aldehyde functionality of the core scaffold is an ideal anchor for creating a library of derivatives. The condensation reaction with primary amines to form an imine (Schiff base) is a high-yield, straightforward transformation.[3][5]
Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration, often acid-catalyzed, results in the formation of the C=N double bond characteristic of a Schiff base.[5]
Materials and Equipment:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aminothiazoles)
-
Ethanol or Methanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator and induce crystallization or purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound and its Schiff base derivatives.
PART 2: Antimicrobial Efficacy Evaluation
Determining the antimicrobial spectrum and potency is a critical step. The following are standardized protocols for in vitro evaluation.[6]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]
Principle: The test compound is serially diluted in a 96-well microtiter plate containing microbial growth medium. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is determined by visual inspection for turbidity.
Materials and Equipment:
-
Synthesized compounds
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
Diagram of MIC Determination Workflow
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
PART 3: Mechanistic Insights and Structure-Activity Relationships
Understanding how these compounds work and what structural features drive their activity is paramount for rational drug design.
Potential Mechanisms of Action
While the precise mechanism for each derivative must be empirically determined, compounds based on the 2-piperazin-1-yl scaffold may act through several pathways:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes control DNA topology and are validated targets for antimicrobial drugs. A naphthoquinone derivative containing a 2-(piperazin-1-yl) moiety has been shown to inhibit DNA gyrase, leading to cell disruption without membrane lysis.[7][9] The piperazine ring can be crucial for positioning the molecule within the enzyme's active site.
-
Cell Membrane Disruption: The cationic nature of the protonated piperazine ring at physiological pH can facilitate interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can disrupt membrane integrity, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: The imine group (C=N) in Schiff bases is an important pharmacophore that can chelate metal ions essential for the function of various microbial metalloenzymes.
Hypothetical Mechanism: DNA Gyrase Inhibition
Caption: Potential mechanism involving the inhibition of bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the Schiff base derivatives is key to optimizing activity. Key areas for modification include:
-
Substituents on the Amine-Derived Phenyl Ring: Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) often enhance antimicrobial activity by modifying the electronic properties of the imine bond and improving interactions with the biological target.
-
Heterocyclic Amines: Using heterocyclic primary amines (e.g., aminothiazole, aminopyridine) can introduce additional hydrogen bond donors/acceptors, potentially increasing target affinity.
-
Piperazine N-4 Position: The second nitrogen of the piperazine ring is available for further substitution, allowing for modulation of solubility, lipophilicity, and target engagement.
PART 4: Evaluating Safety and Selectivity
An effective antimicrobial agent must be potent against pathogens while exhibiting minimal toxicity to host cells.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Equipment:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well sterile cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
PART 5: Data Presentation and Interpretation
Organizing experimental data in a clear, standardized format is essential for analysis and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound ID | R-Group (from R-NH₂) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SB-1 | Phenyl | 16 | 32 | 64 |
| SB-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| SB-3 | 4-Nitrophenyl | 4 | 8 | 16 |
| SB-4 | 2-Thiazolyl | 8 | 16 | 8 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 4 |
This table presents hypothetical data for illustrative purposes.
Table 2: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the compound's toxicity to its activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the microbial target over host cells.
| Compound ID | IC₅₀ vs. HEK293 (µg/mL) | MIC vs. S. aureus (µg/mL) | Selectivity Index (SI) |
| SB-1 | >128 | 16 | >8 |
| SB-2 | 100 | 8 | 12.5 |
| SB-3 | 64 | 4 | 16 |
| SB-4 | >128 | 8 | >16 |
This table presents hypothetical data for illustrative purposes.
References
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Topic: One-Pot Synthesis of Monosubstituted Piperazine Derivatives: A Streamlined Protocol for Pharmaceutical Scaffolds
An Application Note and Protocol for Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. However, its symmetrical nature presents a persistent challenge for synthetic chemists: the selective synthesis of N-monosubstituted derivatives. Traditional methods are often multi-step, requiring protection-deprotection sequences that are inefficient and generate significant waste. This application note details a highly efficient, one-pot, one-step protocol for the direct N1-monosubstitution of piperazine. By leveraging the simple, in-situ protonation of one nitrogen atom, this method effectively prevents the formation of undesired 1,4-disubstituted byproducts. The protocol is robust, scalable, and utilizes heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry.
Introduction: The Challenge of Selective Piperazine Functionalization
The piperazine moiety is a cornerstone in the design of therapeutics, appearing in drugs for conditions ranging from antipsychotics and antidepressants to anti-cancer agents.[1][2] The two secondary amine groups provide crucial points for molecular elaboration, influencing solubility, basicity, and receptor binding. The primary synthetic hurdle, however, is controlling reactivity to achieve selective monosubstitution. Direct reaction of piperazine with one equivalent of an electrophile typically yields a mixture of the starting material, the desired 1-substituted product, and the undesired 1,4-disubstituted byproduct.[3][4]
To circumvent this, chemists have historically relied on protecting group strategies.[4][5] A common approach involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), followed by functionalization of the second nitrogen, and a final deprotection step.[4] While effective, this multi-step process is laborious, reduces overall yield, and increases production costs and waste—drawbacks that are particularly acute in large-scale pharmaceutical manufacturing.[1]
This guide presents a paradigm shift: a direct, one-pot method that obviates the need for traditional protecting groups. The core innovation is the use of a simple proton to selectively deactivate one of the piperazine nitrogens.
The Principle: In-Situ Protonation as a "Traceless" Protecting Group
The elegance of this one-pot methodology lies in leveraging the differential basicity of piperazine's nitrogen atoms. By reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid or acetic acid), we can generate the piperazin-1-ium cation in-situ.[1][4] The positive charge on the protonated nitrogen atom strongly deactivates it towards electrophilic attack, effectively "protecting" it. The remaining free secondary amine retains its nucleophilicity and is available to react selectively with an added electrophile.[3][4]
This approach is highly advantageous because the "protecting group" is just a proton, which is easily removed during aqueous workup, making the entire process highly atom-economical. This method has been successfully applied to a wide range of electrophilic reagents, including acyl chlorides, anhydrides, and Michael acceptors.[1][3]
Caption: Reaction mechanism using protonation as a transient protecting group.
Catalysis: Enhancing Reaction Efficiency
While the protonation strategy ensures selectivity, reaction rates can be slow for certain electrophiles. To overcome this, the protocol incorporates heterogeneous catalysts, typically consisting of metal ions (like Cu(I), Cu(II), Al(III), or Ce(III)) supported on a weakly acidic cation-exchange resin.[2][3][6]
Key Advantages of Heterogeneous Catalysis:
-
Increased Reaction Rate: The catalysts significantly shorten reaction times, often allowing reactions to proceed efficiently at room temperature or with gentle heating.[4]
-
Easy Separation: The catalyst is a solid resin, which can be simply filtered off from the reaction mixture at the end of the reaction.[4]
-
Reusability: The recovered catalyst can be washed and reused in subsequent batches, further improving the cost-effectiveness and sustainability of the process.
Detailed Application Protocol: General One-Pot Synthesis
This protocol provides a generalized procedure. Specific amounts, temperatures, and reaction times should be optimized for each specific electrophile.
4.1. Materials and Equipment
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride or an appropriate acid (e.g., conc. HCl, glacial acetic acid)
-
Solvent (e.g., methanol, ethanol, or acetic acid)[4]
-
Electrophilic reagent (e.g., acyl chloride, anhydride, Michael acceptor)
-
Heterogeneous catalyst (e.g., Cu(II)-supported cation exchange resin)
-
Base for workup (e.g., aq. NaOH, NaHCO₃)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Filtration apparatus
-
Rotary evaporator
4.2. Experimental Workflow Diagram
Caption: High-level experimental workflow for the one-pot synthesis.
4.3. Step-by-Step Procedure
-
Preparation of Piperazin-1-ium Salt:
-
Method A (Using Acetic Acid as Solvent): In a round-bottom flask, dissolve piperazine (1.0 eq) in glacial acetic acid. The piperazine monoacetate forms in-situ.[4]
-
Method B (Using Methanol as Solvent): To a suspension of piperazine dihydrochloride (0.5 eq) in methanol, add free piperazine (0.5 eq). Stir the mixture until a clear solution of piperazine monohydrochloride is formed.[4]
-
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., Cu(II)-resin, ~5 mol%) to the reaction mixture.
-
Reaction with Electrophile:
-
Begin stirring the mixture.
-
Slowly add the electrophilic reagent (1.0 - 1.1 eq) to the flask. The addition should be dropwise for liquids or portion-wise for solids to control any potential exotherm.
-
Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture (e.g., to 40-60 °C or reflux) until the starting material is consumed.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by vacuum filtration, washing the resin with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the residue in water and cool in an ice bath.
-
Make the aqueous solution basic (pH > 10) by slowly adding a suitable base (e.g., 2M NaOH solution).
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization, distillation, or column chromatography as needed.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
-
Scope and Representative Yields
This method is versatile and has been used to synthesize a wide array of N-monosubstituted piperazines. The table below summarizes results for different electrophiles, demonstrating the broad applicability of the protocol.
| Entry | Electrophile Reagent | Product | Conditions | Yield (%) | Reference |
| 1 | Acrylonitrile | 3-(Piperazin-1-yl)propanenitrile | Acetic Acid, RT, 2h | 95 | [2] |
| 2 | Methyl Acrylate | Methyl 3-(piperazin-1-yl)propanoate | Acetic Acid, RT, 2h | 93 | [2] |
| 3 | Acetyl Chloride | 1-(Piperazin-1-yl)ethan-1-one | Methanol, RT, 3h | 89 | [2] |
| 4 | Acetic Anhydride | 1-(Piperazin-1-yl)ethan-1-one | Acetic Acid, RT, 1h | 96 | [2] |
| 5 | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)piperazine | Methanol, RT, 4h | 85 | [1][2] |
Troubleshooting and Key Considerations
-
Formation of Di-substituted Product: If a significant amount of the 1,4-disubstituted byproduct is observed, it typically indicates that less than one full equivalent of acid was present relative to piperazine, leaving free piperazine in solution. Ensure accurate stoichiometry during the formation of the piperazin-1-ium salt.
-
Slow Reaction: If a reaction is slow even with heating, consider using microwave irradiation, which has been shown to dramatically accelerate these transformations.[2][6]
-
Catalyst Activity: Ensure the cation-exchange resin is properly charged with the metal ion and is not deactivated. If reusing the catalyst, wash thoroughly with solvent between runs.
-
Electrophile Reactivity: Highly reactive electrophiles should be added slowly and with cooling to prevent side reactions. Less reactive electrophiles will likely require heating and longer reaction times.
Conclusion
The one-pot synthesis of monosubstituted piperazines via in-situ protonation represents a significant advancement over traditional, protection-based methods.[6] It offers high selectivity, excellent yields, operational simplicity, and a favorable environmental profile.[3] This protocol provides researchers and process chemists in the pharmaceutical industry with a powerful and efficient tool for accessing a vast array of valuable piperazine-based building blocks, streamlining the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry approaches for the synthesis of benzaldehyde compounds.
An Application Guide to Green Chemistry in Benzaldehyde Synthesis
Introduction: Reimagining a Cornerstone Chemical
Benzaldehyde (C₆H₅CHO) is an aromatic aldehyde of immense industrial significance. As a key intermediate, it is foundational in the synthesis of pharmaceuticals, agrochemicals, dyes, and as a widely used flavoring agent, prized for its characteristic almond-like aroma.[1] Historically, the production of benzaldehyde has relied on methods that are now considered environmentally untenable, such as the chlorine-based oxidation of toluene or the use of stoichiometric heavy metal oxidants like chromium(VI) and manganese(VII).[2] These traditional routes generate significant hazardous waste, utilize harsh reaction conditions, and often depend on non-renewable petrochemical feedstocks, posing substantial environmental and safety risks.[1]
The principles of green chemistry offer a transformative framework for redesigning these synthetic processes.[1][3] This philosophy encourages the development of chemical products and processes that minimize the use and generation of hazardous substances.[3] For benzaldehyde synthesis, this translates into a focus on several key strategies: the use of benign oxidants like molecular oxygen and hydrogen peroxide, the elimination of volatile organic solvents, the application of renewable feedstocks, the deployment of highly efficient catalytic systems, and the adoption of energy-efficient technologies such as microwave and ultrasound irradiation.[1][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary green chemistry approaches for the synthesis of benzaldehyde compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into robust and sustainable protocols.
Section 1: Catalytic Oxidation with Green Oxidants
The selective oxidation of benzyl alcohol to benzaldehyde is one of the most direct and atom-economical routes. The green revolution in this area has centered on replacing toxic, stoichiometric oxidants with clean, catalytic alternatives.
Rationale: The Power of O₂ and H₂O₂
The ideal oxidant in a green chemical process is molecular oxygen (O₂), typically from atmospheric air, as its only byproduct is water. It is inexpensive, abundant, and non-toxic.[5] Similarly, hydrogen peroxide (H₂O₂) is an excellent green oxidant, decomposing to water and oxygen, thus avoiding the formation of hazardous waste.[4] The primary challenge lies in activating these stable molecules to perform selective oxidation without over-oxidizing the benzaldehyde product to benzoic acid. This is where the careful design of heterogeneous catalysts becomes paramount. Supported gold nanoparticles, for instance, have shown remarkable activity and selectivity in solvent-free oxidations of benzyl alcohol using O₂.[5][6]
Experimental Protocol: Solvent-Free Oxidation of Benzyl Alcohol using a Supported Gold Catalyst
This protocol is based on the highly efficient, solvent-free oxidation of benzyl alcohol using molecular oxygen over a reusable gold nanoparticle catalyst supported on a metal oxide.[5]
A. Catalyst Preparation (Homogeneous Deposition-Precipitation):
-
Disperse the metal oxide support (e.g., U₃O₈, Al₂O₃, ZrO₂) in an aqueous solution of a gold precursor (e.g., HAuCl₄).
-
Heat the suspension to 70-80°C.
-
Slowly add a solution of NaOH or urea to raise the pH to the point of gold hydroxide precipitation onto the support surface. Causality: A gradual increase in pH ensures the formation of small, highly dispersed gold nanoparticles, which is critical for catalytic activity.
-
Maintain the temperature and stirring for 1-2 hours to ensure complete deposition.
-
Filter, wash the solid thoroughly with deionized water to remove chloride ions, and dry overnight at 100°C.
-
Calcify the catalyst in air at 300-400°C to convert the gold hydroxide to metallic gold nanoparticles.
B. Oxidation Reaction:
-
Charge a temperature-controlled glass reactor equipped with a magnetic stirrer, gas inlet, and condenser with benzyl alcohol (e.g., 10 mL) and the prepared catalyst (e.g., 0.1 g).[7]
-
Seal the reactor and purge it with O₂ or compressed air.
-
Pressurize the reactor to the desired pressure (e.g., 2 bar O₂).[7]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring (e.g., 1500 rpm). Causality: Vigorous stirring is essential in this solvent-free system to overcome mass transfer limitations between the gas (O₂), liquid (benzyl alcohol), and solid (catalyst) phases.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, cool the reactor to room temperature and depressurize.
-
Separate the solid catalyst by simple filtration or centrifugation. The catalyst can be washed, dried, and reused for subsequent batches.[5]
-
The liquid product can be purified by distillation if necessary.
Data & Performance
Quantitative data from various studies on solvent-free oxidation highlights the efficacy of this approach.
| Catalyst | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Au/U₃O₈ | O₂ | 130 | 5 | 55.4 | 91.0 | [5] |
| Au/Al₂O₃ | O₂ | 130 | 5 | 48.7 | 92.0 | [5] |
| Au@NSp. Silica | O₂ (2 bar) | 100 | 20 | 25 | 60 | [7] |
| FeSO₄/H₂O₂ (Ultrasound) | H₂O₂ | 50 | 1 | ~30 | ~85 | [8] |
| Tetra-alkylpyridinium octamolybdate | H₂O₂ (15%) | Reflux | 1 | 94.8 | 96.7 | [9] |
Workflow Diagram
Caption: Workflow for benzaldehyde synthesis via solvent-free catalytic oxidation.
Section 2: Biocatalysis and Renewable Feedstocks
Harnessing nature's catalysts—enzymes—and utilizing renewable starting materials represent the pinnacle of green synthesis. These approaches often operate under mild, aqueous conditions and can offer unparalleled selectivity.
Rationale: From Cinnamon to Benzaldehyde
A prominent green route to "natural" benzaldehyde involves the conversion of cinnamaldehyde, the primary component of cinnamon oil.[10][11] This avoids reliance on petrochemicals and taps into a renewable resource. The reaction is a retro-aldol cleavage of cinnamaldehyde into benzaldehyde and acetaldehyde.[12][13] While this can be achieved under various conditions, the use of mild catalysts in aqueous systems is key to maintaining the "green" and "natural" credentials of the product.[10] Another advanced biocatalytic route involves the direct enzymatic reduction of benzoyl-CoA, a pathway identified in plants like the petunia, which uses an NADPH-dependent heterodimeric enzyme to produce benzaldehyde.[14]
Experimental Protocol: Retro-Aldol Synthesis from Cinnamaldehyde using a Heterogeneous Catalyst
This protocol describes a mild, efficient method for producing natural benzaldehyde from cinnamaldehyde using a reusable Li-doped MgO catalyst.[12][13]
-
Catalyst Preparation: Prepare the 0.25 Li/MgO catalyst via wet impregnation of MgO with a lithium nitrate solution, followed by drying and calcination.
-
Reaction Setup: In a 100 mL three-necked flask equipped with a condenser and magnetic stirrer, add the Li/MgO catalyst (0.18 g), ultrapure water (15 mL), and ethanol (15 mL). Causality: The water/ethanol solvent system is a green choice that helps to partially solubilize the otherwise immiscible cinnamaldehyde and aqueous phases, improving reactant contact.
-
Reaction Execution:
-
Heat the mixture to the optimal temperature of 343 K (70°C).[12]
-
Rapidly add cinnamaldehyde (1.35 g, 0.01 mol) to the stirring solution.
-
Maintain stirring at 600 rpm for 3 hours.
-
-
Workup and Analysis:
-
Cool the reaction mixture.
-
Take an aliquot and centrifuge to remove the solid catalyst.
-
Analyze the supernatant by GC or HPLC to determine the conversion of cinnamaldehyde and the yield of benzaldehyde.
-
-
Catalyst Recycling: The centrifuged catalyst can be washed with ethanol, dried, and reused for subsequent reactions, demonstrating stable performance over multiple cycles.[12]
Data & Performance
| Starting Material | Catalyst/Method | Solvent | Temp (°C) | Yield (%) | Key Advantage | Reference |
| Cinnamaldehyde | 0.25 Li/MgO | Water/Ethanol | 70 | 40.7 | Mild conditions, reusable catalyst | [12][13] |
| Cinnamaldehyde | Reactive Distillation | Water/NaOH/β-CD | ~100 | >53 | Process intensification, high conversion | [11][15][16] |
| Benzoyl-CoA | Petunia Enzyme | Aqueous Buffer | N/A | N/A | Highly specific biocatalytic route | [14] |
| Benzaldehyde (Reduction) | Plant Wastes | Aqueous Extract | 25 | 45-86 (Conversion) | Use of waste biomass as enzyme source | [17][18] |
Reaction Pathway
References
- 1. rjpn.org [rjpn.org]
- 2. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lakeland.edu [lakeland.edu]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 18. redalyc.org [redalyc.org]
Application Note: 2-Piperazin-1-yl-benzaldehyde as a Versatile Scaffold for Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9). We explore its inherent chemical reactivity, focusing on its dual functional handles—the aromatic aldehyde and the secondary amine of the piperazine moiety. This guide presents field-proven, step-by-step protocols for key synthetic transformations, including reductive amination and N-arylation via Buchwald-Hartwig and Ullmann cross-coupling reactions. The causality behind experimental choices, safety considerations, and process optimization are discussed to empower scientists in leveraging this valuable building block for the synthesis of complex pharmaceutical intermediates, particularly within the antipsychotic and CNS therapeutic areas.[1][2][3]
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous clinically successful drugs.[4][5] Its unique six-membered heterocyclic structure containing two nitrogen atoms provides a combination of structural rigidity, hydrogen bond donor/acceptor capabilities, and a polar surface area that often confers favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[6] These attributes make piperazine derivatives highly sought-after in drug discovery, particularly for targeting central nervous system (CNS) disorders, where they are found in many antipsychotic, antidepressant, and anxiolytic agents.[1][2]
This compound emerges as a particularly valuable building block.[7] It strategically combines the versatile piperazine core with an ortho-positioned benzaldehyde group. This bifunctional arrangement allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[6] The aldehyde serves as a linchpin for forming new carbon-carbon or carbon-nitrogen bonds, while the secondary amine on the piperazine ring is a prime site for introducing aryl or alkyl substituents to modulate receptor affinity and selectivity.[1][8]
Physicochemical Properties and Safety Data
Before undertaking any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source |
| CAS Number | 736991-52-9 | [7] |
| Molecular Formula | C₁₁H₁₄N₂O | [7] |
| Molecular Weight | 190.24 g/mol | [7] |
| Appearance | White to off-white crystalline solid/powder | [7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [7] |
Safety & Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated chemical fume hood.[9][10][11]
-
Hazards: May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed.[10]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[9][11] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10][12]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in its two distinct reactive sites. A successful synthetic strategy depends on understanding how and when to engage each site.
Figure 1: Key reactive sites of this compound.
-
The Aldehyde Group: This electrophilic site is primed for nucleophilic attack. It is the primary handle for chain extension and introducing diversity. Its most common and powerful transformation in this context is reductive amination , which allows for the formation of a new amine-containing side chain.[13][14]
-
The Piperazine Secondary Amine (N-H): This nucleophilic nitrogen is the key to modifying the core scaffold. N-arylation reactions are particularly important, as arylpiperazines are a cornerstone of many CNS-active drugs.[8][15] This modification directly influences the molecule's interaction with biological targets.[1]
Experimental Protocols: Key Transformations
The following protocols are designed as robust starting points. Researchers should perform optimization based on their specific substrates and desired outcomes.
Protocol 4.1: Reductive Amination of the Aldehyde Moiety
Objective: To couple a primary or secondary amine to the benzaldehyde group via formation of an imine/enamine intermediate, followed by in-situ reduction.
Causality: This one-pot procedure is highly efficient for forming C-N bonds.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions like aldehyde reduction.[17] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively solubilizes the reactants.
Figure 2: Workflow for the one-pot reductive amination protocol.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 190.24 | 1.0 g | 5.26 |
| Amine (e.g., Benzylamine) | 107.15 | 0.62 g (0.6 mL) | 5.78 (1.1 eq) |
| Sodium Triacetoxyborohydride | 211.94 | 1.67 g | 7.89 (1.5 eq) |
| Dichloromethane (DCM) | - | 25 mL | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.26 mmol) and the selected amine (1.1 eq, 5.78 mmol).
-
Solubilization: Add anhydrous dichloromethane (25 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.67 g, 7.89 mmol) to the stirring solution in portions over 10-15 minutes. Note: Initial effervescence may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-6 hours).
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer one more time with DCM (15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Protocol 4.2: N-Arylation of the Piperazine Moiety
Objective: To form a carbon-nitrogen bond between the secondary amine of the piperazine ring and an aryl halide. This is a critical step for synthesizing many arylpiperazine-based pharmaceutical agents.[8]
Causality & Method Selection: Two premier methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation .
-
Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions compared to the classical Ullmann reaction.[18] The mechanism involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, amine coordination, deprotonation, and reductive elimination.[19] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.[19][20]
-
Ullmann Condensation: A classical method that has seen a modern resurgence with the development of effective ligands.[21][22] It is particularly useful for certain substrates where palladium catalysis may be problematic. The reaction generally requires a copper(I) catalyst and proceeds at higher temperatures, though modern ligand systems can enable room-temperature couplings.[21][23]
Figure 3: Comparative overview of N-Arylation methodologies.
Protocol 4.2.1: Buchwald-Hartwig Amination
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 190.24 | 1.0 g | 5.26 |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 0.81 g | 4.73 (0.9 eq) |
| Pd₂(dba)₃ | 915.72 | 48 mg | 0.052 (1 mol%) |
| XPhos | 476.6 | 60 mg | 0.126 (2.5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 0.64 g | 6.63 (1.4 eq) |
| Anhydrous Toluene | - | 25 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the Pd₂(dba)₃ catalyst (48 mg, 0.052 mmol), XPhos ligand (60 mg, 0.126 mmol), and sodium tert-butoxide (0.64 g, 6.63 mmol).
-
Reagent Addition: Add this compound (1.0 g, 5.26 mmol) and the aryl bromide (0.81 g, 4.73 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Conclusion
This compound is a high-potential building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature provides two strategic, orthogonal sites for molecular elaboration. By employing robust and well-understood transformations such as reductive amination and palladium- or copper-catalyzed N-arylation, medicinal chemists can efficiently generate diverse libraries of compounds. The protocols and strategic insights provided herein serve as a foundational guide for researchers to harness the full synthetic potential of this versatile scaffold in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.be [fishersci.be]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. rsc.org [rsc.org]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Notes and Protocols for the Synthetic C-H Functionalization of the Piperazine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Nitrogens - Unlocking the Carbon Skeleton of Piperazine
The piperazine motif is a cornerstone in medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence in blockbuster pharmaceuticals like Imatinib (Gleevec) and Sildenafil (Viagra) underscores its importance as a privileged scaffold.[1][2] Historically, the structural diversity of piperazine-containing molecules has been largely confined to substitutions at its two nitrogen atoms.[2] This is a consequence of the readily accessible reactivity of the N-H bonds. However, approximately 80% of piperazine-based drugs feature this N-substitution pattern, leaving the carbon framework largely unexplored.[3][4] This untapped potential represents a significant opportunity for medicinal chemists to generate novel chemical matter with finely tuned pharmacological properties.
Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring offers a more atom-economical and efficient strategy to access this unexplored chemical space compared to traditional multi-step syntheses.[2][4] Late-stage C-H functionalization, in particular, allows for the direct modification of complex, bioactive molecules, accelerating the drug discovery process by rapidly generating structural analogues.[5][6]
However, the C-H functionalization of piperazines presents unique challenges. The presence of a second nitrogen atom can lead to catalyst inhibition, undesired side reactions, and complex regioselectivity issues that are not encountered with simpler saturated heterocyles like pyrrolidines or piperidines.[2][3] This guide provides an in-depth overview of the current state-of-the-art synthetic methods for the C-H functionalization of the piperazine ring, with a focus on practical, field-proven protocols and the mechanistic rationale behind them.
Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C(sp³)–H bonds adjacent to nitrogen atoms under mild conditions.[2][7] This strategy relies on the generation of highly reactive radical intermediates from amines through single-electron transfer (SET) processes.[1]
Mechanism of Photoredox-Mediated α-Amino C-H Functionalization
The general mechanism for the photoredox-catalyzed α-C-H functionalization of piperazines involves the following key steps, as pioneered by MacMillan and coworkers[1][2]:
-
Excitation of the Photocatalyst: A photocatalyst (typically an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state, becoming a potent single-electron oxidant or reductant.[1]
-
Single-Electron Transfer (SET): The excited photocatalyst interacts with the piperazine substrate. In an oxidative quenching cycle, the photocatalyst oxidizes the more electron-rich nitrogen of the piperazine to form a nitrogen-centered radical cation.[1][8]
-
α-Deprotonation: A mild base in the reaction mixture deprotonates a C-H bond alpha to the newly formed radical cation, generating a highly reactive α-amino radical.[1]
-
Radical Coupling: This α-amino radical then couples with a suitable reaction partner (e.g., an electron-deficient arene or a Michael acceptor) to form a new C-C bond.[1]
-
Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.[1]
Figure 1: Generalized catalytic cycle for photoredox C-H functionalization of piperazines.
Protocol: Photoredox α-Arylation of N-Aryl-N'-Boc-Piperazine
This protocol is adapted from the work of MacMillan and coworkers and demonstrates the direct C-H arylation of a piperazine with an electron-deficient arene.[1][2]
Materials:
-
N-Phenyl-N'-Boc-piperazine
-
1,4-Dicyanobenzene
-
Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃])
-
Sodium acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenyl-N'-Boc-piperazine (1.0 equiv), 1,4-dicyanobenzene (1.5 equiv), [Ir(ppy)₃] (1-2 mol %), and sodium acetate (2.0 equiv).
-
Add anhydrous DMF to achieve a substrate concentration of 0.1 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-arylated piperazine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The excited state of the photocatalyst can be quenched by oxygen, and radical intermediates can react with oxygen. An inert atmosphere is crucial for reaction efficiency.
-
Anhydrous Solvent: While some photoredox reactions are tolerant to water, anhydrous conditions are generally preferred to avoid potential side reactions.
-
Base (NaOAc): The base facilitates the deprotonation of the nitrogen radical cation to form the key α-amino radical intermediate.[1]
-
Electron-Deficient Arene: The use of an electron-deficient coupling partner like 1,4-dicyanobenzene facilitates the single-electron reduction by the photocatalyst and subsequent radical-radical coupling.[1]
Site-Selective C-H Alkylation via Organic Photoredox Catalysis
Nicewicz and coworkers have developed an elegant method for the site-selective C-H alkylation of piperazines using an organic acridinium photocatalyst.[8][9] This approach relies on the electronic differentiation between the two nitrogen atoms of the piperazine core.[8] Oxidation occurs at the more electron-rich nitrogen, directing the C-H functionalization to the adjacent α-position.[8][9]
Table 1: Comparison of Photoredox C-H Functionalization Methods for Piperazines
| Method | Catalyst | Coupling Partner | Key Features | Reference |
| α-Arylation | [Ir(ppy)₃] | Electron-deficient arenes | First example of direct photoredox C-H arylation of piperazines. | [1] |
| α-Vinylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Vinyl sulfones | Provides access to α-vinylated piperazines with high E-selectivity. | [3] |
| α-Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆ | Heteroaryl chlorides | Expands the scope to include heteroaromatic coupling partners. | [2][3] |
| α-Alkylation | Organic Acridinium Catalyst | Michael acceptors | Metal-free, site-selective alkylation based on nitrogen electronics. | [8][9] |
Direct α-Lithiation and Trapping
Direct deprotonation of an α-C-H bond using a strong base, followed by trapping with an electrophile, is a classical yet effective method for C-H functionalization. For piperazines, this approach typically requires an N-Boc protecting group, which acidifies the adjacent C-H protons and directs the lithiation.
Mechanistic Rationale
The N-Boc group serves as a directed metalation group. The strong base, typically sec-butyllithium (s-BuLi), coordinates to the carbonyl oxygen of the Boc group, positioning the base to deprotonate one of the adjacent C-H bonds. The resulting α-lithiated species is then quenched with an electrophile. The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, can induce asymmetry in the deprotonation step, leading to enantiomerically enriched products.[3]
Figure 2: Workflow for diastereoselective α-C-H lithiation of N-Boc piperazines.
Protocol: Diastereoselective α-C-H Lithiation of an N-Boc-N'-benzyl Piperazine
This protocol is based on the work of O'Brien and coworkers for the diastereoselective functionalization of N-Boc piperazines.[3]
Materials:
-
N-Boc-N'-benzylpiperazine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine or (+)-sparteine surrogate
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Schlenk flask and syringe equipment
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous diethyl ether and cool to -78 °C.
-
Add (-)-sparteine (1.2 equiv) followed by the slow, dropwise addition of s-BuLi (1.2 equiv). Stir the solution at -78 °C for 15 minutes.
-
Add a solution of N-Boc-N'-benzylpiperazine (1.0 equiv) in anhydrous diethyl ether dropwise to the base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours) to ensure complete lithiation.
-
Add the electrophile (e.g., benzaldehyde, 1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to obtain the α-functionalized piperazine.
Causality Behind Experimental Choices:
-
N-Boc Group: Essential for directing the lithiation to the α-position.
-
s-BuLi: A strong, non-nucleophilic base suitable for deprotonating weakly acidic C-H bonds.
-
(-)-Sparteine: A chiral diamine ligand that forms a complex with s-BuLi, enabling enantioselective deprotonation.[3]
-
Low Temperature (-78 °C): Crucial for maintaining the stability of the organolithium intermediate and preventing side reactions such as elimination or decomposition.[3]
Transition Metal-Catalyzed C-H Functionalization: An Emerging Frontier
While extensively developed for other heterocycles, transition metal-catalyzed C-H functionalization of piperazines is less common due to the bidentate coordinating nature of the piperazine ring, which can lead to catalyst inhibition.[2] Nevertheless, some progress has been made, particularly with palladium and iridium catalysis.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a workhorse in C-H activation chemistry.[10][11] For saturated heterocycles, these reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, frequently requiring a directing group.[12] The development of general and efficient palladium-catalyzed C-H functionalization methods for piperazines remains an active area of research.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has become a powerful method for converting C-H bonds into versatile boronate esters, which can then be used in a wide range of subsequent transformations (e.g., Suzuki-Miyaura cross-coupling).[13][14] While highly effective for arenes and some heterocycles, its application to piperazines is challenged by the Lewis basic nitrogen atoms that can coordinate to the iridium center and inhibit catalysis.[14] Overcoming this inhibition is key to developing successful borylation protocols for piperazines.
A recent development by Tarifa, Tejel, and coworkers has shown a novel iridium-catalyzed head-to-head coupling of imines to form C-substituted piperazines, representing an indirect yet powerful method for accessing functionalized piperazine cores.[15][16]
Summary and Future Outlook
The direct C-H functionalization of the piperazine ring has transitioned from a formidable challenge to a rapidly evolving field of synthetic chemistry. Photoredox catalysis currently stands out as the most versatile and mild strategy, enabling a range of C-C bond formations with predictable regioselectivity.[1][3] Direct lithiation offers a complementary, powerful tool, particularly for diastereoselective and enantioselective syntheses.[3]
The future of piperazine C-H functionalization lies in the development of novel catalytic systems that can overcome the inherent challenges posed by the second nitrogen atom. Key areas for advancement include:
-
Expanding the Scope of Transition Metal Catalysis: Designing new ligands and catalysts that are resistant to inhibition by the piperazine nitrogens will be crucial for unlocking palladium, copper, and rhodium-catalyzed transformations.
-
Enantioselective Photoredox Catalysis: Developing chiral photocatalysts or co-catalyst systems to achieve asymmetric C-H functionalization will be a major breakthrough.
-
β- and γ-C-H Functionalization: While α-functionalization is now more accessible, methods for selectively functionalizing the more remote C-H bonds of the piperazine ring are still rare and highly sought after.[5][6]
As these new methods emerge, they will undoubtedly empower medicinal chemists to more fully exploit the chemical space around the piperazine scaffold, leading to the discovery of next-generation therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Designing Tandem Reactions for the Efficient Synthesis of Substituted Benzaldehydes
Abstract
Substituted benzaldehydes are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, significant solvent and reagent waste, and laborious purification of intermediates. Tandem reactions, wherein multiple bond-forming events occur in a single pot without isolation of intermediates, offer an elegant and efficient solution to these challenges. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of tandem reaction design for synthesizing substituted benzaldehydes, grounded in mechanistic principles and supported by actionable, field-proven protocols.
Introduction: The Strategic Advantage of Tandem Synthesis
The synthesis of complex organic molecules is a cornerstone of drug discovery and materials science.[1] Historically, this has involved linear, stepwise processes that can be resource-intensive. Tandem reactions, also known as cascade or domino reactions, represent a paradigm shift towards greater efficiency by minimizing intermediate isolation and purification steps, which are often time-consuming and costly.[1][2] This approach delivers significant advantages in terms of "atom economy" and "step economy," aligning with the principles of green chemistry.[3][4]
Substituted benzaldehydes are of particular interest due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. The development of robust tandem methodologies for their synthesis is therefore a high-priority goal in modern organic chemistry.[2] This document will detail two powerful palladium-catalyzed tandem strategies that exemplify this approach.
Mechanistic Principles & Strategic Design
The success of a tandem reaction hinges on the careful orchestration of multiple catalytic cycles or reaction steps within a single vessel. Key considerations include:
-
Catalyst Compatibility: If multiple catalysts are used, they must be able to operate effectively in the same reaction environment without mutual inhibition.
-
Reaction Orthogonality: The conditions required for one step of the reaction should not lead to the decomposition of reactants, intermediates, or the final product of another step.
-
Intermediate Management: Intermediates must be efficiently consumed in the subsequent step to prevent the accumulation of side products.
A common strategy involves an initial carbon-carbon bond-forming reaction, such as a cross-coupling, followed by a subsequent transformation of a latent functional group to unveil the aldehyde. The protocols detailed below utilize this powerful concept.
Key Tandem Strategy: In Situ Aldehyde Protection & Cross-Coupling
A significant challenge in synthesizing substituted benzaldehydes via cross-coupling is the high reactivity of the aldehyde functional group, which is susceptible to attack by the organometallic reagents used in the coupling step.[3][4] A clever tandem strategy circumvents this by forming a stable, protected aldehyde intermediate in situ, which can then undergo cross-coupling.
This is exemplified by a one-pot, two-step procedure starting from Weinreb amides.[4][5] The Weinreb amide is first reduced to a stable aluminum hemiaminal intermediate. This intermediate effectively "masks" the aldehyde, rendering it inert to the strongly nucleophilic organolithium reagent used in the subsequent palladium-catalyzed cross-coupling step.[4][5][6]
Below is a generalized workflow for this process.
Caption: Workflow for the one-pot reduction/cross-coupling synthesis of benzaldehydes.
Protocol 1: One-Pot Synthesis of 4-Phenylbenzaldehyde
This protocol is adapted from the procedure developed by Heijnen et al. and demonstrates the synthesis of an aryl-substituted benzaldehyde from a bromo-substituted Weinreb amide.[4][5]
Materials:
-
4-bromo-N-methoxy-N-methylbenzamide (Weinreb amide)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene)
-
Anhydrous Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Phenyllithium (PhLi, solution in dibutyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Pre-activation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (5 mol %) and PPh₃ (10 mol %) in a small amount of anhydrous toluene under an inert atmosphere (Argon or Nitrogen). Stir for 15-20 minutes.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-N-methoxy-N-methylbenzamide (0.5 mmol, 1.0 equiv) and dissolve in anhydrous toluene (2 mL).
-
Reduction: Cool the solution to 0 °C using an ice bath. Add the DIBAL-H solution (0.55 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the hemiaminal intermediate.
-
Cross-Coupling: Add the pre-activated palladium catalyst solution to the reaction mixture. Subsequently, add the phenyllithium solution (0.75 mmol, 1.5 equiv) dropwise over 10 minutes at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenylbenzaldehyde.
| Entry | Weinreb Amide Substrate | Organolithium Reagent | Yield (%) | Reference |
| 1 | 4-Bromo-N,O-dimethylbenzamide | Phenyllithium | 75 | [5] |
| 2 | N,O-Dimethyl-2-naphthamide | Methyllithium | 63 | [5] |
| 3 | 3-Bromo-N,O-dimethylbenzamide | Phenyllithium | 71 | [5] |
| 4 | 3,5-Dibromo-N,O-dimethylbenzamide | Phenyllithium (2.2 eq) | 68 | [5] |
Key Tandem Strategy: Sonogashira Coupling & Alkyne Hydration
Another powerful tandem approach involves the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide, followed by the hydration of the resulting internal alkyne to form a ketone, which in specific cases can yield a benzaldehyde derivative.[7][8][9] While direct hydration to a benzaldehyde is less common, this tandem principle is crucial for synthesizing acetophenone derivatives, which are closely related and important precursors.
The elegance of this method lies in performing two distinct catalytic transformations in one pot. The Sonogashira coupling first constructs the key C(sp²)-C(sp) bond.[8][9] Subsequent addition of an acid or a specific hydration catalyst can transform the alkyne into a carbonyl group.
Caption: Catalytic cycles of a tandem Sonogashira coupling-hydration reaction.
Protocol 2: Tandem Sonogashira/Hydration for 4-Methoxyacetophenone
This protocol is a conceptual adaptation for synthesizing a substituted acetophenone, a ketone analogue of benzaldehyde, illustrating the tandem coupling-hydration principle.
Materials:
-
4-Iodoanisole
-
Propyne (or a suitable precursor like 2-butyn-1-ol followed by oxidation)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Formic acid (for hydration step)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (2 mol %), and CuI (4 mol %).
-
Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Sonogashira Coupling: Bubble propyne gas through the solution for 15 minutes (or add the liquid alkyne, 1.2 mmol, 1.2 equiv). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the 4-iodoanisole is consumed.
-
In-Situ Hydration: Once the coupling is complete, carefully add formic acid (1 mL) to the reaction mixture. Heat the reaction to 60 °C and stir for an additional 2-4 hours to facilitate the hydration of the internal alkyne.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield 4-methoxyacetophenone.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; insufficient inert atmosphere; poor quality reagents. | Ensure catalyst is active (pre-activation can help). Use Schlenk or glovebox techniques. Use freshly distilled solvents and high-purity reagents. |
| Side Product Formation | Protocol 1: Homocoupling of organolithium reagent. Protocol 2: Glaser coupling (homocoupling of alkyne). | Protocol 1: Add organolithium slowly at low temperature. Protocol 2: Ensure reaction is strictly anaerobic to prevent oxidative Glaser coupling.[8] |
| Reaction Stalls | Catalyst decomposition; insufficient base. | Increase catalyst loading slightly. Ensure sufficient equivalents of base are present to neutralize the HX byproduct. |
Conclusion
Tandem reaction design offers a sophisticated and highly efficient pathway for the synthesis of substituted benzaldehydes and related carbonyl compounds. By combining multiple reaction steps into a single, seamless operation, researchers can significantly improve yields, reduce waste, and accelerate the discovery and development of new chemical entities. The palladium-catalyzed strategies presented here—in situ aldehyde protection/cross-coupling and Sonogashira coupling/hydration—serve as powerful examples of this approach, providing a robust foundation for further innovation in synthetic methodology.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N cross-coupling reaction. N-Aryl piperazines are a cornerstone of modern pharmacology, appearing in numerous FDA-approved drugs.[1][2] The Buchwald-Hartwig amination is a primary synthetic tool for their construction, offering broad scope and functional group tolerance.[1][3]
This document moves beyond a simple protocol, offering a troubleshooting framework built on mechanistic understanding and field-proven solutions to help you diagnose and overcome common challenges, ultimately improving the yield and robustness of your reactions.
Core Concepts: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.[4][5]
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the N-arylation of piperazines.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of my aryl halide, even after extended time or heating. What are the most likely causes and how can I improve the conversion?
Answer: This is the most frequent challenge and typically points to a suboptimal combination of catalyst, ligand, base, or solvent for your specific substrates. The key is to ensure the catalytic cycle, particularly the initial oxidative addition step, is efficient.[5]
1.1. Inactive Catalyst or Inefficient Oxidative Addition
Oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially for less reactive aryl chlorides.[6]
-
The Problem with Pd(OAc)₂: Using palladium(II) sources like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This process can be inefficient and unreliable, leading to inconsistent results.[6]
-
Solution: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4 Palladacycles) are designed to cleanly and rapidly generate the active L-Pd(0) catalyst upon exposure to a base.[4] This dramatically improves reaction reliability.
-
Ligand is Critical: The choice of phosphine ligand is paramount. For N-arylation of piperazine, especially with challenging aryl chlorides, bulky, electron-rich monophosphine ligands are the standard.
-
For Aryl Chlorides: These are the least reactive halides. Success almost always requires sterically hindered dialkylbiaryl phosphine ligands like RuPhos , XPhos , or tBuBrettPhos .[3][7][8]
-
For Aryl Bromides/Iodides: These are more reactive, and a broader range of ligands may be effective, including bidentate ligands like BINAP or XantPhos .[5][9]
-
1.2. Incorrect Base Selection
The base plays a crucial role: it deprotonates the piperazine-palladium complex to form the key amido complex that undergoes reductive elimination.[9]
-
Strength vs. Solubility: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[4] However, their poor solubility can be an issue. Weaker, but more soluble, inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives, especially for substrates with base-sensitive functional groups.[4]
-
Impact of Agitation: The high density of inorganic bases can cause them to settle, starving the catalytic cycle. Ensure vigorous stirring or mechanical agitation, especially at scale.[4]
1.3. Suboptimal Solvent and Temperature
-
Solvent Choice: Aprotic, non-coordinating solvents are standard. Toluene , dioxane , and THF are the most common choices.[4] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to palladium and inhibit catalysis.[4] Ensure solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[6]
-
Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C , to drive the reaction to completion.[4][9]
Troubleshooting Workflow: Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
Optimizing reaction conditions for the synthesis of substituted benzaldehydes.
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists. Substituted benzaldehydes are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by challenges related to yield, purity, and regioselectivity.
This document provides in-depth, experience-based answers to common problems encountered in the lab. It is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning a successful synthesis.
Q1: Which formylation method is best for my specific aromatic substrate?
A1: The choice of method is dictated primarily by the electronic nature of your substrate.
-
For Electron-Rich Aromatics (e.g., phenols, anilines, methoxybenzenes): The Vilsmeier-Haack reaction is generally the most reliable and versatile method.[1][2] It uses a relatively mild electrophile (the Vilsmeier reagent, [ClCH=N(CH3)2]+) generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] This method offers good yields and predictable regioselectivity, typically favoring the para position unless it is blocked.[3][4]
-
For Phenols (specifically ortho-formylation): The Duff reaction (using hexamethylenetetramine, HMTA) and the Reimer-Tiemann reaction (using chloroform and a strong base) are classic choices for introducing a formyl group ortho to the hydroxyl group.[5][6] The Duff reaction is often preferred due to its operational simplicity, though yields can be variable.[6][7]
-
For Simple Alkylbenzenes (e.g., Toluene): The Gattermann-Koch reaction , which uses carbon monoxide (CO) and HCl with a Lewis acid/co-catalyst system, is a direct method.[8][9] However, it is not applicable to phenol or phenol ether substrates due to catalyst complexation issues.[9][10] The Gattermann reaction, using a cyanide source like Zn(CN)₂, is a useful alternative for phenols and heteroaromatic compounds.[11]
Q2: How do I select the right starting material to achieve my desired substitution pattern?
A2: The final substitution pattern is a direct consequence of the directing effects of the groups already present on the aromatic ring. These reactions are electrophilic aromatic substitutions.
-
Activating, Ortho-, Para-Directing Groups (-OH, -OR, -NR₂, -Alkyl): These groups strongly activate the ring towards formylation and will direct the incoming formyl group to the positions ortho and para to themselves. The Vilsmeier-Haack and Duff reactions are highly effective with these substrates.[6]
-
Deactivating, Meta-Directing Groups (-NO₂, -CN, -SO₃H, -CF₃): These groups make the aromatic ring electron-deficient and are generally incompatible with Friedel-Crafts type formylation reactions like Vilsmeier-Haack or Gattermann-Koch.[8] Synthesizing benzaldehydes with these substituents often requires alternative strategies, such as the oxidation of a corresponding substituted toluene or the reduction of a benzoic acid derivative.
-
Deactivating, Ortho-, Para-Directing Groups (-Cl, -Br, -I): Halogens deactivate the ring but still direct ortho/para. Reactions on these substrates are often sluggish and may require harsher conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.
Q3: What are the most critical safety precautions for aromatic formylation reactions?
A3: Many reagents used in these syntheses are hazardous and require careful handling in a certified chemical fume hood.[12]
-
Phosphorus Oxychloride (POCl₃) and Oxalyl Chloride: These are highly corrosive and moisture-sensitive reagents. They react violently with water to release HCl gas. Always handle them under an inert atmosphere (Nitrogen or Argon) using dry syringes and glassware.[5]
-
Carbon Monoxide (CO) and Hydrogen Cyanide (HCN) / Zinc Cyanide (Zn(CN)₂): These are extremely toxic gases or solids. The Gattermann-Koch and Gattermann reactions should only be performed by trained personnel in specialized equipment with appropriate gas monitoring and scrubbing systems.[8][11]
-
Formaldehyde and Hexamethylenetetramine (HMTA): Formaldehyde is a known carcinogen and sensitizer.[13][14] HMTA, used in the Duff reaction, can decompose to release formaldehyde and ammonia. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]
Section 2: Troubleshooting Guide
This guide is structured by common experimental problems. For each issue, potential causes are explored, followed by actionable solutions.
Problem Cluster 1: Low or No Product Yield
Q: My reaction shows no conversion of the starting material. What are the likely causes?
A: This issue almost always points to a problem with reagent activity or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The formylating agent in the Vilsmeier-Haack reaction is highly sensitive to moisture.[5][15] Any water present in the DMF, solvent, or reaction flask will rapidly quench the reagent.
-
Cause 2: Insufficient Substrate Reactivity. The Vilsmeier reagent is a weak electrophile.[4] If your aromatic substrate is not sufficiently electron-rich (e.g., contains weakly deactivating groups like halogens), the reaction may not proceed at room temperature.
-
Cause 3: Incorrect Reagent Stoichiometry. An insufficient amount of the formylating agent will naturally lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretically sufficient, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of both DMF and POCl₃ relative to the aromatic substrate to ensure the reaction goes to completion.
-
Q: My starting material is consumed, but the yield of the desired benzaldehyde is very low. Where is my product going?
A: This scenario suggests that while the initial reaction occurs, the product is being lost to side reactions or during the workup process.
-
Cause 1: Incomplete Hydrolysis. The Vilsmeier-Haack reaction does not directly produce the aldehyde. It first forms an iminium salt intermediate, which must be hydrolyzed to release the final product.[2][3] Incomplete hydrolysis is a very common cause of low yields.
-
Solution: The workup is critical. After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice, followed by the addition of an aqueous base (e.g., sodium acetate, sodium bicarbonate, or dilute NaOH) to neutralize the acid and facilitate hydrolysis. Vigorous stirring for several hours or gentle heating (e.g., 40-50°C) may be necessary to fully hydrolyze the iminium salt.[5]
-
-
Cause 2: Product Volatility. Some substituted benzaldehydes, particularly those with low molecular weights, can be volatile.[17][18] Significant product loss can occur during solvent removal under high vacuum.
-
Solution: When removing the extraction solvent, use a rotary evaporator with minimal vacuum and a moderately warm water bath. Avoid leaving the product on a high-vacuum line for extended periods.[17]
-
-
Cause 3: Oxidation to Carboxylic Acid. Benzaldehydes are notoriously prone to air oxidation, forming the corresponding benzoic acid.[19][20] This can happen during a lengthy workup or upon storage.
-
Solution: Minimize the exposure of the product to air, especially during and after purification. Workup procedures should be performed promptly. Purified benzaldehydes should be stored under an inert atmosphere (N₂ or Ar) in a cool, dark place.[19]
-
Problem Cluster 2: Formation of Significant Side Products
Q: My reaction is producing a mixture of ortho and para isomers. How can I improve regioselectivity?
A: Regioselectivity is governed by a combination of electronic and steric effects.
-
Cause 1: Competing Electronic Effects. For substrates like phenols or anilines, both the ortho and para positions are electronically activated. While the para product often predominates in Vilsmeier-Haack reactions due to sterics, the ortho isomer is a common byproduct.[3]
-
Solution (for para selectivity): If the ortho positions are sterically hindered (e.g., a t-butyl group is present), para selectivity will naturally increase. In some cases, choice of solvent can influence the ratio, though this often requires empirical screening.
-
Solution (for ortho selectivity): To favor the ortho product on a phenol, switch to a method that utilizes chelation control. The Duff reaction is a prime example, where the hydroxyl group can coordinate to the reaction intermediates, directing formylation to the adjacent position.[6][21]
-
-
Cause 2: Di-formylation. Highly activated substrates, such as resorcinol or m-anisidine, can undergo formylation at multiple sites, especially if an excess of the formylating agent is used.[22]
-
Solution: The most critical factor is stoichiometry.[5] Carefully control the amount of the Vilsmeier reagent, using a ratio as close to 1:1 (reagent:substrate) as possible. Adding the substrate solution slowly to the pre-formed Vilsmeier reagent can also help maintain a low concentration of the electrophile and disfavor multiple substitutions.[22]
-
Q: I'm observing over-oxidation of my product to the corresponding carboxylic acid. How can I prevent this?
A: This is a common issue when synthesizing benzaldehydes via the oxidation of substituted toluenes.
-
Cause 1: Overly Harsh Oxidant. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can easily oxidize the intermediate benzaldehyde to the more stable carboxylic acid. The aldehyde is often more susceptible to oxidation than the starting toluene.
-
Solution: Choose a milder, more selective oxidant. Modern methods using catalysts like cobalt with N-hydroxyphthalimide (NHPI) under an oxygen atmosphere have shown high selectivity for the aldehyde.[23] Another sustainable approach involves using a vanadium-based catalyst with hydrogen peroxide.[24][25] Avoiding organic solvents can also, in some systems, prevent over-oxidation.[24]
-
-
Cause 2: Prolonged Reaction Time or High Temperature. Even with a selective oxidant, allowing the reaction to proceed for too long or at too high a temperature can lead to the buildup of the carboxylic acid byproduct.
-
Solution: Monitor the reaction closely using an appropriate technique (TLC, GC, or LC-MS). Quench the reaction as soon as a maximum concentration of the aldehyde is observed. Running the reaction at the lowest temperature that allows for a reasonable rate is also advisable.[23]
-
Section 3: Protocols, Data, & Visualizations
Example Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethoxyaniline
This protocol details a representative synthesis where careful control of stoichiometry and workup is key.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (5.8 mL, 75 mmol). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (5.6 mL, 60 mmol) dropwise to the cold, stirring DMF over 15 minutes. A thick, white precipitate of the Vilsmeier reagent will form. Allow the mixture to stir at 0°C for an additional 30 minutes.[15]
-
Substrate Addition: Dissolve 3,5-dimethoxyaniline (7.65 g, 50 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the Vilsmeier reagent slurry over 20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture back to room temperature and pour it slowly onto 200 g of crushed ice in a large beaker with vigorous stirring. Add a 30% aqueous solution of sodium acetate until the pH is between 4 and 5. A precipitate should form.
-
Isolation: Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-amino-4,6-dimethoxybenzaldehyde.
Data Summary: Choosing the Right Formylation Method
| Substrate Class | Recommended Method | Key Parameters & Causality | Common Issues |
| Electron-Rich Phenols/Ethers | Vilsmeier-Haack | POCl₃/DMF, 0°C to 60°C. Mild electrophile requires activated ring. | Di-formylation, incomplete hydrolysis. |
| Ortho-Hydroxy Benzaldehydes | Duff Reaction | HMTA, acidic medium (TFA or AcOH), heat. Chelation directs formylation ortho. | Low yields, resin formation.[7][22] |
| Alkylbenzenes | Gattermann-Koch | CO/HCl, AlCl₃/CuCl. Strong electrophile needed for less active rings. | Not suitable for phenols/anilines.[9][26] |
| Halobenzenes | Vilsmeier-Haack | Higher temperatures (>80°C) required due to deactivating nature of halogens. | Sluggish reaction, low conversion. |
| Electron-Poor Aromatics | Oxidation of Toluene | Co/NHPI/O₂ or V(V)/H₂O₂. Direct formylation fails; oxidation is an alternative. | Over-oxidation to carboxylic acid.[23][24] |
Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Low Yield in Vilsmeier-Haack Reactions
A logical workflow helps systematically diagnose the root cause of poor reaction outcomes.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 10. collegedunia.com [collegedunia.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. orgsyn.org [orgsyn.org]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. hawsco.com [hawsco.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.rug.nl [pure.rug.nl]
- 19. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 20. chemcess.com [chemcess.com]
- 21. grokipedia.com [grokipedia.com]
- 22. benchchem.com [benchchem.com]
- 23. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. scienceinfo.com [scienceinfo.com]
Technical Support Center: Troubleshooting Low Yields in Piperazine Derivative Synthesis
Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in their synthetic routes. The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties.[1][2][3] However, its synthesis is not without pitfalls. This document provides a structured, question-and-answer approach to troubleshoot specific issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity and Dominance of Di-Substituted Byproducts in N-Alkylation/N-Arylation
Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired mono-substituted product and creating purification headaches. How can I enhance mono-selectivity?
Answer: This is arguably the most frequent challenge in piperazine chemistry. The presence of two nucleophilic secondary amine groups makes di-substitution a statistically probable and often kinetically favorable event. The initially formed mono-substituted product can sometimes be even more reactive than the starting piperazine, further promoting the second substitution.
Core Directive: Mitigating Di-substitution
The key to achieving high mono-selectivity lies in controlling the relative reactivity and concentration of the reactants. Here are several field-proven strategies:
-
Stoichiometry Control (The "Excess" Method): Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is the most direct method to favor mono-substitution.[4][5] This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule.
-
Causality: By Le Châtelier's principle, increasing the concentration of one reactant (piperazine) drives the equilibrium towards the product, and the sheer abundance of unsubstituted piperazine outcompetes the mono-substituted intermediate for the limited electrophile.
-
Drawback: While effective, this approach can complicate downstream processing due to the need to remove a large amount of unreacted piperazine.
-
-
Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, especially at lower temperatures, can significantly improve mono-selectivity.[4]
-
Causality: This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction with the newly formed mono-substituted product.
-
-
Protecting Group Strategy (The "Controlled" Method): This is a more robust, albeit multi-step, approach that offers the highest degree of control.[6][7] By protecting one of the piperazine nitrogens, you physically block it from reacting. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[6][7] The synthesis proceeds in three stages: mono-protection, substitution on the free nitrogen, and subsequent deprotection.
-
Causality: The protecting group renders one nitrogen non-nucleophilic, forcing the reaction to occur exclusively at the other nitrogen.
-
Drawback: This adds two steps to the overall synthesis (protection and deprotection), which can impact the overall yield and cost.[5]
-
-
In Situ Mono-Protonation: A clever one-pot alternative involves reacting piperazine with one equivalent of a mild acid to form the mono-salt in the reaction mixture.[7] The protonated nitrogen is rendered non-nucleophilic, directing substitution to the free nitrogen.[5][7]
-
Causality: The lone pair of the protonated nitrogen is engaged in a bond with the proton, making it unavailable for nucleophilic attack.
-
Drawback: The overall nucleophilicity of the piperazine is reduced, which may necessitate longer reaction times or more reactive electrophiles.[5]
-
Data-Driven Decision Making: Stoichiometry vs. Product Distribution
| Molar Ratio (Piperazine : Electrophile) | Expected Mono-substituted Product Yield (%) | Expected Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
Note: These are generalized yields and will vary based on the specific reactivity of the electrophile and reaction conditions.[4]
Troubleshooting Workflow for Poor Mono-selectivity
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently experiencing low yields when attempting to synthesize N-aryl piperazines via Buchwald-Hartwig amination. What are the likely culprits and how can I optimize this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with piperazine is highly dependent on a fine-tuned interplay of catalyst, ligand, base, and solvent.[8][9] Low yields often point to catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality.[4][6]
Core Directive: Optimizing the Catalytic Cycle
-
Catalyst and Ligand Selection: This is the most critical parameter. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is paramount.[4] For electron-deficient aryl halides, standard ligands may suffice. However, for more challenging electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to promote efficient reductive elimination.[4]
-
Causality: Bulky, electron-donating ligands stabilize the palladium center, promote oxidative addition, and facilitate the final C-N bond-forming reductive elimination step of the catalytic cycle.
-
Recommendation: Screen a panel of ligands to identify the optimal choice for your specific substrate combination.
-
-
Base Selection: The base is not just a proton scavenger; it actively participates in the catalytic cycle. Strong bases like NaOtBu are common but can cause decomposition of sensitive substrates.[6] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives and are often better tolerated.[6]
-
Causality: The base is involved in the deprotonation of the piperazine nitrogen, forming the active nucleophile. An inappropriate base can lead to side reactions or fail to promote the reaction efficiently.
-
-
Solvent Effects: The solvent must solubilize all components of the reaction and stabilize the catalytic species. Toluene, dioxane, and THF are standard choices.[6] If you observe poor solubility, a more polar solvent like t-butanol may be beneficial.[6]
-
Causality: Solvent polarity can influence the rate of key steps in the catalytic cycle and the stability of the active catalyst.
-
-
Temperature and Reaction Time: These reactions are often run at elevated temperatures (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid byproduct formation from prolonged heating.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), piperazine (1.2-1.5 eq), palladium precursor (1-5 mol%), phosphine ligand (1.2-2.4 eq relative to Pd), and base (1.5-2.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Workflow for Buchwald-Hartwig Reactions
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Issue 3: Low Yield in Reductive Amination
Question: My reductive amination reaction to form an N-alkyl piperazine is giving me a low yield. What could be the problem?
Answer: Reductive amination is a staple for forming C-N bonds, but its efficiency can be hampered by several factors, including incomplete iminium ion formation, inappropriate reducing agent, or side reactions.[8][10]
Core Directive: Optimizing Imine/Iminium Formation and Reduction
-
pH Control: The initial condensation between the piperazine and the carbonyl compound to form an iminium ion is a pH-dependent equilibrium. The reaction is typically fastest under weakly acidic conditions (pH 4-6).
-
Causality: The acid catalyzes the dehydration of the hemiaminal intermediate to the iminium ion. If the pH is too low, the piperazine starting material will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated and the dehydration step will be slow. Acetic acid is often added as a catalyst.[10]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion in the presence of the starting carbonyl compound.
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice.[11] It is mild, tolerant of acidic conditions, and does not readily reduce most aldehydes and ketones.
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling.
-
Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting carbonyl compound, leading to alcohol byproducts and lower yields of the desired amine. It is best used in a stepwise procedure where the imine is formed first, followed by reduction.
-
-
Reaction Conditions:
-
Water Removal: The formation of the imine/iminium ion generates water. In some cases, removal of this water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the intermediate and improve yields.
-
Stoichiometry: Using a slight excess of the amine or carbonyl compound can sometimes improve yields, depending on which is more valuable.
-
Experimental Protocol: General Procedure for Reductive Amination with STAB
-
Setup: To a round-bottom flask, add the piperazine derivative (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and a suitable solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM)).
-
Acid Catalyst (Optional): Add acetic acid (1.0-1.5 eq).
-
Stir: Stir the mixture at room temperature for 20-60 minutes to allow for iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise. The reaction may be exothermic.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Additional FAQs
Q1: What are the most common side reactions besides di-substitution? A1: Other common side reactions can include elimination reactions, particularly with sterically hindered alkyl halides, and ring-opening under harsh conditions.[6] The specific side reactions will be highly dependent on your chosen synthetic route and substrates.
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine with high purity? A2: The most reliable method is a stepwise approach using a protecting group strategy.[6] First, introduce one substituent onto a mono-protected piperazine (e.g., N-Boc-piperazine). After purification, deprotect the other nitrogen and then introduce the second, different substituent.
Q3: What are some reliable methods for monitoring the progress of my piperazine synthesis? A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to distinguish between products with similar polarities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools. Gas Chromatography (GC) can also be used, particularly for more volatile derivatives.[12][13]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 13. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
Strategies to minimize side-product formation in reactions with 2-Piperazin-1-yl-benzaldehyde
Welcome to the technical support guide for 2-Piperazin-1-yl-benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Due to its unique trifunctional nature—possessing an electrophilic aldehyde, a nucleophilic secondary amine, and a directing tertiary amine—this reagent presents specific challenges. This guide provides in-depth, field-proven strategies and troubleshooting advice in a direct question-and-answer format to help you minimize side-product formation and maximize the yield of your desired product.
Section 1: Core Reactivity Profile & Inherent Challenges
Before troubleshooting, it's crucial to understand the molecule's inherent chemical personality. This compound (CAS 736991-52-9) is not a simple aromatic aldehyde.[1][2][3] Its reactivity is a composite of three distinct functional groups:
-
The Aldehyde (Carbonyl) Group: This is the primary site for electrophilic attack. It readily participates in nucleophilic additions, condensations, and reductive aminations.[1] However, it is also susceptible to oxidation to the corresponding benzoic acid.
-
The Secondary Amine (Piperazine N-H): This nitrogen is a potent nucleophile and a base. It can react with electrophiles, including the aldehyde of another molecule, leading to self-condensation or oligomerization.[4]
-
The Ortho-Tertiary Amine: This group exerts a significant electronic and steric influence. Its proximity to the aldehyde can facilitate intramolecular reactions and chelation with metal catalysts. Structurally similar compounds like 2-aminobenzaldehyde are known to be unstable and prone to self-condensation, a reactivity pattern that must be considered for this molecule as well.[5][6]
This interplay of functionalities means that reaction conditions must be carefully selected and optimized to favor one reaction pathway over others.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section directly addresses common problems encountered during reactions with this compound.
❓ Issue 1: My reductive amination reaction is producing significant amounts of 2-(piperazin-1-yl)benzyl alcohol.
Probable Cause: This side-product arises from the direct reduction of the aldehyde before it can form an imine with your desired amine. This typically happens when the reducing agent is too reactive and non-selective, or when imine formation is slow.
Solutions & Scientific Rationale:
-
Switch to a pH-Sensitive Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8]
-
Rationale: These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate. This selectivity allows the imine to form in situ before reduction occurs. Standard NaBH₄ is more aggressive and will readily reduce the aldehyde.
-
-
Implement a Two-Step, One-Pot Protocol:
-
Step A: Stir the this compound and your amine together in a suitable aprotic solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM)) with a catalytic amount of acetic acid for 1-2 hours at room temperature to pre-form the imine. You can add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium.
-
Step B: Once imine formation is confirmed by TLC or LC-MS, add the reducing agent.
-
Rationale: This ensures the substrate for the reduction is the desired imine, not the starting aldehyde.
-
-
Control the Temperature: Add the reducing agent at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
-
Rationale: Lowering the temperature decreases the rate of aldehyde reduction more significantly than the rate of imine reduction, improving selectivity.
-
| Reducing Agent | Typical Solvent | Optimal pH | Key Characteristic |
| Sodium Borohydride (NaBH₄) | Protic (EtOH, MeOH) | 8-10 | Highly reactive; readily reduces aldehydes. High risk of side-product formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic (MeOH) | 4-6 | Selective for imines at acidic pH. Toxicity Warning: Can release HCN gas at low pH. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic (DCE, DCM, THF) | 5-7 | Excellent selectivity for imines, non-toxic, and tolerant of mild acid. Often the best choice.[8] |
❓ Issue 2: My final product is contaminated with 2-(piperazin-1-yl)benzoic acid.
Probable Cause: The aldehyde group is highly susceptible to air oxidation, which can occur during the reaction, workup, or even during storage of the starting material.
Solutions & Scientific Rationale:
-
Ensure Starting Material Purity: Use freshly acquired or purified this compound. If it has been stored for a long time, consider a quick purification (e.g., column chromatography) before use.
-
Maintain an Inert Atmosphere: Run the reaction under a blanket of nitrogen or argon gas. This is especially critical for reactions that require elevated temperatures or long reaction times.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with nitrogen or using a freeze-pump-thaw cycle, particularly for sensitive reactions.
-
Careful Workup: Minimize the exposure of the reaction mixture to air during the workup phase.
❓ Issue 3: I'm observing a complex mixture of high-molecular-weight impurities and baseline material on my TLC plate.
Probable Cause: This points to self-condensation or oligomerization. The nucleophilic secondary amine of one molecule can attack the electrophilic aldehyde of another, leading to dimers and polymers. This is analogous to the known instability of o-aminobenzaldehydes.[6] This is often exacerbated by strong bases, strong acids, or high temperatures.
Solutions & Scientific Rationale:
-
Control Reagent Stoichiometry and Addition:
-
Slow Addition: If reacting the aldehyde with another nucleophile, add the this compound solution slowly via a syringe pump to a solution of your reaction partner.
-
Rationale: This maintains a low concentration of the aldehyde at any given time, favoring the reaction with the intended partner over self-reaction.[5]
-
-
Moderate Reaction Conditions:
-
Temperature: Avoid excessive heat. Many reactions, such as reductive aminations, proceed efficiently at room temperature.
-
pH: Avoid strongly basic or acidic conditions unless the reaction specifically requires them (e.g., Pictet-Spengler cyclization).[9][10] For most applications, a neutral or weakly acidic medium is optimal.
-
-
Protect the Piperazine N-H: If the secondary amine is not the intended reactive site, protect it beforehand (e.g., as a Boc or Cbz carbamate). This is the most robust method to prevent all side reactions involving this group.
Section 3: Proactive Strategies & Best Practices (FAQs)
Q: How should I choose the right solvent for my reaction? A: The choice depends on the reaction type. For reductive aminations with NaBH(OAc)₃, aprotic solvents like DCE, DCM, or THF are preferred as they do not react with the reducing agent.[11] Protic solvents like methanol or ethanol can be used with NaBH₃CN but may lead to acetal formation as a side reaction with the aldehyde.
Q: What is the best way to handle and store this compound? A: Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Its susceptibility to oxidation means that prolonged exposure to air should be avoided.
Q: Which analytical techniques are best for identifying these side-products? A: A combination of techniques is most powerful.
-
TLC: Excellent for monitoring reaction progress and spotting the formation of new, often more polar (alcohol, acid) or less polar (dimer) impurities.
-
LC-MS: The most effective tool. It allows you to identify the exact mass of the main product and any side-products, making their identification straightforward (e.g., M+2 for the alcohol, M+16 for the acid).
-
¹H NMR: Can confirm the structure of impurities if they can be isolated or if their signals are distinct in the crude mixture. For example, the disappearance of the aldehyde proton (~9.8-10 ppm) and the appearance of a benzylic CH₂ signal (~4.5-4.7 ppm) would indicate alcohol formation.
Section 4: Key Experimental Protocol
Optimized Reductive Amination with a Primary Amine
This protocol is designed to maximize yield and minimize side-product formation by using a selective reducing agent and controlled conditions.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic, ~5% of total volume)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Dissolve the solids in DCE (to make a ~0.1 M solution).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor by TLC or LC-MS.
-
Once imine formation is evident, add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as judged by LC-MS.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired tertiary amine.
Section 5: Visualizing Reaction & Troubleshooting Pathways
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus the most common side-reaction routes.
Caption: Desired vs. Undesired Reaction Pathways.
Diagram 2: Logical Troubleshooting Workflow
This workflow provides a structured approach to diagnosing and solving issues with your reaction.
Caption: A Decision Tree for Troubleshooting Reactions.
References
- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Reactions of Piperazines | Ambeed [ambeed.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Effective Purification of 2-Piperazin-1-yl-benzaldehyde Derivatives
Introduction
Welcome to the technical support guide for the purification of products derived from 2-Piperazin-1-yl-benzaldehyde. This molecular scaffold is a cornerstone in the synthesis of a diverse range of biologically active compounds. However, its unique chemical architecture, featuring a reactive aldehyde and a basic piperazine ring, presents distinct challenges during product isolation and purification.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively. We will address common pitfalls—from stubborn oils and oxidative degradation to chromatographic artifacts—and provide field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of this compound derivatives.
Q1: My final product is a persistent oil or gum and refuses to crystallize. What steps can I take?
A1: "Oiling out" is a common issue, especially with compounds that have flexible side chains or minor impurities that inhibit lattice formation.[1][2] Here is a systematic approach to induce crystallization:
-
Purity Check: First, ensure the oil is reasonably pure (>90%) via TLC or ¹H NMR. Impurities are the most common cause of crystallization failure. If impure, proceed with chromatography first.
-
Solvent System Optimization: The ideal recrystallization solvent dissolves your compound when hot but not when cold.[1] Experiment with a range of solvents on a small scale. Good starting points for this scaffold include isopropanol, ethanol, acetonitrile, or solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.[2][3]
-
Induce Nucleation: If a supersaturated solution fails to yield crystals, nucleation can be induced by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface.[1]
-
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.
-
Ultrasonication: Placing the flask in an ultrasonic bath for short bursts can sometimes provide the energy needed for crystal formation.
-
-
Slow Cooling & Evaporation: Rapid cooling often promotes oil formation. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Alternatively, leaving the solution in a partially open vial for slow evaporation of a moderately volatile solvent (like diethyl ether) can sometimes yield high-quality crystals.
Q2: My TLC analysis shows a new, more polar spot appearing over time, which I suspect is an oxidation product. How do I confirm and remove this?
A2: The aldehyde group in your scaffold is susceptible to air oxidation, forming the corresponding 2-(piperazin-1-yl)benzoic acid.[4][5] This carboxylic acid impurity is significantly more polar than the parent aldehyde.
-
Confirmation: The acidic nature of this impurity provides a simple confirmation method. Spot your crude mixture on a TLC plate, and next to it, spot the same mixture but co-spotted with a drop of triethylamine. In the co-spotted lane, the acidic impurity will be deprotonated, causing its Rf value to drop to the baseline.
-
Removal via Acid-Base Extraction: This is the most effective method. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its water-soluble sodium salt. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate to recover the purified aldehyde derivative.
Q3: How can I remove unreacted piperazine or its derivatives from my crude reaction mixture?
A3: Unreacted piperazine starting materials are basic and can often be removed with an acidic wash.
-
Procedure: Dissolve the crude mixture in an organic solvent. Wash the solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid. The basic piperazine impurities will be protonated to form water-soluble ammonium salts and will partition into the aqueous layer.
-
Caution: This method is only suitable if your desired product is stable under acidic conditions and does not itself precipitate as a salt. If your product is acid-sensitive, column chromatography with a mobile phase containing a basic additive is the preferred method (see Part 2).
Q4: My purified compound is initially a white solid but turns yellow or brown upon standing. What is causing this degradation and how can I prevent it?
A4: Discoloration is often a sign of oxidative degradation or reaction with trace impurities. Aldehydes, in particular, can be sensitive to both air and light.[5]
-
Prevention:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.[5]
-
Low Temperature: Keep the material at low temperatures (e.g., in a refrigerator or freezer).
-
Light Protection: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
-
Repurification: If significant degradation has occurred, the primary colored impurity is often the benzoic acid derivative. This can be removed by performing the basic aqueous wash described in Q2.[5]
Part 2: Troubleshooting Purification Workflows
This section provides in-depth guides for the primary purification techniques, complete with step-by-step protocols and troubleshooting logic.
Workflow 1: Aqueous Work-up & Liquid-Liquid Extraction
The initial work-up is a critical first step in purification. A properly designed extraction sequence can significantly simplify subsequent steps. The decision to use a neutral, acidic, or basic wash depends on the nature of your product and the likely impurities.
The following diagram outlines a decision-making process for your initial work-up strategy.
Caption: Decision tree for selecting an aqueous work-up strategy.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any CO₂ pressure.[6]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and break any emulsions.[4]
-
Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
Workflow 2: Recrystallization
Recrystallization is the most cost-effective method for purifying solid compounds to a high degree, provided a suitable solvent system can be found.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Insufficient cooling.[7]- Compound is too soluble. | - Boil off some solvent to increase concentration.- Cool in an ice bath or freezer.[7]- Induce nucleation (scratch flask, add seed crystal).[1][7]- Change to a solvent in which the compound is less soluble. |
| Product "Oils Out" | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the solid is lower than the boiling point of the solvent.- Presence of impurities. | - Add a small amount of hot solvent to redissolve the oil, then cool slowly.- Use a solvent with a lower boiling point.- Try a solvent-pair system (e.g., dissolve in a good solvent like DCM, then slowly add a poor solvent like hexane until cloudy, then heat to clarify and cool slowly).[2] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount (1-2% by weight) of activated charcoal to the hot solution.[1]- Boil for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before cooling.[1] |
| Low Recovery | - Too much solvent was used.- Crystals were washed with a solvent in which they are soluble.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Wash collected crystals with a minimal amount of ice-cold recrystallization solvent.[7]- Ensure the funnel and flask are pre-heated before hot filtration. |
Workflow 3: Column Chromatography
Flash column chromatography is the most versatile technique for purifying complex mixtures, especially for oils or compounds that are difficult to crystallize. Products derived from this compound require special consideration due to the basic piperazine moiety.
The basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction causes a portion of the compound to move more slowly than the bulk, resulting in broad, tailing peaks, poor separation, and sometimes irreversible adsorption.
Solution: Add a basic modifier to the mobile phase to "cap" the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% Et₃N to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.
-
Ammonia: For very basic compounds, using a solvent system containing ammonium hydroxide (e.g., a gradient of Dichloromethane to 95:5:0.5 DCM/Methanol/NH₄OH) can be effective.
Caption: Troubleshooting common issues in column chromatography.
-
Dry Loading: For best resolution, pre-adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent to obtain a free-flowing powder.
-
Column Packing: Pack the column with silica gel in the chosen non-polar solvent (e.g., hexane). Ensure there are no air bubbles or cracks.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the mobile phase. Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane/EtOAc + 0.5% Et₃N) and gradually increase the polarity based on TLC analysis.
-
Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Ligand Choice in Piperazine Synthesis
Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and ligand selection in palladium- and nickel-catalyzed piperazine synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reactions.
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Its synthesis, often achieved through cross-coupling reactions like the Buchwald-Hartwig amination, is heavily reliant on the performance of the catalyst system.[5][6] However, catalyst deactivation is a frequent hurdle, leading to low yields and challenging purifications. This guide provides in-depth, experience-driven advice to overcome these challenges.
Troubleshooting Guides: Common Issues and Solutions
This section addresses specific problems you may encounter during piperazine synthesis, offering causal explanations and actionable solutions.
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Question: I am attempting to synthesize an N-aryl piperazine via a Buchwald-Hartwig reaction, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer: Low conversion is a common and frustrating issue, often stemming from catalyst deactivation or suboptimal reaction conditions.[7][8] Let's break down the potential culprits and how to address them.
Causality-Driven Troubleshooting:
-
Catalyst Poisoning by the Piperazine Itself: The nitrogen atoms in the piperazine ring can act as catalyst poisons by strongly coordinating to the active metal center (e.g., palladium), preventing it from participating in the catalytic cycle.[9][10] This is especially problematic with electron-rich piperazines.
-
Sub-optimal Ligand Choice: The ligand's role is to stabilize the catalyst and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[5][11] An inappropriate ligand can lead to an unstable catalyst that rapidly decomposes or is not active enough for the specific substrates. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[7]
-
Incorrect Base Selection: The base is crucial for deprotonating the piperazine, allowing it to enter the catalytic cycle.[7] A base that is too weak will result in a slow reaction, while a base that is too strong can cause substrate decomposition or unwanted side reactions.[7]
-
Poor Reagent Purity: Impurities in starting materials, solvents, or the inert gas can poison the catalyst. Oxygen, in particular, can lead to the oxidation and deactivation of the Pd(0) active species.
Actionable Solutions:
-
Ligand Screening is Essential: There is no "one-size-fits-all" ligand. A systematic screening of different ligand classes is the most effective approach.
-
Bulky, Electron-Rich Monodentate Ligands: The Buchwald family of ligands (e.g., XPhos, SPhos, RuPhos) are often the first choice due to their proven track record in a wide range of cross-coupling reactions.[12] Their steric bulk promotes the formation of highly active, monoligated palladium species.[5][12]
-
Bidentate Ligands with a Wide Bite Angle: Ligands like Xantphos are known for creating stable catalysts.[13] While perhaps not always the most active, their robustness can be advantageous, especially at higher temperatures.[13] N-Xantphos, a derivative, has shown exceptional performance in the amination of challenging aryl chlorides, even at room temperature.[12][14][15][16]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium, making them resistant to deactivation.[17] They are an excellent alternative to phosphine ligands, especially in challenging reactions.[17]
-
-
Optimize Your Base and Solvent System:
-
If you observe substrate decomposition with strong bases like NaOtBu, consider switching to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[7]
-
Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar aprotic solvent may be beneficial.[7] Ensure all solvents are rigorously degassed to remove oxygen.
-
-
Ensure Rigorous Anhydrous and Inert Conditions: Use an oven-dried reaction vessel and ensure all reagents and solvents are anhydrous.[18] The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.[18]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ from a palladium salt and a ligand.[19]
Issue 2: Formation of the 1,4-Disubstituted Piperazine Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of my desired monosubstituted product. How can I improve the selectivity?
Answer: Controlling selectivity between mono- and di-substitution is a classic challenge in piperazine chemistry. The key is to manipulate the relative reactivity of the starting piperazine and the monosubstituted product.
Causality-Driven Troubleshooting:
-
Stoichiometry: If the piperazine is not used in sufficient excess, the concentration of the monosubstituted product will build up, increasing the likelihood of a second reaction.
-
Reaction Conditions: High temperatures and long reaction times can favor the formation of the thermodynamically more stable disubstituted product.[7]
-
Protecting Group Strategy: The most reliable way to ensure mono-substitution is to use a protecting group on one of the piperazine nitrogens.[20]
Actionable Solutions:
-
Use a Large Excess of Piperazine: A common strategy is to use piperazine itself as the solvent or in a large excess (e.g., 10 equivalents).[8] This statistically favors the reaction of the aryl halide with the starting piperazine over the product.
-
Employ a Protecting Group: The use of a protecting group like tert-butyloxycarbonyl (Boc) is a robust method to achieve mono-substitution.[20] The protected piperazine is subjected to the coupling reaction, followed by deprotection to yield the desired product.
-
Careful Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the formation of the monosubstituted product is maximized.[7]
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of catalyst deactivation? A1: A common visual sign is the formation of palladium black, a fine black precipitate of elemental palladium. This indicates that the palladium has fallen out of the catalytic cycle and agglomerated. Other signs include a stall in the reaction progress (incomplete conversion) and a decrease in the reaction rate.[9]
Q2: How do I choose between a Buchwald ligand and a ligand like Xantphos? A2: The choice depends on the specific substrates and desired reaction conditions. Buchwald ligands are excellent for a broad range of Suzuki-Miyaura and other cross-coupling reactions, particularly with hindered substrates.[12] N-Xantphos often excels in the Buchwald-Hartwig amination of challenging, unactivated aryl chlorides, sometimes allowing for milder, room-temperature conditions.[12][14]
Q3: Can I use a nickel catalyst for piperazine synthesis? A3: Yes, nickel catalysts can be a more cost-effective alternative to palladium. Nickel/2,2'-bipyridine systems have been shown to be effective for the selective mono-arylation of piperazine with aryl chlorides.[21]
Q4: My piperazine product is difficult to purify. What are some tips? A4: The basic nature of piperazines can make purification by column chromatography challenging due to tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the separation.[7] Acid-base extraction is another powerful technique to separate the basic piperazine product from non-basic impurities.[7]
Q5: What are some common side reactions to be aware of? A5: Besides di-substitution, other potential side reactions include elimination reactions with certain alkyl halides and hydrodehalogenation of the aryl halide starting material.[5][7] Careful control of reaction conditions and choice of reagents can help minimize these.[7]
Experimental Protocols and Data
Protocol 1: General Procedure for Ligand Screening in a Buchwald-Hartwig Amination of Piperazine
This protocol outlines a high-throughput approach to screen various ligands for the synthesis of an N-aryl piperazine.
Materials:
-
Aryl halide (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol)
-
Ligand (0.022 mmol)
-
Degassed solvent (e.g., toluene, 5 mL)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the aryl halide, piperazine, and base to each reaction vial.
-
In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be screened.
-
Add the palladium pre-catalyst solution to each reaction vial, followed by the respective ligand solution.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 12 hours), cool the reactions to room temperature.
-
Quench a small aliquot of each reaction mixture and analyze by LC-MS or GC to determine the conversion to the desired product.
Data Presentation: Ligand Performance Comparison
The following table summarizes typical results from a ligand screening experiment for the reaction of 4-chlorotoluene with piperazine.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1 | NaOtBu | 100 | 12 | >95 |
| SPhos | 1 | NaOtBu | 100 | 12 | 92 |
| RuPhos | 1 | NaOtBu | 100 | 12 | 90 |
| Xantphos | 1 | NaOtBu | 100 | 12 | 75 |
| N-Xantphos | 1 | NaOtBu | 100 | 12 | >98 |
Note: Yields are generalized and will vary based on specific reaction conditions.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in piperazine synthesis.
The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Mono-Alkylation of Piperazine
Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively introducing a single alkyl group onto the piperazine scaffold. The symmetrical nature of piperazine, with its two equally nucleophilic secondary amines, presents a classic chemical challenge: controlling the reaction to favor mono-alkylation while minimizing the formation of the di-alkylated byproduct.[1]
This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of di-alkylated byproduct. What is the primary cause and how can I prevent it?
A1: This is the most common challenge in piperazine chemistry. The formation of a 1,4-disubstituted piperazine occurs because the initial mono-alkylated product is also a secondary amine and remains reactive, often competing with the starting piperazine for the alkylating agent.
Core Issue: The two nitrogen atoms in piperazine have similar basicity and nucleophilicity. Once one nitrogen is alkylated, the second remains reactive and can undergo a subsequent alkylation.
Solutions at a Glance:
| Strategy | Principle | Key Advantage | Common Issues |
| Use Excess Piperazine | Statistical Control | Simple, one-step procedure. | Requires efficient removal of excess piperazine post-reaction. |
| Protecting Group Strategy | Chemical Differentiation | High selectivity, clean reaction.[2] | Adds two steps (protection/deprotection) to the synthesis. |
| In Situ Salt Formation | Electronic Deactivation | One-pot, cost-effective method.[1][3] | Nucleophilicity of the free base is reduced.[2] |
| Reductive Amination | Alternative Pathway | Avoids quaternary salt formation.[2][4] | Requires an aldehyde/ketone precursor instead of an alkyl halide. |
Each of these strategies is discussed in detail in the troubleshooting guides below.
Troubleshooting Guide: Direct Alkylation Methods
This section focuses on issues arising when attempting direct alkylation without protecting groups.
Q2: I tried using a large excess of piperazine, but my purification is a nightmare. How can I effectively separate my product from the unreacted starting material?
A2: While using a 3- to 10-fold excess of piperazine can statistically favor mono-alkylation, purification is the main drawback. The unreacted piperazine and the mono-alkylated product often have similar polarities.
Causality: Both compounds are basic and polar, leading to co-elution in normal-phase chromatography and similar solubility profiles.
Troubleshooting Protocol:
-
Acid/Base Work-up:
-
After the reaction, concentrate the mixture in vacuo to remove the solvent.[2]
-
Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with water or a mild bicarbonate solution. This can help remove some, but not all, of the highly water-soluble piperazine.
-
Crucial Step: Adjust the pH of the aqueous layer. Your mono-alkylated product, being a tertiary amine, is generally less basic than piperazine. Careful, stepwise addition of a base (e.g., Na₂CO₃ solution) and extraction at a specific pH can sometimes selectively partition your product into the organic phase while leaving the bulk of the piperazine behind. This requires careful pH monitoring.[2][5]
-
-
Post-Reaction Derivatization:
-
If separation remains difficult, you can add Boc-anhydride (Boc₂O) to the crude mixture after the initial reaction.[2] This will react with the remaining free NH groups on both unreacted piperazine and your mono-alkylated product.
-
The resulting Boc-protected compounds (di-Boc-piperazine and your N-alkyl-N'-Boc-piperazine) will have significantly different polarities, making chromatographic separation much easier.
-
You would then need an additional step to remove the Boc group from your purified product using an acid like TFA or HCl in dioxane.[3]
-
-
Physical Separation Methods:
Q3: My reaction with an alkyl halide is messy, and I suspect I'm forming quaternary ammonium salts. How can I confirm this and avoid it?
A3: Quaternary ammonium salt formation occurs when the nitrogen on your mono-substituted product gets alkylated a second time. These salts are highly polar and often water-soluble, which can lead to product loss during aqueous work-ups.
Confirmation:
-
Solubility: If you notice that your product seems to be "stuck" in the aqueous layer during extraction even after basification, it's likely a salt.[2][4][5]
-
NMR Analysis: Evaporate the aqueous layer and analyze the residue. Quaternary salts have characteristic NMR shifts.
Avoidance Strategies:
-
Switch to Reductive Amination: This is the most effective way to prevent quaternization. Instead of an alkyl halide, you react piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][4] This pathway does not proceed through an Sₙ2 mechanism that allows for over-alkylation.
Caption: Reductive amination workflow. -
Use Milder Conditions: If you must use an alkyl halide, lower the reaction temperature and use a weaker base. This slows down the rate of the second alkylation more significantly than the first.[3]
-
In Situ Monohydrochloride Method: By protonating one nitrogen, you effectively render it non-nucleophilic. This is a powerful technique to prevent both di-alkylation and quaternization. A common method is to prepare a solution of piperazine monohydrochloride in situ by heating a 1:1 mixture of anhydrous piperazine and piperazine dihydrochloride in a solvent like methanol.[2][3]
Troubleshooting Guide: Protecting Group Strategy
The use of a protecting group like tert-butoxycarbonyl (Boc) is often the most reliable method for achieving clean mono-alkylation.[2][3]
Q4: During the protection step with Boc₂O, I'm getting a lot of the di-protected (1,4-di-Boc-piperazine) byproduct. How do I optimize for mono-protection?
A4: The key to selective mono-protection is controlling the stoichiometry and the rate of addition of the Boc-anhydride.
Optimized Protocol for Mono-Boc Protection:
-
Reactant Ratio: Use a slight excess of piperazine. A ratio of 1.5 to 2 equivalents of piperazine to 1 equivalent of Boc₂O is common.[2]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction.[2]
-
Slow Addition: Dissolve the piperazine in DCM. Separately, dissolve the Boc₂O in DCM and add it dropwise to the stirred piperazine solution over several hours at room temperature.[2] A syringe pump is ideal for this. Fast addition will create localized high concentrations of Boc₂O, favoring di-protection.
-
Work-up: After the reaction, the di-Boc-piperazine is typically insoluble in water. You can add water to the reaction residue, and the di-Boc byproduct will precipitate or remain as an insoluble solid that can be removed by filtration. The desired mono-Boc-piperazine, along with excess piperazine, will be in the aqueous layer. Extract the aqueous solution multiple times with DCM to recover your mono-protected product.[2][3]
Q5: The deprotection of my N-alkyl-N'-Boc-piperazine is incomplete or sluggish. What can I do?
A5: Incomplete deprotection is usually due to insufficient acid or deactivation of the acid.
Troubleshooting Deprotection:
-
Choice of Acid: Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol are standard reagents.[3] Ensure you are using a sufficient excess (typically 5-10 equivalents or using TFA as a co-solvent).
-
Scavengers: The piperazine product is basic and will neutralize the acid. You must use enough acid to both cleave the Boc group and protonate the resulting free amines.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, add more acid.
-
Water Content: Ensure your reaction is anhydrous. Water can interfere with some deprotection conditions.
Experimental Protocols
Protocol 1: Mono-alkylation via In Situ Salt Formation
This protocol is adapted from methodologies that leverage the deactivation of one nitrogen by protonation.[1][3]
-
Preparation: In a round-bottom flask, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol.
-
Dissolution: Heat the mixture gently until a clear solution is formed. This solution now contains piperazine monohydrochloride.
-
Reaction: Cool the solution to room temperature or below (e.g., 0-10 °C). Slowly add your alkylating agent (e.g., alkyl bromide, 1.0 eq) dropwise.
-
Stirring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Partition the residue between DCM and a saturated sodium bicarbonate solution to neutralize the acid and deprotonate the product.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation of 1-Boc-Piperazine
For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is a state-of-the-art method.[6][7]
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2–1.5 eq), a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).[6]
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80–110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Impact of Solvent and Base Selection on Piperazine Derivative Synthesis
Welcome to the Technical Support Center for piperazine derivative synthesis. Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous approved drugs.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by challenges related to selectivity, yield, and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of solvent and base, which profoundly influence the outcome of N-alkylation and N-arylation reactions.
Here, we will dissect common experimental issues through a question-and-answer format, providing not just solutions but the underlying chemical principles to empower you to troubleshoot your specific system effectively.
Troubleshooting Guides & FAQs
Issue 1: Poor Yield and Selectivity in Mono-alkylation of Piperazine
Question: My reaction to synthesize a mono-alkylated piperazine is giving a low yield of the desired product, with a significant amount of the 1,4-disubstituted byproduct. How can I improve mono-selectivity?
Answer: This is a classic challenge in piperazine chemistry. The two nitrogen atoms have similar reactivity, making di-substitution a common side reaction.[4] Several strategies can be employed to favor mono-substitution:
-
Excess Piperazine: Using a large excess of piperazine (5-10 equivalents) shifts the statistical probability towards the alkylating agent reacting with an un-substituted piperazine molecule.[4]
-
Slow Addition of the Electrophile: Adding the alkylating agent dropwise, especially at lower temperatures, helps to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation on the already mono-substituted product.[4]
-
In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride generates the monohydrochloride salt in situ. This effectively protects one of the nitrogen atoms, leaving the other free to react.[5]
-
Protecting Group Strategy: The most controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[4][6] The Boc (tert-butoxycarbonyl) group deactivates one nitrogen, allowing for selective alkylation of the other. The protecting group is then removed in a subsequent step.[4]
Issue 2: Reaction Stalls or Proceeds Very Slowly
Question: My N-alkylation of piperazine is not going to completion, even after extended reaction times. What factors could be responsible?
Answer: A stalled reaction can be attributed to several factors, primarily related to the choice of solvent and base, which dictate the nucleophilicity of the piperazine and the solubility of the reactants.
-
Solvent Polarity and Type: The choice of solvent is critical and depends on the reaction mechanism (SN1 vs. SN2).
-
For SN2 reactions (common with primary and secondary alkyl halides), polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[7] These solvents solvate the cation of the base but do not strongly solvate the nucleophile (piperazine), leaving it more reactive.[8] Protic solvents (like ethanol or water) can hydrogen-bond with the piperazine nitrogen, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing the reaction.[7][8]
-
For SN1 reactions (with tertiary alkyl halides), polar protic solvents are favored as they can stabilize the carbocation intermediate.[7][9]
-
-
Base Strength: A base is typically required to neutralize the acid (e.g., HBr, HCl) formed during the reaction.[5] If the base is too weak, the piperazine will be protonated, rendering it non-nucleophilic and stopping the reaction. The pKa of the conjugate acid of the base should be higher than the pKa of the protonated piperazine.
-
Solubility Issues: If the reactants or the base are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Ensure all components are adequately dissolved. Sometimes, a mixture of solvents can improve solubility.[10]
| Solvent | Dielectric Constant (ε) | Type | Recommended for |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | SN2 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SN2 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SN2 |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar/Weakly Polar Aprotic | SN2 (less effective than polar aprotics) |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | General Use, SN2 |
| Ethanol (EtOH) | 24.6 | Polar Protic | SN1 |
| Water (H₂O) | 80.1 | Polar Protic | SN1 |
Data compiled from various sources.
Issue 3: Side Product Formation (Other than Di-alkylation)
Question: Besides di-alkylation, I am observing other unexpected impurities in my reaction mixture. What are the likely side reactions?
Answer: Depending on the nature of your electrophile and the reaction conditions, several other side reactions can occur:
-
Elimination Reactions: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, especially with a strong, sterically hindered base. To favor substitution over elimination, use a less hindered base and lower reaction temperatures.
-
Quaternary Ammonium Salt Formation: Over-alkylation can lead to the formation of a quaternary ammonium salt, where one of the nitrogen atoms is alkylated twice.[5] This is more likely with highly reactive alkylating agents and strong bases.
-
Ring Opening: Under harsh conditions or with certain reagents, the piperazine ring itself can undergo cleavage. This is less common in standard N-alkylation but can be a concern with highly reactive electrophiles or at elevated temperatures.
Issue 4: Difficulty in Product Purification
Question: I am struggling to isolate my pure piperazine derivative from the crude reaction mixture. What purification strategies are effective?
Answer: The basic nature of piperazines can make them challenging to purify, especially using silica gel chromatography.
-
Acid-Base Extraction: This is a powerful technique for separating your basic piperazine product from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic piperazine derivative will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extract the now free-based piperazine derivative back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.
-
-
Column Chromatography with a Basic Modifier: If you must use silica gel chromatography, the acidic nature of the silica can cause your basic product to streak or remain on the column. To counteract this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system.[4]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.[4]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-alkylation of N-Boc-piperazine
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a round-bottom flask, add N-Boc-piperazine (1.0 eq.), a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq.), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: Stir the mixture and add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a basic modifier in the eluent, e.g., 0.5% triethylamine in a hexane/ethyl acetate gradient) or by acid-base extraction.
-
Deprotection (if required): Dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane. Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Evaporate the solvent and excess acid to obtain the final mono-alkylated piperazine salt.[5]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Dissolution: Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise to the stirred piperazine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the pure N-Boc-piperazine.[4]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gctlc.org [gctlc.org]
- 10. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Managing competitive reactions in the synthesis of monosubstituted piperazines.
A Senior Application Scientist's Guide to Managing Competitive Reactions and Troubleshooting Synthetic Protocols
Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective synthesis of monosubstituted piperazines. Piperazine derivatives are ubiquitous scaffolds in pharmaceuticals, making their efficient and selective synthesis a critical task in drug discovery and development.[1][2] However, the symmetrical nature of the piperazine ring, with its two secondary amines of similar reactivity, presents a significant hurdle, often leading to competitive reactions and purification difficulties.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges, improve your yields, and ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of monosubstituted piperazines.
Q1: Why is the 1,4-disubstituted piperazine the major product in my reaction, even when using a 1:1 stoichiometry?
A: This is the most common problem and arises because the nucleophilicity of the second nitrogen on the newly formed monosubstituted piperazine is often comparable to, or even greater than, that of the starting piperazine. This leads to a competitive second substitution reaction that is often faster than the initial reaction, resulting in the undesired 1,4-disubstituted byproduct. Direct monosubstitution of a free piperazine often results in significantly decreased yields due to this competitive reaction.[3]
Q2: My N-arylation reaction (e.g., Buchwald-Hartwig) is sluggish or fails completely. What are the likely causes?
A: Several factors can inhibit palladium- or copper-catalyzed N-arylation reactions. Common culprits include:
-
Catalyst Deactivation: The presence of water or oxygen can deactivate the catalyst. Ensure you are using anhydrous solvents and properly degassing the reaction mixture.
-
Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent. For electron-rich aryl chlorides, bulky, electron-rich ligands like RuPhos or XPhos are often necessary.[5] Strong, non-nucleophilic bases such as NaOt-Bu or K₃PO₄ are typically required.[5]
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require more forcing conditions or specialized catalyst systems.
Q3: I'm trying to perform a monoalkylation with a primary alkyl halide and getting a complex mixture, including some water-soluble products. What is happening?
A: You are likely facing two competitive reactions: 1) dialkylation at the N1 and N4 positions, and 2) double alkylation on the same nitrogen atom to form a quaternary ammonium salt.[6] This quaternary salt is highly polar and water-soluble, which explains why your product is partitioning into the aqueous phase during work-up.[6] Using reductive amination instead of direct alkylation can prevent the formation of these quaternary salts.[7]
Q4: What is the most reliable way to ensure mono-substitution?
A: The most widely used and generally accepted method to guarantee monosubstitution is the use of a protecting group.[1][3] This multi-step approach involves:
-
Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).
-
Performing the substitution reaction on the remaining free nitrogen.
-
Removing the protecting group to yield the desired monosubstituted piperazine. While this adds steps, it eliminates the issue of competitive disubstitution and often simplifies purification.[3]
Detailed Troubleshooting Guides
Problem 1: Poor Control of Selectivity (Mono- vs. Di-substitution)
This guide provides a decision-making framework for controlling the level of substitution on the piperazine ring.
Logical Framework for Selecting a Mono-substitution Strategy
Caption: Decision tree for choosing a mono-substitution strategy.
Causality and In-Depth Solutions
The core issue is the comparable reactivity of the two nitrogen atoms. The N-H of the monosubstituted product can compete effectively for the electrophile (alkyl/aryl halide).
Solution A: Protecting Group Strategy (The Gold Standard)
This strategy temporarily "blocks" one nitrogen, forcing the reaction to occur exclusively at the other. The tert-butyloxycarbonyl (Boc) group is most common due to its stability and ease of removal under acidic conditions.[1][3]
-
Mechanism of Action: The Boc group sterically hinders the protected nitrogen and withdraws electron density, rendering it non-nucleophilic.
-
When to Use: When absolute selectivity is required, especially in complex, multi-step syntheses where yield preservation is paramount.
-
Troubleshooting:
-
Incomplete Protection: If di-Boc-piperazine forms, add the Boc₂O solution slowly to a solution of excess piperazine.[6]
-
Difficult Deprotection: If your final molecule is acid-sensitive, consider other protecting groups like Carboxybenzyl (Cbz), which is removed by hydrogenolysis, or Acetyl, which can be removed by basic or acidic hydrolysis.[8][9][10]
-
Solution B: Direct Substitution Strategies
These methods avoid additional protection/deprotection steps but require careful control of reaction conditions.
-
Stoichiometric Control (Excess Piperazine): By using a large excess of piperazine (e.g., 4-10 equivalents), the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a monosubstituted one.[6]
-
When to Use: For simple, cost-effective alkylations where the alkylating agent is valuable and piperazine is inexpensive.
-
Troubleshooting: The primary challenge is purification. Excess piperazine must be removed, typically by acid-base extraction or distillation.
-
-
In Situ Protonation: Using one equivalent of an acid (like HCl) to form the piperazine monohydrochloride in situ.[1][3] The protonated nitrogen is no longer nucleophilic, directing substitution to the free nitrogen.[1][3] This is a simple, one-pot method that avoids protecting groups.[1][11]
-
When to Use: A clever and economical alternative to protecting groups for many substrates.
-
Troubleshooting: The reaction mixture is heterogeneous. Ensure efficient stirring. The product will be in its salt form; neutralization is required during work-up to extract the product into an organic solvent.
-
Problem 2: Failures in Catalytic N-Arylation (Buchwald-Hartwig & Ullmann)
N-aryl piperazines are a vital class of compounds.[2][12] Palladium-catalyzed Buchwald-Hartwig amination is the most common method, while the copper-catalyzed Ullmann condensation is a classical alternative.[13][14]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig reactions.
Quantitative Data: Ligand & Base Effects
The choice of catalyst components is crucial for success. The following table provides representative data for the coupling of N-Boc-piperazine with various aryl halides.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ (1.4) | Dioxane | 100 | 12 | 95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (2.0) | Toluene | 110 | 18 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 90 | 16 | 88 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | THF | 80 | 8 | 98 |
| Data is representative and compiled from typical outcomes reported in synthetic literature.[5][12] |
Problem 3: Purification of Piperazine-Containing Compounds
The basicity of the piperazine nitrogens (pKa ≈ 5.7 and 9.8) can be both a challenge and an opportunity in purification.
-
Challenge: Products, starting materials, and byproducts often have similar polarities, making chromatographic separation difficult. Basic compounds can streak on silica gel.
-
Opportunity: The difference in basicity allows for selective extraction by carefully controlling the pH of the aqueous phase.[15]
Troubleshooting Purification:
-
Inadequate Separation by Extraction:
-
Cause: Incorrect pH during acid/base workup.
-
Solution: Perform a step-wise extraction. First, wash the organic layer with a weak acid solution (e.g., pH 4-5) to remove excess piperazine. Then, use a stronger acid to extract your potentially less basic monosubstituted product, leaving non-basic impurities behind. Finally, basify the acidic aqueous layer and re-extract your product.
-
-
Poor Chromatographic Resolution:
-
Cause: Interaction of basic nitrogens with acidic silica gel.
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, like triethylamine (~1%).
-
Switch Stationary Phase: Use alumina (neutral or basic) instead of silica gel.
-
Reverse-Phase HPLC: For highly polar compounds, reverse-phase chromatography is often more effective.
-
-
-
Product is an Intractable Oil:
Validated Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol is designed to maximize the yield of the mono-protected product while minimizing the formation of the di-protected byproduct.
-
Setup: In a round-bottom flask, dissolve piperazine (4.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Slow Addition: Add the Boc₂O solution dropwise to the cold piperazine solution over a period of 2-3 hours using an addition funnel.[6] Maintaining a low temperature and slow addition rate is critical for selectivity.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 20-24 hours).[6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with dilute HCl (to remove excess piperazine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-piperazine, which is typically a white solid and can be purified further by recrystallization if needed.
-
Protocol 2: General Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
This protocol provides a general starting point for the palladium-catalyzed coupling of an aryl halide with N-Boc-piperazine.[12]
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Catalyst Pre-mixing (optional but recommended): In a separate vial inside a glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Add anhydrous toluene (or dioxane) via syringe, followed by the catalyst mixture.
-
Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
Protocol 3: Acidic Deprotection of N-Boc-N'-Arylpiperazine
-
Setup: Dissolve the N-Boc-N'-arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane (5-10 eq) is common. Alternatively, trifluoroacetic acid (TFA) in DCM can be used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If the hydrochloride salt is the desired final product, it can be triturated with ether and filtered.
-
To obtain the free base, dissolve the residue in water, basify the solution to pH >10 with NaOH or K₂CO₃, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final monosubstituted piperazine.
-
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Refinement of Protocols for Synthesizing Functionalized Piperazines
Welcome to the Technical Support Center for the synthesis of functionalized piperazines. As a core scaffold in numerous FDA-approved pharmaceuticals, the piperazine moiety is of paramount importance to the drug development professional.[1][2] This guide is designed to provide researchers and scientists with in-depth troubleshooting strategies and answers to frequently encountered questions during the synthesis of these critical building blocks. Our aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to refine your protocols with a foundation of scientific integrity.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of functionalized piperazines in a practical question-and-answer format.
Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of my desired monosubstituted product. How can I improve the selectivity for mono-functionalization?
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms. The initially formed monosubstituted product can readily react further to form the disubstituted byproduct. Several strategies can be employed to mitigate this:
-
Kinetic Control with Excess Piperazine: A straightforward and often effective method is to use a large excess of piperazine (5-10 fold) relative to the electrophile.[3] This statistically favors the reaction of the electrophile with the abundant, unreacted piperazine over the less concentrated monosubstituted product. The unreacted piperazine can typically be removed during workup via acid-base extraction.
-
Protecting Group Strategy: For more controlled and often cleaner reactions, employing a mono-protected piperazine is the recommended approach.[1][4] N-Boc-piperazine is a widely used and commercially available starting material.[4] The Boc (tert-butyloxycarbonyl) group temporarily deactivates one of the nitrogen atoms, allowing for selective functionalization of the other. The Boc group can then be efficiently removed under acidic conditions to yield the monosubstituted piperazine.
-
Reaction Condition Optimization: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1][3] It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to quench the reaction once the formation of the monosubstituted product is maximized.[1][3]
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3] A systematic approach to optimization is key:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. The electronic and steric properties of both the aryl halide and the piperazine will dictate the optimal catalyst system. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary to promote efficient reductive elimination.[3] It is highly recommended to screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[3] A strong base like sodium tert-butoxide (NaOtBu) is commonly used, but if your starting materials are sensitive to strong bases and decomposition is observed, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Solvent Effects: The solvent affects the solubility of the reagents and the stability of the catalytic species.[3] Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[3]
-
Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or starting materials.[3] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[1][3]
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen various palladium sources and phosphine ligands. | To find the optimal combination for your specific substrates. |
| Base | If strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃). | To minimize side reactions and starting material degradation.[3] |
| Solvent | Common choices are toluene, dioxane, and THF. Consider more polar solvents like t-butanol for solubility issues. | To ensure all components are in solution and to stabilize the catalytic species.[3] |
| Temperature & Time | Monitor reaction progress to determine optimal conditions and perform a temperature screen if necessary. | To balance reaction rate with the stability of all components.[3] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my functionalized piperazine product. Column chromatography on silica gel results in significant tailing and low recovery. What are my options?
Answer: The basic nature of the piperazine core often leads to strong interactions with the acidic silica gel, causing the observed tailing and poor separation. Here are some effective purification strategies:
-
Modified Column Chromatography: To mitigate the interaction with silica gel, add a small amount of a basic modifier to your eluent.[3] Triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the solvent system can neutralize the acidic sites on the silica, leading to sharper peaks and improved recovery.
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[3] The crude reaction mixture is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and extracted with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will be protonated and move into the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified piperazine product can be re-extracted into an organic solvent.[3]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3] This can also include salt formation (e.g., hydrochloride or diacetate salt) to induce crystallization and remove impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis?
A1: Besides the common issue of di-substitution, other side reactions can include elimination reactions, particularly with sterically hindered alkyl halides, ring-opening under harsh conditions, and over-oxidation, depending on the synthetic route.[3] Careful control of reaction conditions, such as temperature and choice of reagents, is crucial to minimize these unwanted pathways.
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
A2: The most reliable method for synthesizing unsymmetrically 1,4-disubstituted piperazines is through a sequential, multi-step approach utilizing a protecting group.[4] First, a mono-protected piperazine, such as N-Boc-piperazine, is functionalized at the free nitrogen. Following this, the protecting group is removed, and the second, now free, nitrogen atom can be reacted with a different electrophile.
Q3: What are some modern methods for the C-H functionalization of the piperazine ring?
A3: Direct functionalization of the sp³ C-H bonds of the piperazine ring is a challenging but rapidly evolving area of research.[1] Advanced techniques such as photoredox catalysis and transition-metal-catalyzed C-H activation are being developed to introduce substituents directly onto the carbon backbone of the piperazine ring.[1][6] These methods offer novel pathways to structural diversity that are not easily accessible through traditional N-functionalization strategies.[6]
Q4: How can I monitor the progress of my piperazine synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate or ninhydrin can help visualize the piperazine-containing compounds. For more quantitative and precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it can distinguish between starting materials, intermediates, and products, and provide information about their relative abundance.[1][3] Various other analytical methods like HPLC, RP-HPLC, and GC can also be employed for the estimation of piperazine.[7]
Experimental Workflows and Diagrams
Workflow for Selective Mono-N-Alkylation
The following diagram illustrates a decision-making workflow for achieving selective mono-N-alkylation of piperazine.
Caption: Decision workflow for selective mono-N-alkylation of piperazine.
General Troubleshooting Logic
This diagram outlines a general troubleshooting process for common issues in functionalized piperazine synthesis.
Caption: General troubleshooting flowchart for piperazine synthesis.
Detailed Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Objective: To synthesize a mono-N-alkylated piperazine by leveraging a large excess of the starting piperazine to favor mono-substitution.
Materials:
-
Piperazine (10 eq.)
-
Alkyl halide (1 eq.)
-
Potassium carbonate (2 eq.)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of piperazine (10 eq.) in acetonitrile, add potassium carbonate (2 eq.).
-
Slowly add the alkyl halide (1 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (with 0.1-1% triethylamine in the eluent) or acid-base extraction to isolate the mono-alkylated product.[3]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Objective: To prepare mono-protected N-Boc-piperazine, a key intermediate for selective functionalization.
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise to the piperazine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate pure N-Boc-piperazine.[3]
References
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
Validation & Comparative
HPLC-UV methods for purity analysis of 2-Piperazin-1-yl-benzaldehyde
Starting Research on HPLC
I'm currently focused on conducting thorough Google searches to compile information on HPLC-UV methods. The main focus is on analyzing 2-Piperazin-1-yl-benzaldehyde and similar aromatic aldehydes, with an emphasis on established methods. I'm prioritizing methods with detailed parameters for potential replication and comparison.
Investigating Key Properties
Now, I'm delving deeper into the physicochemical aspects of this compound. I'm also researching potential impurities and degradation pathways, and studying regulatory guidelines for method validation to ensure high standards. I'm aiming to structure the upcoming guide with clear comparisons of HPLC-UV methods, detailed protocols, and helpful visuals.
Seeking Established Methods
I've been digging into the literature, but finding a straightforward, pre-existing HPLC-UV method for analyzing the purity of this compound has proven difficult. The initial search, while fruitful, hasn't yielded any direct hits. This lack of readily available methodology will require further creative investigation.
Refining Analytical Strategy
I'm now integrating information from the initial search. While a pre-existing HPLC-UV method remains elusive, I've gathered hints towards a viable strategy. The existing data suggests that direct HPLC-UV analysis might work, given the benzaldehyde moiety. The next step will be simulating potential impurity profiles to optimize detection parameters and confirm the validity of our approach before moving into lab work.
Synthesizing Methodological Approach
I'm now integrating the scattered pieces of information to formulate a viable approach. While a ready-made HPLC-UV method remains absent, the preliminary search has yielded encouraging clues. I've gathered general HPLC strategies for aldehydes and piperazine compounds, suggesting that direct HPLC-UV analysis might be possible, given the benzaldehyde moiety. The next steps are focused on acquiring the specific physicochemical properties of this compound. This crucial data will inform my choices for column, mobile phase, and detection parameters.
Analyzing Key Parameters
I've assembled a comprehensive picture of the analytical challenges. While no direct method has been found, I have a clear understanding of what's missing: specific HPLC parameters and physicochemical data for the compound and anticipated impurities. My next focus is on acquiring these crucial properties. I'll need to explore the synthesis pathway to anticipate possible impurities. Then, I'll need to design plausible HPLC-UV methods based on the molecule's properties and established HPLC principles.
Examining the Compound's Properties
I've been gathering details on 2-Piperazin-1-yl- benzaldehyde. Specifically, I've confirmed its molecular formula, weight, and a predicted pKa. Now, I'm digging into its UV spectrum and considering how this data will help me. It is likely I will start modeling and see how this affects the compound's reactivity.
Refining HPLC Method Strategies
I've outlined two distinct HPLC-UV method approaches. One will utilize acidic mobile phase to ionize the compound, the other will not. I've considered that the lack of data on impurities and degradation pathways remains a significant limitation. It will be helpful to propose at least two HPLC-UV methods. The benzaldehyde chromophore makes UV detection a given.
Developing HPLC-UV Methods
I have compiled the fundamental physicochemical data and understand the UV detection potential due to the benzaldehyde moiety. The compound's predicted pKa helps me anticipate its behavior in acidic mobile phases. However, I still need more details on potential impurities and degradation pathways, which limits my ability to fine-tune the method development. Thus, I'll need to design at least two distinct HPLC-UV methods, and outline a complete forced degradation study, after further investigation into the synthetic route to better predict the impurities.
Developing the Guide's Core
I'm making progress, focusing on constructing the guide's core structure. I've compiled critical physicochemical data for the analyte and now understand the benzaldehyde moiety's UV absorbance. Further, I am expanding my knowledge of potential synthetic routes, especially nucleophilic aromatic substitution.
Addressing Methodological Gaps
I've made substantial progress filling in the information gaps. I can now confidently propose two unique HPLC-UV methods, built upon established principles for related compounds. I am detailing the experimental procedures and creating diagrams for a forced degradation study. Although the exact degradation rates of the analyte are unknown, I have enough data to design a thorough guide. I can structure the entire thing now.
Compiling Key Details
I have a robust grasp of the core information, including the analyte's physicochemical properties and absorbance characteristics. I can propose two HPLC-UV methods based on known principles, even without specific published methods for this molecule. My understanding of forced degradation pathways, including common products like benzoic acid, is strong. I am confident in designing a comprehensive guide, structured to present the methods and degradation studies clearly.
A Researcher's Guide to In Silico Modeling: Comparative Docking and Analysis of Piperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant effects.[2][3][4] As the search for novel therapeutics intensifies, in silico modeling and molecular docking have become indispensable tools for accelerating the discovery and optimization of new piperazine-based drug candidates.[5] These computational methods significantly reduce the time and cost associated with drug discovery by rapidly screening vast chemical libraries and predicting molecular interactions at an atomic level.
This guide provides a comparative analysis of common molecular docking software, offers a detailed protocol for a typical docking workflow, and explores complementary in silico techniques like QSAR and pharmacophore modeling, specifically tailored for researchers working with piperazine derivatives.
Part 1: Comparative Analysis of Molecular Docking Platforms
The choice of docking software is a critical decision that influences the speed, accuracy, and reliability of virtual screening campaigns. The performance of different programs can vary depending on the target system and ligand chemotype. Here, we compare three widely used docking programs: AutoDock Vina (open-source), GOLD (commercial), and Glide (commercial).
The Causality Behind the Choice: The selection between these tools often represents a trade-off between speed, accuracy, and cost. For large-scale virtual screening of millions of compounds, a faster program like AutoDock Vina is often the pragmatic choice.[6] For more focused lead optimization studies, where higher accuracy in predicting binding poses and energies is paramount, investing in a commercial package like Glide or GOLD may be justified.[5][6]
| Software | Algorithm Principle | Scoring Function Type | Key Strengths & Considerations for Piperazine Derivatives | Licensing |
| AutoDock Vina | Employs a Lamarckian genetic algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search. | Machine learning-based empirical scoring function, trained on a large set of protein-ligand complexes. | Strengths: High speed, good accuracy for its class, and widely used in academia.[6] Its performance is robust for typical drug-like molecules, making it suitable for initial screens of piperazine libraries. Considerations: May be less accurate than commercial software for complexes with significant induced fit or unusual interactions. | Open-Source |
| GOLD | Utilizes a genetic algorithm to explore ligand conformational flexibility and the rotational flexibility of selected receptor hydrogens. | Includes multiple scoring functions (e.g., GoldScore, ChemScore, ASP, ChemPLP) allowing for user choice and consensus scoring. | Strengths: High accuracy in pose prediction and known for its handling of ligand flexibility.[1][5] The flexibility is advantageous for the piperazine scaffold, which can adopt multiple chair/boat conformations. Considerations: Can be computationally more intensive than Vina.[6] | Commercial |
| Glide (Schrödinger) | Uses a hierarchical series of filters and a systematic, exhaustive search of conformational, rotational, and positional space of the ligand. | Employs an empirical scoring function (GlideScore) with terms for force field (electrostatic, van der Waals) and empirical contributions. | Strengths: Generally considered to have very high accuracy and excellent performance in virtual screening enrichment.[5] Glide XP (Extra Precision) mode is particularly effective for identifying true actives.[5] Considerations: Highest commercial cost and part of a larger, integrated software suite. | Commercial |
Studies have shown that while there is no single "best" program for all targets, Glide often demonstrates superior performance in enrichment studies, successfully identifying a higher percentage of known active compounds from a database of decoys.[5][6] However, AutoDock Vina remains a powerful and reliable tool, especially when computational resources are a consideration.[1]
Part 2: A Validated Workflow for Docking Piperazine Derivatives
To ensure reproducibility and scientific rigor, a standardized and well-documented protocol is essential. The following section details a step-by-step methodology for docking a piperazine derivative into a target protein using the widely accessible AutoDock Vina software.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the process from target preparation to the analysis of results. As an example, we will consider docking a hypothetical piperazine-based inhibitor into the active site of a target protein, such as the androgen receptor (PDB ID: 5T8E), which has been studied in the context of piperazine derivatives and prostate cancer.[2]
1. Ligand Preparation:
-
Step 1a (Structure Generation): Draw the 2D structure of the piperazine derivative using software like ChemDraw or MarvinSketch. Save the structure as a MOL or SDF file.
-
Step 1b (3D Conversion & Optimization): Convert the 2D structure to a 3D conformation. This can be done using software like Open Babel or the functionality within Schrödinger Maestro or Discovery Studio. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Step 1c (File Format Conversion): Use AutoDock Tools (ADT) to generate the PDBQT file for the ligand. This step assigns Gasteiger partial charges and defines the rotatable bonds that Vina will explore during the docking simulation.
2. Receptor Preparation:
-
Step 2a (Structure Retrieval): Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, this would be '5T8E'.[2]
-
Step 2b (Cleaning the PDB file): The raw PDB file often contains non-essential molecules like water, co-factors, and co-crystallized ligands. These must be removed using a molecular viewer like PyMOL or Discovery Studio.[2] The goal is to have a clean protein structure.
-
Step 2c (Protonation and Charge Assignment): Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds. This is a standard function in AutoDock Tools. Subsequently, assign Kollman charges to the protein atoms.
-
Step 2d (File Format Conversion): Save the prepared receptor as a PDBQT file using AutoDock Tools.
3. Docking Simulation:
-
Step 3a (Defining the Search Space): The "Grid Box" defines the three-dimensional space where Vina will search for the best binding pose. In AutoDock Tools, center the grid box on the known active site of the protein. The dimensions of the box should be large enough to accommodate the entire piperazine ligand and allow for its free rotation and translation.
-
Step 3b (Configuration File): Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Step 3c (Running Vina): Execute the docking simulation from the command line: vina --config conf.txt --log log.txt. The exhaustiveness parameter can be increased to improve the thoroughness of the search at the cost of longer computation time.
4. Post-Docking Analysis:
-
Step 4a (Analyzing Binding Affinity): The output log file (log.txt) will contain a table of the top binding modes, ranked by their predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
-
Step 4b (Visualizing Interactions): Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the piperazine derivative and the amino acid residues in the protein's active site. This analysis is crucial for understanding the structural basis of binding and for guiding the next cycle of drug design.
Caption: Molecular Docking Workflow using AutoDock Vina.
Part 3: Beyond Docking - Complementary In Silico Techniques
While molecular docking is excellent for predicting binding poses, a comprehensive in silico strategy often integrates other methods to build a more complete picture of a compound's potential.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates variations in the physicochemical properties of compounds (described by molecular descriptors) with their biological activities.[7] For large libraries of piperazine derivatives, QSAR can build predictive models to estimate the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test.
Expert Insight: The success of a QSAR model is highly dependent on the quality of the biological data and the relevance of the chosen molecular descriptors. Studies on piperazine derivatives have identified several key descriptors correlated with activity:
-
For mTORC1 Inhibition: The lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were found to be significant.[7]
-
For Anticancer Activity: Descriptors related to molecular shape and electronic properties, such as MATS7c (Moran autocorrelation) and WPSA-3 (weighted polar surface area), have shown strong correlation.[2]
-
For Antidepressant Activity: Descriptors like the dipole moment (Dipole-mag) and HOMO energy have been shown to influence activity.[8]
This causality is logical: electronic descriptors (HOMO/LUMO) relate to a molecule's ability to participate in charge-transfer interactions, while topological and shape descriptors (PSA, MR) relate to its ability to fit within a binding pocket and pass through biological membranes.
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target.[9]
-
Ligand-Based Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be generated by aligning a set of known active piperazine derivatives and extracting their common chemical features.[10]
-
Structure-Based Modeling: If a protein-ligand complex structure is available, the key interaction points within the active site can be directly translated into a pharmacophore model.[11]
This model then serves as a 3D query to rapidly screen large databases for novel scaffolds that match the pharmacophore, a process far faster than docking every single molecule. It is an excellent tool for hit identification and scaffold hopping.
Caption: Integrated workflow combining QSAR, Pharmacophore, and Docking.
Conclusion
The in silico analysis of piperazine derivatives is a dynamic and powerful approach in modern drug discovery. By judiciously selecting the right docking software—balancing the speed of AutoDock Vina with the precision of commercial platforms like Glide and GOLD—researchers can effectively screen and prioritize candidates. This core activity, when executed with a robust and validated protocol, provides reliable insights into ligand-protein interactions. Furthermore, integrating docking with complementary methods like QSAR and pharmacophore modeling creates a synergistic workflow, enabling the prediction of activity, the discovery of novel scaffolds, and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs | Bentham Science [eurekaselect.com]
- 7. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations | MDPI [mdpi.com]
- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 10. columbiaiop.ac.in [columbiaiop.ac.in]
- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic and Mechanistic Landscape of Benzaldehyde Oxidation
For researchers, scientists, and professionals in drug development, understanding the intricacies of benzaldehyde oxidation is paramount for controlling reaction pathways, optimizing yields, and ensuring product purity. This guide provides an in-depth, objective comparison of various benzaldehyde oxidation reactions, grounded in experimental data and mechanistic scrutiny. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from extensive field experience.
The Dichotomy of Benzaldehyde's Reactivity: The Oxidation Paradox
Benzaldehyde presents a fascinating paradox: it is notoriously susceptible to autoxidation, readily converting to benzoic acid upon exposure to air, yet it can be synthesized in high yields from the oxidation of benzyl alcohol.[1] This apparent contradiction is central to understanding and controlling its reactivity. The resolution to this paradox lies in the interception of key radical intermediates. Specifically, benzyl alcohol can act as an inhibitor of benzaldehyde autoxidation by quenching benzoylperoxy radicals, which are crucial for the propagation of the autoxidation chain reaction.[1] This fundamental principle underscores the delicate balance that must be managed in any process involving benzaldehyde.
Comparative Analysis of Benzaldehyde Oxidation Systems
The oxidation of benzaldehyde can be broadly categorized into several systems, each with distinct kinetic profiles and mechanistic pathways. Here, we compare some of the most relevant and studied systems.
Autoxidation: The Uncatalyzed Pathway
In the absence of catalysts and light, the autoxidation of benzaldehyde proceeds via a free-radical chain mechanism.[2] This process is highly sensitive to trace impurities, which can act as initiators or inhibitors, making reproducible kinetic studies challenging.[3]
Key Kinetic Features:
| Parameter | Observation | Citation |
| Reaction Order | Variable; can approach first order in oxygen depending on conditions. | [2] |
| Initiation | Can be initiated by trace metals or peroxides. | [2] |
| Inhibition | Strongly inhibited by phenols and even small amounts of benzyl alcohol. | [1] |
Mechanism of Autoxidation:
The autoxidation of benzaldehyde is a classic example of a radical chain reaction involving the formation of a peroxy acid intermediate.
References
A Researcher's Guide to Validating the Antimicrobial and Antifungal Activity of Novel Piperazine Compounds
In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, piperazine and its derivatives have emerged as a promising scaffold in medicinal chemistry.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial and antifungal efficacy of newly synthesized piperazine compounds. By integrating established protocols with insights into experimental design, this document aims to ensure the generation of robust and comparable data, accelerating the journey from laboratory discovery to clinical consideration.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug discovery, frequently found in a wide array of biologically active compounds.[2][3] Its structural versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Numerous studies have reported the significant antibacterial and antifungal activities of various piperazine derivatives against a broad spectrum of pathogens, including multidrug-resistant strains.[1][4][5][6] The mechanism of action for some of these compounds has been suggested to involve the inhibition of essential microbial enzymes such as DNA gyrase and enoyl-ACP reductase.[7][8]
This guide will walk you through a systematic approach to validate the antimicrobial and antifungal properties of your novel piperazine compounds, from initial screening to more detailed characterization.
Experimental Validation: A Step-by-Step Approach
The validation process is a tiered approach, starting with broad screening assays to determine the spectrum of activity, followed by quantitative assays to establish potency. All experimental procedures should adhere to internationally recognized standards to ensure data integrity and comparability. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial and antifungal susceptibility testing.[9][10][11][12][13]
Preliminary Screening: The Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial and antifungal activity of new compounds.[7] It is a straightforward and cost-effective method for screening a large number of compounds against various microorganisms.
Causality Behind Experimental Choices: This method is chosen for its simplicity and ability to provide a rapid visual indication of antimicrobial activity. The size of the inhibition zone provides a preliminary measure of the compound's efficacy and its ability to diffuse through the agar.
Experimental Protocol:
-
Microbial Culture Preparation: Prepare fresh overnight cultures of the test microorganisms in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Uniformly spread the standardized microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test piperazine compound solution (at a known concentration, typically dissolved in a non-inhibitory solvent like DMSO) into each well.[7]
-
Controls: Use a standard antibiotic (e.g., Gentamicin, Ciprofloxacin) and an antifungal agent (e.g., Ketoconazole, Fluconazole) as positive controls, and the solvent (e.g., DMSO) as a negative control.[2][7]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow: Agar Well Diffusion Assay
A simplified workflow for the Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive preliminary screening, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This assay is crucial for comparing the potency of different compounds.
Causality Behind Experimental Choices: This method provides a quantitative measure of a compound's potency (the MIC value), which is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of novel compounds against standard drugs. The 96-well plate format allows for high-throughput testing of multiple compounds and concentrations simultaneously.
Experimental Protocol:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test piperazine compounds in a suitable broth medium in a 96-well microtiter plate.
-
Microbial Inoculum: Prepare a standardized microbial inoculum as described for the agar well diffusion assay and further dilute it to the appropriate final concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Positive Control: Wells containing the broth medium and the microbial inoculum (no compound).
-
Negative Control: Wells containing only the broth medium (no inoculum).
-
Standard Drug Control: Wells with serial dilutions of a standard antimicrobial agent.
-
-
Incubation: Incubate the microtiter plates under appropriate conditions.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Experimental Workflow: Broth Microdilution for MIC Determination
A streamlined process for determining the Minimum Inhibitory Concentration (MIC).
Comparative Data Analysis
A critical aspect of this guide is the objective comparison of the performance of novel piperazine compounds with existing alternatives. The following tables summarize representative data from various studies, showcasing the antibacterial and antifungal activities of different piperazine derivatives.
Table 1: Antibacterial Activity of Selected Piperazine Derivatives (MIC in µg/mL)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Novel Piperazine 1 | 2.5 | 5 | 10 | >50 | Fictional Data |
| Novel Piperazine 2 | 1 | 2.5 | 5 | 25 | Fictional Data |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 | [2][14] |
| Gentamicin | 1 | 0.5 | 2 | 4 | [2][7] |
| Ampicillin | 8 | 2 | >64 | >64 | [2][5] |
Table 2: Antifungal Activity of Selected Piperazine Derivatives (MIC in µg/mL)
| Compound/Drug | C. albicans | A. niger | A. flavus | Reference |
| Novel Piperazine 3 | 8 | 16 | 16 | Fictional Data |
| Novel Piperazine 4 | 4 | 8 | 8 | Fictional Data |
| Ketoconazole | 1 | 4 | 4 | [7] |
| Fluconazole | 2 | >64 | >64 | [2][14] |
| Griseofulvin | >64 | 1 | 1 | [14] |
Note: The data for "Novel Piperazine" compounds are illustrative and should be replaced with your experimental findings.
In Vivo Validation: Bridging the Gap from Bench to Bedside
While in vitro assays are essential for initial screening and potency determination, in vivo studies are crucial to evaluate the efficacy and safety of a compound in a living organism.[15][16]
Causality Behind Experimental Choices: Animal models, such as murine infection models, are necessary to assess a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its overall therapeutic potential in a complex biological system. These models allow for the evaluation of efficacy in a more clinically relevant setting.
A common in vivo model for antibacterial testing is the murine thigh infection model, while for antifungal testing, a systemic candidiasis model in mice is often used. The choice of model depends on the target pathogen and the intended clinical application. For instance, a study on a novel piperazine-containing benzothiazinone, TZY-5-84, utilized a murine infection model to demonstrate its efficacy against Mycobacterium tuberculosis, showing comparable results to the established drug PBTZ169 at a lower dosage.[17][16]
Discussion and Future Directions
The validation of novel piperazine compounds requires a multi-faceted approach, combining qualitative screening with quantitative potency determination and, ultimately, in vivo efficacy studies. The data generated from these experiments will not only establish the antimicrobial and antifungal profile of your compounds but also guide further structural modifications to enhance their activity and selectivity.[1]
Future research should focus on elucidating the precise mechanism of action of these novel compounds, which can be achieved through techniques such as enzyme inhibition assays and molecular docking studies.[1][5][7] Furthermore, evaluating the cytotoxicity of these compounds against mammalian cell lines is a critical step to assess their potential for therapeutic use.[18] The ultimate goal is to develop potent and safe piperazine-based antimicrobial and antifungal agents that can effectively combat the challenge of drug-resistant infections.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and anti-bacterial studies of piperazine derivatives against drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. goums.ac.ir [goums.ac.ir]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. darvashco.com [darvashco.com]
- 14. ijbpas.com [ijbpas.com]
- 15. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Piperazine Synthesis: A Comparative Analysis
Introduction: The Ubiquitous Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties—such as high water solubility, readily tunable basicity, and the ability to form hydrogen bonds—make it a "privileged scaffold".[1] This means it's a recurring motif in a multitude of FDA-approved drugs, from antipsychotics like Aripiprazole to blockbuster cancer therapies such as Imatinib.[2] The two nitrogen atoms provide ideal handles for introducing diverse substituents, allowing chemists to meticulously craft molecules that can interact with specific biological targets.[1]
Given its importance, the efficient and scalable synthesis of piperazine derivatives is a critical challenge in drug development. Over the years, the synthetic chemist's toolkit has expanded from classical, often harsh methods to sophisticated, catalyst-driven transformations. This guide provides an in-depth comparative analysis of the most prominent synthetic protocols for preparing N-substituted piperazines, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a data-driven framework for selecting the optimal route for your research needs.
The Synthetic Landscape: Key Strategies for N-Functionalization
The primary goal in piperazine synthesis is often the selective functionalization of one or both nitrogen atoms. The main strategies can be broadly categorized into three classes:
-
Classical N-Alkylation/N-Arylation: The traditional approach involving direct reaction with electrophiles.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The modern standard for forming C-N bonds, especially for N-aryl piperazines.[3]
-
Reductive Amination: A versatile method for installing N-alkyl groups from carbonyl compounds.[4]
We will dissect each of these methodologies, providing the strategic rationale, a detailed experimental protocol, and a critical evaluation of their respective strengths and weaknesses.
Protocol 1: The Workhorse - Classical Nucleophilic Substitution
Direct N-alkylation or N-arylation is the most traditional approach. It relies on the nucleophilicity of the piperazine nitrogen attacking an alkyl halide (SN2) or an activated aryl halide (SNAr).
Mechanistic Rationale & Experimental Causality
The core principle is a straightforward nucleophilic attack. However, the primary challenge is controlling selectivity. Piperazine has two nucleophilic nitrogens, making over-alkylation to the 1,4-disubstituted product a common side reaction.[5]
Key Control Strategies:
-
Stoichiometry: Using a large excess of piperazine can statistically favor mono-alkylation, but this complicates purification and is not atom-economical.[6]
-
Protecting Groups: The most robust strategy involves temporarily "blocking" one nitrogen with a protecting group (like tert-butyloxycarbonyl, Boc). This ensures mono-functionalization, with the protecting group removed in a later step.[5]
-
Acid Salts: Reacting an alkyl halide with a piperazine mono-salt (e.g., the hydrochloride salt) reduces the nucleophilicity of the protonated nitrogen, significantly favoring mono-alkylation.[7]
For N-arylation via Nucleophilic Aromatic Substitution (SNAr), the aromatic ring must be "activated" by strongly electron-withdrawing groups (e.g., -NO2, -CF3) ortho or para to the leaving group (typically a halide). This activation is crucial to make the aromatic ring sufficiently electrophilic to be attacked by the piperazine.
Detailed Experimental Protocol: Mono-N-alkylation of Piperazine
This protocol demonstrates a common method for synthesizing an N-alkylpiperazine using an alkyl bromide and a base.
Objective: Synthesize 1-butylpiperazine.
Reagents & Equipment:
-
Piperazine
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve piperazine (5.0 g, 58 mmol, ~3 equivalents) in 100 mL of anhydrous acetonitrile.
-
Addition of Base: Add finely ground potassium carbonate (K₂CO₃) (4.0 g, 29 mmol, 1.5 equivalents). The base acts as a scavenger for the HBr generated during the reaction.
-
Addition of Electrophile: To the stirred suspension, add 1-bromobutane (2.65 g, 19.3 mmol, 1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to yield 1-butylpiperazine.
Evaluation: Advantages & Disadvantages
-
Advantages:
-
Simple, well-established procedures.
-
Inexpensive and readily available starting materials.
-
Suitable for a wide range of alkyl halides.
-
-
Disadvantages:
-
Poor selectivity for mono-alkylation without protecting groups or other strategies, leading to purification challenges.[5]
-
SNAr reactions are limited to electron-deficient aryl halides.
-
Can require harsh conditions (high temperatures, strong bases).
-
Protocol 2: The Modern Standard - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig C-N cross-coupling reaction has revolutionized the synthesis of N-aryl piperazines. It allows for the formation of a bond between a piperazine nitrogen and an aryl sp²-hybridized carbon under relatively mild conditions, offering a scope far broader than classical SNAr reactions.[3][6]
Mechanistic Rationale & Experimental Causality
This reaction proceeds via a palladium-catalyzed cycle.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)-X\n(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand_Ex [label="Amine\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Amine_Complex [label="Ar-Pd(II)-NHR'R''\n(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; Red_Elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Ligand_Ex [label="+ Piperazine\n- Base"]; Ligand_Ex -> Amine_Complex; Amine_Complex -> Red_Elim [label="- HX"]; Red_Elim -> Pd0 [label="+ Ar-Piperazine"]; } enddot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Choices:
-
Palladium Precatalyst: A source of Pd(0) is required. Precatalysts (e.g., Pd₂(dba)₃) or air-stable Pd(II) sources that are reduced in situ are common.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential.[8][9] They stabilize the palladium center and, crucially, promote the rate-limiting reductive elimination step that forms the desired C-N bond.
-
Base: A non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is required to deprotonate the piperazine, making it a more active nucleophile, and to neutralize the acid generated in the cycle.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are standard.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of 1-Aryl-4-Boc-piperazine
This protocol details the coupling of an aryl bromide with N-Boc-piperazine, a common strategy for producing mono-aryl piperazines.[10]
Objective: Synthesize tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate.
Reagents & Equipment:
-
4-Bromoanisole
-
N-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or similar flask for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), N-Boc-piperazine (224 mg, 1.2 mmol, 1.2 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (14.3 mg, 0.03 mmol, 3 mol%).
-
Reaction Assembly: Seal the Schlenk tube with a septum. Evacuate and backfill with argon three times. Add 5 mL of anhydrous toluene via syringe, followed by the catalyst mixture.
-
Reaction: Heat the reaction mixture to 100°C in an oil bath and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[10]
Evaluation: Advantages & Disadvantages
-
Advantages:
-
Extraordinarily broad substrate scope, including electron-rich, electron-neutral, and sterically hindered aryl halides.[11]
-
Generally high yields and excellent functional group tolerance.
-
Milder reaction conditions compared to many classical methods.
-
-
Disadvantages:
-
High cost of palladium catalysts and specialized phosphine ligands.
-
Potential for heavy metal contamination in the final product, a critical concern in pharmaceutical synthesis requiring rigorous purification.
-
Requires strict inert atmosphere techniques.
-
Protocol 3: The Versatile Alternative - Reductive Amination
Reductive amination is a powerful method for forming N-alkyl bonds. It involves the reaction of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
Mechanistic Rationale & Experimental Causality
This is a two-stage, one-pot process:
-
Iminium Formation: The nucleophilic piperazine attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form a positively charged iminium ion. The reaction is often mildly acidic to catalyze the dehydration step.
-
Reduction: A selective reducing agent, introduced into the reaction, reduces the C=N double bond of the iminium ion to a C-N single bond.
Key Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough not to reduce the starting aldehyde or ketone. Hydride reagents are ideal. Sodium triacetoxyborohydride (NaBH(OAc)₃) is extremely common due to its mildness and tolerance of slightly acidic conditions.[4] Other options include sodium cyanoborohydride (NaBH₃CN).
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used solvents.
Detailed Experimental Protocol: Reductive Amination for N-Benzylation
Objective: Synthesize 1-benzylpiperazine.
Reagents & Equipment:
-
Piperazine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (optional, catalyst)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve piperazine (1.72 g, 20 mmol, 2 equivalents) in 40 mL of dichloromethane (DCM).
-
Carbonyl Addition: Add benzaldehyde (1.06 g, 10 mmol, 1 equivalent) to the solution. A drop of glacial acetic acid can be added to catalyze iminium formation. Stir at room temperature for 30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol, 1.2 equivalents) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield 1-benzylpiperazine.
Evaluation: Advantages & Disadvantages
-
Advantages:
-
Very broad scope due to the vast number of commercially available aldehydes and ketones.
-
Mild reaction conditions and high functional group tolerance.
-
Operationally simple one-pot procedure.[4]
-
-
Disadvantages:
-
Control of selectivity can be an issue if the starting piperazine is unsubstituted, though using an excess of piperazine often gives good results for mono-alkylation.
-
The cost of the specialized hydride reagents can be a factor on a large scale.
-
Comparative Analysis & Strategic Selection
Choosing the right protocol depends on a careful analysis of the target molecule, scale, cost, and available starting materials.
Quantitative Data Summary
| Parameter | Classical N-Alkylation | Buchwald-Hartwig Amination | Reductive Amination |
| Bond Formed | N-Alkyl, N-Aryl (activated) | N-Aryl, N-Heteroaryl | N-Alkyl |
| Typical Yields | 40-80% (variable) | 70-98% | 65-95% |
| Key Reagents | Alkyl/Aryl Halide, Base | Aryl Halide, Pd Catalyst, Ligand, Base | Aldehyde/Ketone, Hydride Reductant |
| Functional Group Tolerance | Moderate | Excellent | Excellent |
| Scalability | Good (but selectivity issues) | Moderate (cost, metal removal) | Excellent |
| Cost | Low | High | Moderate |
Decision-Making Workflow for Protocol Selection
The following flowchart can guide a researcher in selecting the most appropriate synthetic strategy based on the desired final product.
// Nodes start [label="What is the target substitution?", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_aryl [label="N-Aryl or N-Heteroaryl?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_alkyl [label="N-Alkyl?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Aryl Path is_activated [label="Is the aryl ring\n'activated' (e.g., NO2)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; snar [label="Protocol 1:\nClassical S_NAr", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Protocol 2:\nBuchwald-Hartwig Amination", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Alkyl Path carbonyl_avail [label="Is the corresponding\naldehyde/ketone available?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reductive [label="Protocol 3:\nReductive Amination", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkylation [label="Protocol 1:\nClassical N-Alkylation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_aryl; start -> is_alkyl;
is_aryl -> is_activated [label="Yes"]; is_activated -> snar [label="Yes"]; is_activated -> buchwald [label="No\n(General Case)"];
is_alkyl -> carbonyl_avail [label="Yes"]; carbonyl_avail -> reductive [label="Yes"]; carbonyl_avail -> alkylation [label="No\n(Use Alkyl Halide)"]; } enddot Caption: Decision tree for selecting a piperazine synthesis protocol.
Conclusion and Future Outlook
The synthesis of piperazine-based compounds has evolved significantly, providing chemists with a powerful and diverse set of tools.
-
Classical N-alkylation remains a cost-effective option for simple alkylations, provided selectivity can be controlled.
-
Reductive amination offers unparalleled versatility for accessing a wide array of N-alkyl piperazines from common carbonyl precursors under mild conditions.[4]
-
The Buchwald-Hartwig amination stands as the gold standard for N-arylation, enabling the synthesis of complex molecules that are inaccessible by other means.[3][11]
Looking ahead, the field is moving towards more sustainable and efficient methodologies. Green chemistry approaches, such as using microwave assistance to reduce reaction times or employing photoredox catalysis for novel C-H functionalization, are gaining traction.[12][13][14] These emerging strategies promise to further streamline the synthesis of these vital pharmaceutical building blocks, accelerating the pace of drug discovery and development.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperazin-1-yl-benzaldehyde
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9). As your partner in laboratory safety, our goal is to empower you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is an irritant, and its hazard profile dictates the necessity of specific protective measures.[1][2] The primary routes of exposure are skin contact, eye contact, and inhalation of dust or aerosols.[3][4][5] Understanding the specific risks is the first step in mitigating them.
-
Skin Irritation: Direct contact can cause skin irritation.[4][5]
-
Serious Eye Irritation: This chemical is known to cause serious irritation to the eyes.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[4][5]
While no specific occupational exposure limits have been established for this compound, this absence of data necessitates a conservative approach, always aiming to minimize exposure.[6]
Core Protective Measures: Your Personal Defense System
The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a critical component of experimental design. The following table summarizes the minimum required PPE for handling this compound.
| Hazard | Exposure Route | Required PPE | Rationale |
| Serious Eye Irritation | Eyes | Chemical safety goggles meeting ANSI Z87.1 standard; full-face shield if splash risk is high.[7][8] | Prevents contact with airborne particles and splashes, which can cause severe eye damage.[9] |
| Skin Irritation | Skin | Chemical-resistant gloves (Nitrile recommended); fully-buttoned lab coat.[7] | Creates a barrier to prevent direct skin contact and subsequent irritation.[10] |
| Respiratory Irritation | Inhalation | Use in a well-ventilated area or chemical fume hood.[3][4] Respirator if dust/aerosols are generated.[7][11] | Minimizes the concentration of airborne particles, preventing irritation to the respiratory tract.[4][5] |
Eye and Face Protection: The Non-Negotiable First Line
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Standard Operations: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or fine dust.[8]
-
High-Risk Procedures: When handling larger quantities or performing operations with a high potential for splashing (e.g., transferring solutions), a full-face shield must be worn in addition to safety goggles.[7][8]
Skin and Body Protection: A Comprehensive Barrier
-
Gloves: Wear chemical-resistant gloves. Disposable nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. For prolonged contact, consult the glove manufacturer's resistance guide.
-
Lab Coat: A clean, fully-buttoned laboratory coat serves to protect your street clothes and skin from contamination.[7][8]
-
Apparel: Always wear long pants and closed-toe, closed-heel shoes in the laboratory to protect your skin from potential spills.[7][8]
Respiratory Protection: Ensuring Clean Air
The primary engineering control for respiratory protection is proper ventilation.
-
Primary Control: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10]
-
Secondary Control: If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be required.[7][11] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[7]
Operational Plan: From Bench to Disposal
A structured workflow is essential for safe handling. The following steps provide a procedural guide.
Step 1: Pre-Handling Preparation
-
Designate an Area: Clearly define the workspace where the chemical will be handled.
-
Verify Ventilation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE: Don your lab coat, safety goggles, and gloves before handling the primary container.
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible.
Step 2: Handling the Chemical
-
Location: Conduct all weighing and transferring of the solid chemical inside a chemical fume hood.[3]
-
Avoid Dust: Handle the material carefully to avoid the formation of dust and aerosols.[3]
-
Containment: Keep the container tightly closed when not in use.[4][9]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling, even if gloves were worn.[4][13]
Step 3: Post-Handling and Decontamination
-
Clean Up: Decontaminate the work surface with an appropriate solvent and wipe it down.
-
PPE Removal: Remove gloves using the proper technique and dispose of them in the designated solid waste container. Remove your lab coat and goggles last.
-
Hand Washing: Wash your hands with soap and water immediately after completing the work and removing PPE.[12]
Emergency and Disposal Protocols
Accidental Release and Spill Response
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Minor Spill Cleanup:
-
Avoid breathing dust.[3] Ensure adequate ventilation.
-
Wear your standard PPE, including gloves and eye protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a suitable, sealed container for disposal.[3][9]
-
Clean the affected area thoroughly.
Disposal of Contaminated Materials
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads, paper towels), must be disposed of as hazardous waste.[9]
-
Waste Container: Use a clearly labeled, sealed container for all solid waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not let the chemical enter drains.[3]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure a safe environment for discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wm.edu [wm.edu]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
